molecular formula C9H16O4 B1433626 Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate CAS No. 1523570-99-1

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Cat. No.: B1433626
CAS No.: 1523570-99-1
M. Wt: 188.22 g/mol
InChI Key: RPGQBKLTTDOONQ-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS 1523570-99-1) is a high-purity chemical intermediate with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound features a cyclobutane ring core that is strategically functionalized with a methyl ester, a methyl group, and two methoxy groups at the 1- and 3-positions, respectively . Its specific substitution pattern, including the electron-donating nature of the methoxy groups, stabilizes the ring system and makes it a valuable building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals . The compound is offered with a guaranteed purity of ≥97% to ensure consistent and reliable results in research applications . It is available from multiple suppliers in various packaging options, from 1g research quantities to 25kg industrial-grade drums . This product is intended for research and further manufacturing applications only. It is not intended for human or veterinary diagnostic or therapeutic use . Handle with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGQBKLTTDOONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, a valuable substituted cyclobutane intermediate in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, designed for clarity and reproducibility in a research setting. Each section delves into the strategic considerations behind the chosen transformations, offering detailed, field-proven protocols.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane scaffolds are increasingly recognized as privileged structures in modern drug discovery. Their unique three-dimensional geometry, conformational constraints, and metabolic stability offer medicinal chemists a powerful tool to explore chemical space and design novel therapeutics with improved pharmacological profiles. The target molecule, this compound, incorporates several key functionalities: a protected ketone, a quaternary center, and an ester group, making it a versatile building block for more complex molecular architectures.

This document outlines a four-stage synthetic sequence, commencing with the formation of the core cyclobutane ring and proceeding through sequential functional group manipulations.

Overall Synthetic Pathway

The synthesis is strategically designed to build complexity in a controlled manner, starting from the foundational cyclobutanone ring system. The pathway involves esterification, protection of the ketone functionality, and finally, alpha-methylation of the ester.

G cluster_0 Stage 1: Cyclobutane Ring Formation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Ketone Protection cluster_3 Stage 4: α-Methylation A Starting Materials (e.g., Malonate Esters) B 3-Oxocyclobutanecarboxylic Acid A->B Cyclization & Hydrolysis C Methyl 3-oxocyclobutanecarboxylate B->C Fischer Esterification (MeOH, H+) D Methyl 3,3-dimethoxycyclobutane-1-carboxylate C->D Ketalization (HC(OMe)3, H+) E Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate (Target) D->E 1. LDA 2. MeI

Caption: Four-stage synthetic pathway to the target molecule.

Stage 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

The foundational precursor, 3-Oxocyclobutanecarboxylic acid, is a critical intermediate for a variety of pharmaceutical compounds.[1][2][3] Its synthesis can be achieved through several documented routes. One common industrial method involves the cyclization of malonate esters with dihaloalkanes followed by hydrolysis and decarboxylation. For instance, a patented method describes the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide, followed by acidic hydrolysis to yield the desired product.[2][3] Another approach starts from acetone, bromine, and malononitrile.[1][4]

Expertise & Experience: The choice of starting materials for this stage is often dictated by cost, availability, and scalability. The malonate-based routes, while multi-step, are generally robust and avoid highly toxic reagents. The acidic workup in the final step is crucial as it simultaneously hydrolyzes the intermediate esters and the ketal, followed by decarboxylation to afford the target keto-acid.

Experimental Protocol: Hydrolysis of Dicyanocyclobutanone Intermediate

This protocol is adapted from a patented procedure involving the hydrolysis of a cyclobutanone intermediate.[4]

  • Suspend 3,3-dicyanocyclobutanone (0.5 mol) in 6M aqueous hydrochloric acid (420 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by evaporation to dryness under reduced pressure.

  • Add toluene (500 mL) to the residue, followed by washing with water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3-oxocyclobutanecarboxylic acid.

  • Recrystallize the crude product from methyl tert-butyl ether to obtain the pure acid. A yield of 92% has been reported for this step.[4]

Stage 2: Fischer Esterification

With the keto-acid in hand, the next step is the esterification of the carboxylic acid moiety. The Fischer-Speier esterification is a classic, reliable, and atom-economical method for this transformation.[5][6][7] The reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) under acidic catalysis to drive the equilibrium towards the ester product.[8]

Trustworthiness: This is a self-validating system. The use of excess methanol serves both as a reagent and as the solvent, pushing the reaction equilibrium towards the product side according to Le Châtelier's principle. The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7]

Experimental Protocol: Synthesis of Methyl 3-oxocyclobutanecarboxylate[9]
  • To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.2 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 75 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon complete conversion of the starting material, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol by distillation under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give methyl 3-oxocyclobutanecarboxylate as a colorless oil. A yield of 99% has been reported.[9]

Table 1: Reagent Summary for Esterification

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
3-Oxocyclobutanecarboxylic acid114.108.771.0 gSubstrate
Methanol32.04-20 mLReagent/Solvent
Concentrated Sulfuric Acid98.08-0.2 mLCatalyst
Saturated Sodium Bicarbonate--As neededQuenching Agent
Ethyl Acetate88.11-90 mL (total)Extraction Solvent

Stage 3: Ketalization for Carbonyl Protection

Before introducing the methyl group at the C1 position, it is imperative to protect the ketone at C3. The enolate formation required for methylation would otherwise preferentially occur at the more acidic alpha-position to the ketone. A dimethyl ketal is an excellent choice for a protecting group as it is stable to the strongly basic conditions of the subsequent methylation step and can be readily removed under mild acidic conditions. Trimethyl orthoformate is an effective reagent for this transformation, acting as both the methanol source and a water scavenger.[10][11]

Expertise & Experience: The key to a successful ketalization is the rigorous removal of water, which can shift the equilibrium back towards the ketone.[12] Using trimethyl orthoformate in conjunction with an acid catalyst like sulfuric acid or camphorsulfonic acid in methanol is a highly effective method, as it drives the reaction forward by reacting with the water byproduct to form methanol and methyl formate.[11]

G cluster_workflow Ketalization Workflow A Combine Methyl 3-oxocyclobutanecarboxylate, Methanol, and Trimethyl Orthoformate B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (Monitor by TLC) B->C D Cool and Neutralize (e.g., NaHCO₃) C->D E Workup: Remove Solvents, Extract with Ether D->E F Purify: Distillation or Chromatography E->F G Obtain Methyl 3,3-dimethoxycyclobutane- 1-carboxylate F->G

Caption: Experimental workflow for the ketone protection step.

Experimental Protocol: Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

This protocol is adapted from a general procedure for ketal formation using trimethyl orthoformate.[11]

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-oxocyclobutanecarboxylate (e.g., 5.0 g, 39.0 mmol) in dry methanol (50 mL) and trimethyl orthoformate (12.4 g, 117 mmol, 3 eq.).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the solution.

  • Heat the mixture to reflux for 5-7 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by adding solid sodium bicarbonate until gas evolution stops.

  • Filter the mixture to remove the solids.

  • Remove the methanol, excess trimethyl orthoformate, and methyl formate byproduct by distillation at atmospheric pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure methyl 3,3-dimethoxycyclobutane-1-carboxylate.

Stage 4: α-Methylation of the Ester

The final step is the crucial C-C bond formation to install the methyl group at the C1 position. This is achieved by deprotonating the alpha-proton of the ester using a strong, non-nucleophilic base, followed by quenching the resulting enolate with an electrophilic methyl source. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and steric bulk, which minimizes competitive nucleophilic attack at the ester carbonyl. Methyl iodide is a highly effective methylating agent.

Authoritative Grounding: The procedure is based on a well-established method for the α-alkylation of esters.[13] The deprotonation at the carbon adjacent to the ester is feasible because the resulting carbanion is stabilized by resonance with the carbonyl group. The reaction is performed at low temperatures (typically -78 °C) to control the reactivity of the strong base and prevent side reactions.

Experimental Protocol: Synthesis of this compound[13]
  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • In the flask, prepare a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -20 °C.

  • Slowly add n-butyllithium (1.1 eq., typically 1.6 M in hexanes) dropwise, maintaining the temperature below 0 °C. Stir the resulting LDA solution at -20 °C for 30 minutes.

  • Cool the LDA solution to -78 °C (dry ice/acetone bath).

  • Add a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LDA solution over 30-60 minutes, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional hour to ensure complete enolate formation.

  • Rapidly add methyl iodide (1.2 eq.) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC indicates completion.

  • Quench the reaction by pouring it into a mixture of diethyl ether and 1N HCl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with a dilute sodium thiosulfate solution (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to afford the final product, this compound.

Table 2: Quantitative Data for α-Methylation

ReagentMolar Mass ( g/mol )EquivalentsRole
Methyl 3,3-dimethoxycyclobutane-1-carboxylate174.191.0Substrate
Diisopropylamine101.191.1Base Precursor
n-Butyllithium (1.6 M in hexanes)64.061.1Base
Methyl Iodide141.941.2Methylating Agent
Anhydrous Tetrahydrofuran (THF)--Solvent

Conclusion

This guide has detailed a logical and experimentally validated pathway for the synthesis of this compound. By following a strategic sequence of ring formation, esterification, ketone protection, and α-methylation, the target molecule can be constructed efficiently. The protocols provided are based on established chemical principles and supported by authoritative literature, ensuring a high degree of reliability for researchers in the field of organic and medicinal chemistry. Careful execution of each step, particularly the anhydrous and low-temperature conditions required for the final methylation, is critical for achieving high yields and purity.

References

"Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a functionalized cyclobutane derivative of significant interest in synthetic chemistry. As a versatile building block, its unique structural features—a quaternary center, a protected ketone (ketal), and an ester group—make it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide details its physicochemical properties, spectroscopic signature, a robust synthetic pathway, key reactive characteristics, and essential safety protocols, tailored for researchers and drug development professionals.

Molecular Structure and Physicochemical Profile

This compound (CAS No. 1523570-99-1) is a small molecule featuring a strained four-membered ring.[1] The strategic placement of its functional groups offers a unique combination of stability and reactivity. The C1 position is a fully substituted carbon, bearing both a methyl group and a methyl ester. The C3 position contains a dimethyl ketal, which serves as a stable protecting group for a ketone functionality. This ketal is robust under basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to reveal the parent carbonyl.

Chemical Identity and Structure

The compound's structure combines several key functional elements onto a compact cyclobutane scaffold.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The key properties of the title compound are summarized below. These values are critical for planning reactions, purification, and storage.

PropertyValueSource
CAS Number 1523570-99-1[1]
Molecular Formula C₉H₁₆O₄[1][2]
Molecular Weight 188.22 g/mol [1][3]
IUPAC Name Methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate[3]
SMILES COC(=O)C1(C)CC(C1)(OC)OC[1]
Topological Polar Surface Area (TPSA) 44.76 Ų[1]
logP (octanol-water partition coeff.) 0.9486[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 3[1]
Purity (Typical) ≥97%[1]
Physical Form Liquid[4]
Storage Temperature Room temperature; for long-term, sealed in dry, 2-8°C[1][4]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are foundational for quality control and structural verification during synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

  • ~3.70 ppm (singlet, 3H): Protons of the methyl ester (-COOCH₃).

  • ~3.20 ppm (singlet, 6H): Protons from the two equivalent methoxy groups of the ketal (-OCH₃).

  • ~2.0-2.5 ppm (multiplets, 4H): Protons of the two methylene (-CH₂-) groups in the cyclobutane ring. The complex splitting pattern arises from geminal and vicinal coupling.

  • ~1.30 ppm (singlet, 3H): Protons of the methyl group at the C1 position (-CH₃). The singlet nature confirms its attachment to a quaternary carbon.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon skeleton and the presence of the quaternary centers.

  • ~175 ppm: Carbonyl carbon of the ester group.

  • ~100 ppm: Ketal carbon (C3), significantly downfield due to two bonded oxygens.

  • ~55 ppm: Carbons of the two methoxy groups (-OCH₃).

  • ~52 ppm: Carbon of the methyl ester group (-COOCH₃).

  • ~45 ppm: Quaternary C1 carbon.

  • ~35 ppm: Methylene carbons of the cyclobutane ring (C2, C4).

  • ~20 ppm: Carbon of the C1-methyl group.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would provide key fragmentation data.

  • Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight.

  • Key Fragments: Expect losses of characteristic groups:

    • m/z = 157 (M⁺ - OCH₃)

    • m/z = 129 (M⁺ - COOCH₃)

    • m/z = 75 (base peak, from fragmentation of the dimethoxy-substituted portion of the ring)

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the ester and ether functional groups.

  • ~2850-3000 cm⁻¹: Medium-strong C-H stretching from alkyl groups.

  • ~1735 cm⁻¹: Strong, sharp absorption from the ester C=O stretch.

  • ~1070-1150 cm⁻¹: Strong C-O stretching from the ester and ketal ether linkages.

General Protocol for Spectroscopic Analysis

A standardized approach is crucial for obtaining high-quality, reproducible data.

cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis nmr_prep Dissolve ~10 mg sample in CDCl₃ with TMS nmr_acq Acquire ¹H & ¹³C spectra on ≥400 MHz spectrometer nmr_prep->nmr_acq ms_prep Prepare dilute solution in volatile solvent (e.g., DCM) ms_acq Inject into GC-MS (EI, 70 eV) Scan m/z 35-250 ms_prep->ms_acq ir_prep Apply neat liquid sample to ATR crystal or NaCl plates ir_acq Record FTIR spectrum (4000-400 cm⁻¹) ir_prep->ir_acq start Start: Methyl 3,3-dimethoxy- cyclobutane-1-carboxylate step1 Dissolve in dry THF under Argon atmosphere start->step1 step2 Cool to -78°C (Dry Ice/Acetone Bath) step1->step2 step3 Add LDA solution dropwise (Forms Lithium Enolate) step2->step3 Deprotonation step4 Add Methyl Iodide (CH₃I) (Alkylation Step) step3->step4 Sₙ2 Reaction step5 Warm to Room Temp. Quench with aq. NH₄Cl step4->step5 step6 Workup: Extraction with Ether, wash, dry, and concentrate step5->step6 end Product: Methyl 3,3-dimethoxy- 1-methyl-cyclobutanecarboxylate step6->end center Core Structure ester Ester Group (C1) center->ester ketal Ketal Group (C3) center->ketal hydrolysis Hydrolysis (Acid/Base) -> Carboxylic Acid ester->hydrolysis Reactivity reduction Reduction (e.g., LiAlH₄) -> Primary Alcohol ester->reduction Reactivity deprotection Deprotection (Aq. Acid) -> Ketone ketal->deprotection Reactivity

References

An In-depth Technical Guide to Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS 1523570-99-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, with CAS number 1523570-99-1, is a synthetically valuable building block in modern medicinal chemistry.[1][2] Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that can impart desirable physicochemical and pharmacological properties to drug candidates. This guide provides a comprehensive overview of this compound, including its synthesis, purification, and detailed spectroscopic characterization. Furthermore, it explores the broader significance of the cyclobutane moiety in drug discovery and discusses the potential applications of this specific derivative in the development of novel therapeutics.

Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, a four-membered carbocycle, has gained increasing attention in drug discovery due to its distinct conformational properties. Unlike more flexible acyclic chains or larger cycloalkanes, the cyclobutane scaffold adopts a rigid, puckered conformation. This inherent rigidity can be advantageous in drug design by:

  • Improving Potency and Selectivity: By locking a molecule into a specific bioactive conformation, the cyclobutane ring can enhance binding affinity to a biological target and improve selectivity over off-targets.

  • Enhancing Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action for a drug candidate.

  • Serving as a Bioisosteric Replacement: The cyclobutane unit can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or aromatic rings, offering a way to modulate a compound's properties while maintaining its biological activity.

This compound incorporates this valuable scaffold, functionalized with a methyl ester for further chemical elaboration, a quaternary methyl group that can provide steric hindrance or serve as a lipophilic contact point, and a protected ketone (dimethoxy acetal) that can be unmasked for subsequent reactions. This combination of features makes it a versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.

Physicochemical Properties
PropertyValueSource
CAS Number 1523570-99-1[1][2]
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
IUPAC Name methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate[1]
SMILES COC(=O)C1(C)CC(C1)(OC)OC[1]
Purity (Typical) ≥97%
Appearance Colorless oil or liquid
Topological Polar Surface Area (TPSA) 44.76 Ų
logP (Predicted) 0.9486
Spectroscopic Characterization (Predicted)

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be relatively simple and informative.

  • Cyclobutane Ring Protons (CH₂): The four protons on the cyclobutane ring (at C2 and C4) are diastereotopic and will likely appear as a complex multiplet in the region of δ 2.0-2.8 ppm . The puckered nature of the ring will lead to different coupling constants between the axial and equatorial protons.

  • Methoxy Protons (OCH₃): The two methoxy groups at the C3 position are chemically equivalent and are expected to give a sharp singlet at approximately δ 3.2-3.4 ppm , integrating to six protons.

  • Ester Methyl Protons (COOCH₃): The methyl group of the ester functionality will appear as a singlet at around δ 3.7 ppm , integrating to three protons.

  • C1-Methyl Protons (CH₃): The methyl group attached to the quaternary carbon (C1) will also be a singlet, likely in the region of δ 1.3-1.5 ppm , integrating to three protons.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, around δ 170-175 ppm .

  • Acetal Carbon (C(OCH₃)₂): The C3 carbon, bearing the two methoxy groups, will appear at approximately δ 95-105 ppm .

  • Quaternary Carbon (C1): The C1 carbon, attached to the methyl and ester groups, is predicted to be in the range of δ 40-50 ppm .

  • Cyclobutane Methylene Carbons (CH₂): The C2 and C4 carbons of the cyclobutane ring should appear in the region of δ 30-40 ppm .

  • Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to resonate around δ 48-52 ppm .

  • Ester Methyl Carbon (COOCH₃): The methyl carbon of the ester will likely be found at δ 51-53 ppm .

  • C1-Methyl Carbon (CH₃): The carbon of the methyl group at C1 is predicted to be in the range of δ 20-25 ppm .

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1740 cm⁻¹ .[3]

  • C-O Stretch (Ester and Acetal): Strong bands corresponding to the C-O stretching vibrations of the ester and the dimethoxy acetal will be present in the fingerprint region, typically between 1000-1300 cm⁻¹ .[3]

  • C-H Stretch (Alkyl): C-H stretching vibrations for the methyl and methylene groups will appear just below 3000 cm⁻¹ .[4]

  • CH₂ Bending: A characteristic scissoring vibration for the CH₂ groups of the cyclobutane ring is expected around 1465 cm⁻¹ .[4]

2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 188 . Common fragmentation patterns would likely involve the loss of a methoxy group (-31), a methoxycarbonyl group (-59), or cleavage of the cyclobutane ring.

Synthesis and Purification: A Representative Protocol

While a specific literature preparation for this compound is not readily found, a plausible and efficient synthesis can be designed based on the alkylation of the commercially available precursor, Methyl 3,3-dimethoxycyclobutanecarboxylate (CAS 98231-07-3).

Proposed Synthetic Pathway

The proposed synthesis involves the deprotonation of Methyl 3,3-dimethoxycyclobutanecarboxylate at the C1 position using a strong, non-nucleophilic base, followed by quenching the resulting enolate with an electrophilic methyl source, such as methyl iodide.

Synthetic Pathway start Methyl 3,3-dimethoxycyclobutanecarboxylate intermediate Lithium Enolate Intermediate start->intermediate Deprotonation product This compound intermediate->product Methylation reagents1 1. LDA, THF, -78 °C reagents2 2. CH₃I

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Methyl 3,3-dimethoxycyclobutanecarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation and Alkylation:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared LDA solution to the ester solution via a cannula, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale for Experimental Choices
  • Base Selection: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the ester without competing nucleophilic attack at the carbonyl group.

  • Temperature Control: The reaction is performed at low temperatures (-78 °C) to control the reactivity of the strong base and the enolate, minimizing side reactions.

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as LDA and the enolate intermediate are highly reactive towards water.

  • Purification Method: Flash column chromatography is a standard and effective method for purifying neutral organic compounds of this polarity.

Applications in Drug Development: A Versatile Scaffold

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Applications start Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate deprotection Acetal Deprotection (e.g., acidic hydrolysis) start->deprotection modification Ester Modification (e.g., hydrolysis, amidation) start->modification ketone 1-Methyl-3-oxocyclobutane- 1-carboxylic Acid Derivative deprotection->ketone acid 3,3-Dimethoxy-1-methyl- cyclobutanecarboxylic Acid modification->acid final Complex Drug Candidates ketone->final amide 3,3-Dimethoxy-1-methyl- cyclobutanecarboxamide acid->amide amide->final

Caption: Potential synthetic transformations of the title compound.

  • Access to 3-Oxocyclobutane Derivatives: The dimethoxy acetal can be readily hydrolyzed under acidic conditions to reveal a ketone at the C3 position. This ketone can then be used in a variety of subsequent reactions, such as reductive aminations, Grignard reactions, or Wittig reactions, to introduce further diversity and build molecular complexity.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification.

  • Scaffold for Spirocyclic Systems: The quaternary center at C1 makes this compound an interesting starting material for the synthesis of spirocyclic compounds, where two rings share a single carbon atom. Spirocycles are increasingly being incorporated into drug candidates to explore novel chemical space and improve drug-like properties.

The combination of a rigid cyclobutane core with strategically placed functional handles allows medicinal chemists to use this compound to construct molecules with precise three-dimensional arrangements of pharmacophoric elements, ultimately leading to the discovery of new and improved drugs.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The unique conformational constraints and functional group array of this molecule provide a robust platform for the design and synthesis of novel therapeutic agents. As the demand for structurally diverse and potent drug candidates continues to grow, the utility of specialized building blocks like this cyclobutane derivative is expected to increase.

References

An In-depth Technical Guide to Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of strained ring systems has become a cornerstone for the development of novel molecular architectures with unique pharmacological profiles. Among these, the cyclobutane motif offers a compelling blend of conformational rigidity and three-dimensional complexity, serving as a valuable scaffold in drug design.[1] This guide provides a comprehensive technical overview of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, a functionalized cyclobutane derivative with significant potential as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

This document will delve into the molecular structure, physicochemical properties, synthetic methodologies, spectroscopic characterization, and potential applications of this compound, offering field-proven insights and detailed protocols to support researchers in their synthetic endeavors.

Part 1: Molecular Identity and Physicochemical Properties

This compound (CAS 1523570-99-1) is a strategically functionalized cyclobutane derivative.[1][2] The presence of a methyl ester, a quaternary methyl group, and a geminal dimethoxy group provides a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.[1]

Molecular Structure

The structural attributes of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate[1]
CAS Number 1523570-99-1[1][2]
Molecular Formula C₉H₁₆O₄[2]
Molecular Weight 188.22 g/mol [2]
SMILES COC(=O)C1(C)CC(C1)(OC)OC[2]
InChI InChI=1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3[1]

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C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C1 [label=""];

C4 -- C5 [label=""]; C5 -- O1 [label="="]; C5 -- O2 [label=""]; O2 -- C6 [label=""];

C1 -- C7 [label=""];

C3 -- O3 [label=""]; O3 -- C8 [label=""]; C3 -- O4 [label=""]; O4 -- C9 [label=""];

// Atom labels C1_label [label="C1", pos="0.2,1.2!"]; C2_label [label="C2", pos="1.7,1.2!"]; C3_label [label="C3", pos="1.7,-0.2!"]; C4_label [label="C4", pos="0.2,-0.2!"]; C5_label [label="C(O)OC", pos="-1.5,-0.9!"]; C7_label [label="CH₃", pos="-0.5,2.4!"]; O3_label [label="OCH₃", pos="2.8,0.9!"]; O4_label [label="OCH₃", pos="2.8,-0.9!"];

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Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are critical for predicting its behavior in various chemical and biological systems. The following table summarizes the known and estimated properties of this compound.

PropertyValueNotes
Boiling Point ~200 °CEstimated[1]
Density ~1.1 g/cm³Estimated[1]
Flash Point ~75 °CEstimated[1]
Solubility No data availableExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Purity ≥97%Commercially available[2]

Part 2: Synthesis and Manufacturing

General Synthetic Approach

A plausible synthetic route involves a two-step process starting from a suitable cyclobutanone precursor:

  • Ketalization: The synthesis would likely begin with the protection of the ketone functionality of a 1-methyl-cyclobutan-3-one derivative as a dimethyl ketal. This is typically achieved by reacting the ketone with methanol in the presence of an acid catalyst.

  • Esterification and Methylation: The carboxylic acid functionality can be introduced and subsequently esterified. A common method for the α-methylation of esters involves the use of a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then quenched with an electrophilic methyl source like methyl iodide.

Synthesis_Workflow Start 1-Methyl-cyclobutan-3-one derivative Step1 Ketalization (Methanol, Acid Catalyst) Start->Step1 Intermediate1 3,3-Dimethoxy-1-methyl-cyclobutanone Step1->Intermediate1 Step2 Carboxylation/ Esterification Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Purification (Chromatography) Intermediate2->Step3 Product Final Product Step3->Product

Caption: Generalized synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally related compound, methyl 1-methylcyclobutane carboxylate, and should be optimized for the target molecule.

Step 1: Formation of the Enolate

  • To a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Methylation

  • To the enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Part 3: Spectroscopic Analysis

While experimental spectra for this compound are not publicly available, predicted spectral data and analysis of structurally similar compounds can provide valuable insights for its characterization.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ (ester) ~3.7Singlet3H
-OCH₃ (ketal) ~3.2Singlet6H
Cyclobutane CH₂ 2.0 - 2.5Multiplet4H
-CH₃ (on ring) ~1.3Singlet3H
Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester) ~175
C(OCH₃)₂ (ketal) ~100
Quaternary C (on ring) ~45
-OCH₃ (ester) ~52
-OCH₃ (ketal) ~49
Cyclobutane CH₂ 30 - 40
-CH₃ (on ring) ~25
Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester) stretch ~1735Strong
C-H (sp³) stretch 2850 - 3000Medium-Strong
C-O (ester & ether) stretch 1050 - 1250Strong
Predicted Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 188.22. Common fragmentation patterns would involve the loss of methoxy groups (-OCH₃), the methyl ester group (-COOCH₃), and cleavage of the cyclobutane ring.

Part 4: Reactivity and Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules.

Chemical Reactivity
  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions.

  • Ketal Hydrolysis: The dimethoxy ketal is stable under basic conditions but can be readily hydrolyzed with aqueous acid to regenerate the ketone functionality. This allows for the selective deprotection and further modification at the 3-position of the cyclobutane ring.

  • Ring-Opening Reactions: The inherent ring strain of the cyclobutane can be exploited in ring-opening reactions under various conditions (e.g., thermal, photochemical, or transition-metal-catalyzed) to access different molecular scaffolds.

Reactivity_Pathways Start Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate Sub_node1 Ester Hydrolysis (H⁺ or OH⁻) Start->Sub_node1 Sub_node2 Ketal Hydrolysis (H₃O⁺) Start->Sub_node2 Sub_node3 Ring-Opening Reactions (e.g., Heat, Light, Catalyst) Start->Sub_node3 Product1 3,3-Dimethoxy-1-methyl- cyclobutanecarboxylic acid Sub_node1->Product1 Product2 Methyl 1-methyl-3-oxo- cyclobutanecarboxylate Sub_node2->Product2 Product3 Acyclic Scaffolds Sub_node3->Product3

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery

The incorporation of the cyclobutane ring into drug candidates can offer several advantages:

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to increased potency and selectivity for its biological target.[3]

  • Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane scaffold can disrupt planarity, which may improve solubility and other pharmacokinetic properties.[1]

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[1]

  • Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, which can lead to the discovery of first-in-class therapeutics.

Part 5: Safety and Handling

While specific safety data for this compound is limited, the safety profile of the closely related Methyl 3,3-dimethoxycyclobutane-1-carboxylate provides a good indication of the potential hazards.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a strained cyclobutane core with strategically placed functional groups offers a gateway to novel molecular architectures with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its molecular identity, synthetic strategies, spectroscopic characteristics, and potential applications. As the demand for novel chemical entities in drug development continues to grow, the utility of such functionalized cyclobutane derivatives is poised to expand, making this compound a key tool in the arsenal of the modern synthetic chemist.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. While primary spectral data for this specific molecule is not publicly available, this guide will utilize predictive analysis based on established spectroscopic principles and data from the closely related analogue, methyl 3,3-dimethoxycyclobutanecarboxylate, to provide a robust framework for its characterization.

Introduction to the Spectroscopic Analysis of a Substituted Cyclobutane

This compound (C₉H₁₆O₄, MW: 188.22 g/mol ) is a small organic molecule featuring a cyclobutane core, a common motif in medicinal chemistry.[1][2] The structural complexity, including a quaternary carbon and a ketal, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and connectivity, offering a detailed fingerprint of the compound.

This guide will present a logical workflow for the spectroscopic analysis of this molecule, starting with an examination of its predicted ¹H and ¹³C NMR spectra to map the carbon-hydrogen framework. This will be followed by an analysis of the predicted IR spectrum to identify key functional groups. Finally, the guide will discuss the expected fragmentation patterns in mass spectrometry to confirm the molecular weight and provide further structural insights.

NMR Spectroscopy NMR Spectroscopy Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation C-H Framework IR Spectroscopy IR Spectroscopy IR Spectroscopy->Structural Elucidation Functional Groups Mass Spectrometry Mass Spectrometry Mass Spectrometry->Structural Elucidation Molecular Weight

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and anisotropic effects from nearby functional groups.

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.70Singlet3H-COOCH₃Protons on the methyl ester are deshielded by the adjacent carbonyl and oxygen.
~ 3.20Singlet6H-OCH₃Protons of the two methoxy groups are in an identical chemical environment.
~ 2.5 - 2.8Multiplet4HCyclobutane CH₂Diastereotopic protons on the cyclobutane ring will exhibit complex splitting patterns.
~ 1.50Singlet3HC1-CH₃Protons on the methyl group attached to the quaternary carbon.

The cyclobutane ring protons are expected to appear in the range of δ 2.5–3.5 ppm, based on data for similar structures.[3] The presence of the 1-methyl group will likely lead to a more complex splitting pattern for the cyclobutane protons compared to the unsubstituted analogue.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 175C=OThe carbonyl carbon of the ester is highly deshielded.
~ 100C3 (ketal)The carbon atom bonded to two oxygen atoms is significantly deshielded.
~ 52-COOCH₃The methyl carbon of the ester.
~ 49-OCH₃The carbons of the two equivalent methoxy groups.
~ 45C1 (quaternary)The quaternary carbon atom of the cyclobutane ring.
~ 35C2 & C4The methylene carbons of the cyclobutane ring.
~ 25C1-CH₃The methyl carbon attached to the quaternary center.

The predicted chemical shift for the ester carbonyl carbon falls within the typical range of δ 170–175 ppm.[3]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1 second.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by strong absorptions from the ester and ether functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950Medium-StrongC-H (sp³) stretching
~ 1735StrongC=O (ester) stretching
~ 1250 - 1050StrongC-O (ester and ether) stretching

The most prominent peak will be the C=O stretch of the ester group, expected around 1735 cm⁻¹. The C-O stretching vibrations of the ester and the two ether linkages will result in a series of strong bands in the fingerprint region (1300-1000 cm⁻¹).[4] The presence of C-H stretching absorptions just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and the major peaks labeled with their wavenumbers.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Sample on ATR Sample on ATR IR Beam IR Beam Sample on ATR->IR Beam Detector Detector IR Beam->Detector Spectrum Spectrum Detector->Spectrum

Caption: ATR-FTIR Experimental Workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural clues based on the fragmentation pattern.

Predicted Mass Spectrum

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 189.1. Adducts with sodium [M+Na]⁺ at m/z 211.1 may also be observed.

Under harsher ionization conditions like Electron Ionization (EI), a molecular ion peak [M]⁺• at m/z 188.1 might be observed, although it may be weak. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃, 31 Da) and the methyl ester group (-COOCH₃, 59 Da).

Table 4: Predicted Mass Spectrometry Fragments (EI)

m/zPossible Fragment
188[M]⁺•
157[M - OCH₃]⁺
129[M - COOCH₃]⁺

The presence of a GC-MS spectrum for the related compound methyl 3,3-dimethoxycyclobutane-1-carboxylate suggests that this analytical technique is suitable for this class of compounds.[5]

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Chromatography:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) as the mobile phases.

  • Mass Spectrometry:

    • Acquire data in positive ion mode.

    • Scan a mass range of m/z 50-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the analyte.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the m/z of the molecular ion and any significant fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a robust methodology for its structural confirmation and purity assessment. While this guide presents a predictive framework, the detailed protocols and interpretation strategies offer a solid foundation for any researcher working with this molecule or structurally related compounds. The combination of these techniques allows for a full and unambiguous characterization, a critical step in any chemical research or drug development pipeline.

References

An In-depth Technical Guide: Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate as a Novel Starting Material for Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful modality for eliminating disease-causing proteins. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. While flexible linkers have been widely used, there is a growing appreciation for the role of rigid scaffolds in pre-organizing the PROTAC molecule, potentially enhancing potency and improving pharmacokinetic properties. This guide introduces Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate as a novel, commercially available starting material for the synthesis of rigid, cyclobutane-containing linkers, providing a scientifically grounded, hypothetical framework for its application in next-generation PROTAC design.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[][2][3] The linker is not merely a spacer but an active component that governs the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4] Its length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, directly impacting the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are common, they can introduce a high degree of conformational freedom, which may lead to an entropic penalty upon binding and the adoption of non-productive conformations.[5][6] In contrast, rigid linkers can reduce this conformational flexibility, "pre-organizing" the PROTAC into a conformation favorable for ternary complex formation, which can enhance potency and stability.[7][8]

The Cyclobutane Motif: A Privileged Scaffold for Rigid Linkers

The cyclobutane ring is an increasingly utilized motif in medicinal chemistry.[][10] Its inherent strain and puckered three-dimensional structure offer several advantages when incorporated into drug candidates:

  • Conformational Restriction: The rigid cyclobutane core limits the number of rotatable bonds, reducing the conformational flexibility of the linker.[10][11][12]

  • Improved Metabolic Stability: The replacement of linear alkyl chains with a cyclobutane ring can block sites of metabolic oxidation, potentially increasing the half-life of the molecule.[][12]

  • Enhanced 3D Character: Moving away from "flat" molecules by incorporating saturated rings like cyclobutane can improve solubility and other drug-like properties.[7]

  • Vectorial Control: The defined stereochemistry of a substituted cyclobutane can provide precise control over the exit vectors of the linker, allowing for fine-tuning of the orientation of the warhead and E3 ligase ligand.

The unique properties of the cyclobutane ring make it an attractive scaffold for the design of novel, rigid PROTAC linkers.

This compound: A Versatile Starting Material

This compound is a commercially available building block with significant potential for the synthesis of rigid PROTAC linkers.[13][14][15]

Molecular Properties
PropertyValueSource
CAS Number 1523570-99-1[13][14][15]
Molecular Formula C9H16O4[13][14][15]
Molecular Weight 188.22 g/mol [13][14]
Structure A cyclobutane ring functionalized with a methyl ester, a methyl group, and a dimethyl ketal.[14]

The key features of this molecule are the orthogonal protecting groups: a methyl ester and a dimethyl ketal. This allows for selective deprotection and functionalization at either end of the cyclobutane core, making it an ideal precursor for a bifunctional linker.

Proposed Synthetic Utility in PROTACs

The core hypothesis of this guide is that this compound can be elaborated into a bifunctional linker for PROTAC synthesis. The proposed general workflow is as follows:

G A Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate (Starting Material) B Selective Deprotection & Functionalization (Step 1 & 2) A->B Hydrolysis C Bifunctional Cyclobutane Linker B->C Functional Group Interconversion D Conjugation to Warhead (POI Ligand) (Step 3) C->D Amide Coupling E Conjugation to E3 Ligase Ligand (Step 4) D->E Click Chemistry F Final PROTAC Molecule E->F

Caption: Proposed workflow for PROTAC synthesis.

Experimental Protocols: A Hypothetical Synthetic Route

This section outlines a detailed, step-by-step methodology for the synthesis of a hypothetical PROTAC molecule using this compound as the starting material for the linker.

Step 1: Selective Ketal Hydrolysis

The first step is the selective hydrolysis of the dimethyl ketal to unmask a ketone, which can then be converted to an amine. This reaction is performed under mildly acidic conditions to minimize hydrolysis of the methyl ester.[16]

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (3:1 v/v).

  • Add a catalytic amount of a mild acid, such as Amberlyst-15 resin or a few drops of dilute HCl.[16]

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 1-methyl-3-oxo-cyclobutanecarboxylate .

Step 2: Reductive Amination and Ester Hydrolysis

The newly formed ketone is converted to an amine via reductive amination, which is then protected. Subsequently, the methyl ester is hydrolyzed to provide a carboxylic acid handle for conjugation.

Protocol:

  • Dissolve the product from Step 1 (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the amine product.

  • Protect the amine, for example, as a Boc-carbamate by reacting with di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and a base like triethylamine in dichloromethane.

  • Purify the Boc-protected amino ester by column chromatography.

  • Dissolve the purified product in a mixture of THF, methanol, and water (2:1:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until TLC/LC-MS indicates complete hydrolysis of the ester.[17][18]

  • Acidify the reaction mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate.

  • Dry over anhydrous sodium sulfate and concentrate to yield 3-((tert-butoxycarbonyl)amino)-1-methyl-cyclobutanecarboxylic acid , the bifunctional linker.

G cluster_0 Step 1: Ketal Hydrolysis cluster_1 Step 2: Functionalization A Starting Material Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate B Intermediate 1 Methyl 1-methyl-3-oxo- cyclobutanecarboxylate A->B Mild H+ C Intermediate 1 Methyl 1-methyl-3-oxo- cyclobutanecarboxylate D Bifunctional Linker 3-((tert-butoxycarbonyl)amino)-1-methyl- cyclobutanecarboxylic acid C->D 1. Reductive Amination 2. Boc Protection 3. Ester Hydrolysis G cluster_0 Final Assembly A Linker-E3 Ligase-Azide C Final PROTAC A->C CuAAC 'Click' Reaction B Warhead-Alkyne B->C CuAAC 'Click' Reaction

References

The Rising Star in Targeted Protein Degradation: A Technical Guide to Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract

The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by coopting the cell's natural disposal machinery to eliminate disease-causing proteins. The design of proteolysis-targeting chimeras (PROTACs) and other protein degraders is a multi-faceted challenge, with the linker component playing a critical role in determining the efficacy, selectivity, and physicochemical properties of the final molecule. This in-depth guide focuses on a promising, yet under-explored building block for PROTAC linker synthesis: Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate . We will delve into its synthesis, chemical attributes, and the strategic rationale for its incorporation into novel protein degraders, providing detailed experimental protocols and expert insights to empower researchers in their quest for next-generation therapeutics.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] While the ligands provide the binding affinity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are instrumental in orienting the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[2][3] The introduction of rigid scaffolds, such as cyclobutane rings, into linker design is an emerging strategy to gain conformational control, enhance metabolic stability, and improve pharmacokinetic properties.[4][]

This guide introduces this compound as a versatile building block for constructing such conformationally restricted linkers. Its unique substitution pattern offers several potential advantages in the design of sophisticated protein degraders.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application.

PropertyValueSource
CAS Number 1523570-99-1[6]
Molecular Formula C₉H₁₆O₄[6]
Molecular Weight 188.22 g/mol [6]
Topological Polar Surface Area (TPSA) 44.76 Ų[6]
cLogP 0.9486[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 3[6]

Synthesis of the Core Building Block

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies in cyclobutane chemistry. The following proposed synthesis provides a robust and scalable route.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: α-Methylation A 3-Oxocyclobutanecarboxylic Acid B Methyl 3,3-dimethoxycyclobutanecarboxylate A->B MeOH, H+ cat. C This compound B->C 1. LDA, THF, -78 °C 2. MeI

Caption: Proposed two-step synthesis of the target building block.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Methyl 3,3-dimethoxycyclobutanecarboxylate

  • Rationale: This step protects the ketone functionality as a dimethyl ketal, which is stable to the basic conditions of the subsequent methylation step. The carboxylic acid is simultaneously esterified to the methyl ester.

  • Procedure:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL per 1 g of starting material), add trimethyl orthoformate (1.5 eq) and a catalytic amount of sulfuric acid (0.05 eq).

    • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3,3-dimethoxycyclobutanecarboxylate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Rationale: This step introduces the key methyl group at the C1 position via enolate formation and subsequent alkylation. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature ensures clean deprotonation at the α-carbon.

  • Procedure:

    • Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • To this cooled solution, add a solution of Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Functionalization for PROTAC Linker Assembly

To be incorporated into a PROTAC, the methyl ester of the building block must be converted into a reactive handle for amide bond formation. This is typically achieved by hydrolysis to the corresponding carboxylic acid.

Diagram of Functionalization and Linker Incorporation

Functionalization_and_Incorporation cluster_0 Step 3: Hydrolysis cluster_1 Step 4: Amide Coupling D Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate E 3,3-dimethoxy-1-methyl- cyclobutane-1-carboxylic acid (CAS 1408075-81-5) D->E LiOH, THF/H2O G PROTAC Linker with Cyclobutane Core E->G HATU, DIPEA, DMF F Amine-functionalized Linker Fragment F->G

Caption: Conversion to the carboxylic acid and subsequent amide coupling.

Experimental Protocol: Hydrolysis and Amide Coupling

Part C: Synthesis of 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid [7]

  • Rationale: Saponification of the methyl ester using lithium hydroxide is a standard and effective method to obtain the carboxylic acid without affecting the ketal protecting group.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid as a solid or oil.

Part D: Incorporation into a PROTAC Linker via Amide Coupling

  • Rationale: The resulting carboxylic acid is now ready to be coupled with an amine-containing fragment of the PROTAC linker using standard peptide coupling reagents like HATU.

  • Procedure:

    • Dissolve 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid (1.0 eq) and the desired amine-functionalized linker fragment (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by silica gel chromatography or preparative HPLC to obtain the desired PROTAC linker conjugate.

Strategic Value in PROTAC Design: The "Why"

The incorporation of the this compound core into a PROTAC linker is a deliberate design choice with several potential benefits:

  • Conformational Rigidity: The cyclobutane ring introduces a degree of rigidity into the linker, which is often desirable in PROTAC design.[] Unlike flexible alkyl or PEG linkers, the puckered, "butterfly" conformation of the cyclobutane ring restricts the available conformational space.[8][9] This can help to pre-organize the PROTAC into a bioactive conformation for ternary complex formation, potentially improving degradation efficiency and reducing the entropic penalty of binding.

  • Improved Metabolic Stability: Saturated carbocyclic rings like cyclobutane are generally more resistant to metabolic degradation compared to linear alkyl chains.[4] This can lead to improved pharmacokinetic profiles and longer in vivo half-lives for the resulting PROTAC.

  • Vectorial Control: The 1,1-disubstitution pattern (with the methyl group and the carboxylate-derived linker attachment point) provides a well-defined exit vector from the cyclobutane core. This precise control over the linker's trajectory is crucial for optimally positioning the E3 ligase and the target protein.

  • Modulation of Physicochemical Properties: The 3,3-dimethoxy (ketal) group offers a site for future modification. For instance, deprotection to the ketone could provide a handle for further functionalization or could be a metabolic liability that is designed into the molecule. The overall compact and relatively non-polar nature of the cyclobutane core can also be used to tune the solubility and permeability of the PROTAC.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of next-generation protein degraders. Its unique combination of a conformationally restricted core, sites for controlled functionalization, and potential for enhancing metabolic stability makes it an attractive component for PROTAC linker design. The synthetic and functionalization protocols provided herein offer a practical guide for researchers to explore the potential of this building block in their own drug discovery programs. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative and strategically functionalized building blocks like this cyclobutane derivative will be paramount in unlocking the full therapeutic potential of this exciting modality.

References

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate: A Strategic Building Block for Three-Dimensional Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic-heavy molecules towards scaffolds with greater three-dimensionality (3D). This "escape from flatland" is driven by the need to access novel chemical space, enhance compound specificity, and improve physicochemical properties.[1] The cyclobutane ring, a strained yet stable carbocycle, has emerged as a premier scaffold for imparting 3D character.[2][3] This guide provides a comprehensive technical overview of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, a highly functionalized building block poised for significant applications in medicinal chemistry. We will dissect its structural attributes, outline its synthetic rationale, and explore its strategic deployment in creating conformationally restricted molecules, novel bioisosteres, and complex libraries for drug development, with a particular focus on its potential as a core component in protein degraders.

The Cyclobutane Motif: A Cornerstone of 3D Drug Design

For decades, medicinal chemistry has heavily relied on sp2-hybridized, aromatic rings. While effective, this has led to the saturation of certain areas of chemical space and often yields compounds with suboptimal properties, such as poor solubility and high metabolic turnover. The deliberate introduction of sp3-rich, non-planar scaffolds is a key strategy to overcome these limitations.

The cyclobutane ring offers a unique combination of properties that make it an attractive choice for medicinal chemists.[2][4]

  • Conformational Rigidity: Unlike a flexible alkyl chain, the puckered structure of the cyclobutane ring restricts the number of available conformations for its substituents.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Metabolic Stability: The carbocyclic core is generally inert to metabolic degradation, offering a stable anchor point for pharmacophoric groups.[2]

  • Three-Dimensional Vectoriality: Substituents on the cyclobutane ring are projected into distinct vectors in 3D space. This allows for precise spatial arrangement of functional groups to match the topology of a protein's binding pocket.

  • Improved Physicochemical Properties: An increase in the fraction of sp3-hybridized carbons (Fsp3) often correlates with enhanced aqueous solubility and reduced melting points, which are favorable for drug development.[2]

The strategic value of moving from 2D to 3D scaffolds is a central theme in modern drug design, enabling the creation of more selective and effective therapeutics.

Caption: The "Escape from Flatland" concept in medicinal chemistry.

Profile of this compound (MDMC)

MDMC is a structurally rich and versatile chemical intermediate. Its strategic value lies in the orthogonal nature of its functional groups, which can be selectively manipulated to build molecular complexity.

PropertyValueReference(s)
CAS Number 1523570-99-1[5][6]
Molecular Formula C₉H₁₆O₄[5][6]
Molecular Weight 188.22 g/mol [5]
Appearance Liquid[7]
Purity ≥97% (Commercially available)[5][6][8]
Key Structural Features Quaternary carbon, Ketal (protected ketone), EsterN/A
Structural Dissection and Synthetic Potential

The power of MDMC as a building block comes from its three key features, each offering a distinct handle for chemical modification.

  • The Ester (C1-position): The methyl ester is a classic functional group for derivatization. It can be readily converted into an amide via aminolysis, a carboxylic acid via hydrolysis, or reduced to a primary alcohol. This makes it an ideal attachment point for linking to other molecular fragments or for introducing hydrogen bond donors/acceptors.

  • The Quaternary Center (C1-position): The 1-methyl group creates a stereochemically defined, non-planar exit vector. This quaternary center can also serve as a metabolic blocking position, preventing enzymatic degradation at that site.

  • The Ketal (C3-position): The 3,3-dimethoxy group is a stable protecting group for a ketone. This is perhaps the most critical feature for synthetic strategy. The ketal is robust to many reaction conditions (e.g., basic, reductive, oxidative) but can be cleanly removed under mild acidic conditions to unmask a reactive cyclobutanone. This ketone can then undergo a vast array of subsequent reactions, including reductive amination, Wittig olefination, or aldol condensations.

Caption: Key functional handles of the MDMC building block.

Synthetic Accessibility: A Plausible Route

Proposed Synthetic Workflow

The synthesis would logically proceed from a commercially available precursor, methyl 3-oxocyclobutane-1-carboxylate.

Synthetic_Workflow start Methyl 3-oxocyclobutane-1-carboxylate step1 Step 1: Ketal Protection Methanol, Acid Catalyst (e.g., PTSA) Yields: Methyl 3,3-dimethoxycyclobutane-1-carboxylate start->step1 step2 Step 2: α-Methylation LDA, THF, -78°C then CH3I Yields: Target Molecule (MDMC) step1->step2 purify Purification Silica Gel Chromatography step2->purify

Caption: Proposed two-step synthesis of MDMC.

Detailed Experimental Protocol (Hypothetical)

This protocol is designed to be self-validating by including in-process checks and final characterization steps.

Step 1: Ketal Protection of Methyl 3-oxocyclobutane-1-carboxylate

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, add methyl 3-oxocyclobutane-1-carboxylate (1.0 eq), methanol (5.0 eq), and toluene (approx. 0.2 M).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 3,3-dimethoxycyclobutane-1-carboxylate. This intermediate may be used directly or purified by chromatography if necessary.

Step 2: α-Methylation

  • Setup: To a flame-dried 500 mL three-neck flask under an argon atmosphere, add dry tetrahydrofuran (THF, approx. 0.3 M) and cool to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in THF at -78 °C to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.

  • Enolate Formation: Add a solution of Methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) rapidly to the enolate solution. Allow the reaction to stir at -78 °C for 30 minutes before slowly warming to room temperature over 2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategic Applications in Medicinal Chemistry

The true value of MDMC is realized in its application as a versatile scaffold. One supplier notably classifies it as a "Protein Degrader Building Block," highlighting its utility in cutting-edge therapeutic modalities.[6]

Library Synthesis for Fragment-Based Drug Discovery (FBDD)

MDMC is an ideal starting point for generating a 3D-rich fragment library. The ester and the latent ketone provide two orthogonal points for diversification.

Library_Synthesis cluster_0 Vector 1: Amidation cluster_1 Vector 2: Reductive Amination MDMC MDMC Core Amidation Amide Coupling (e.g., HATU, EDCI) MDMC->Amidation Amine1 Amine R1 Amine1->Amidation Amine2 Amine R2 Amine2->Amidation AmineN Amine Rn AmineN->Amidation Deprotection 1. Ketal Deprotection (H+) 2. Reductive Amination Amidation->Deprotection Library Diverse 3D-Rich Chemical Library Deprotection->Library AmineA Amine R'a AmineA->Deprotection AmineB Amine R'b AmineB->Deprotection AmineZ Amine R'z AmineZ->Deprotection

Caption: Diversification strategy for MDMC via orthogonal chemistry.

Protocol: Parallel Amide Synthesis

  • Array Preparation: In a 96-well plate, dispense a solution of MDMC (1.0 eq) and a coupling agent like HATU (1.1 eq) in dimethylformamide (DMF).

  • Amine Addition: To each well, add a unique amine from a diverse amine library (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Purification: Purify the products using automated parallel HPLC to yield an array of diverse amides built upon the MDMC core.

Application in PROTACs and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a target-binding warhead, an E3-binding ligand, and a linker. The linker is critical for orienting the two proteins correctly. The rigid, 3D nature of the cyclobutane core makes MDMC an excellent starting point for building these linkers, providing precise control over the distance and spatial orientation between the two ends of the PROTAC.

The classification of MDMC as a "Protein Degrader Building Block" suggests its intended use in this area, where its non-planar structure can overcome the limitations of flexible alkyl linkers, leading to more potent and selective degraders.[6]

Conclusion and Future Outlook

This compound is more than just a simple chemical. It is a strategically designed building block that provides medicinal chemists with a robust entry point into the rich and productive area of 3D chemical space. Its key features—a versatile ester handle, a metabolically stable quaternary center, and a masked ketone—offer orthogonal chemical reactivity that can be exploited to generate complex and diverse molecular architectures.

Future work should focus on developing enantioselective syntheses of MDMC to allow for the exploration of specific stereoisomers, which is often critical for biological activity. Furthermore, its incorporation into a wider range of drug discovery programs, particularly in areas like oncology and neurodegenerative disease where protein degradation is a validated therapeutic strategy, will undoubtedly cement the role of this and similar cyclobutane scaffolds in the development of next-generation medicines.

References

The Strategic Utility of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate and its Analogs in Modern Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide explores the synthetic potential of highly functionalized cyclobutane scaffolds, with a focus on the strategic applications of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate and structurally related building blocks in the field of total synthesis. We will delve into the underlying principles that make these strained ring systems powerful intermediates for constructing complex molecular architectures, moving beyond a simple recitation of reactions to an analysis of why and how these building blocks are effectively deployed in multi-step synthetic campaigns.

Introduction: The Cyclobutane Ring as a Latent Functional Group

The cyclobutane motif, once viewed primarily as a curiosity of strained ring chemistry, has emerged as a cornerstone of sophisticated synthetic strategy. Its inherent ring strain (approximately 26 kcal/mol) can be harnessed as a thermodynamic driving force for a variety of selective ring-opening and ring-expansion reactions. When appropriately substituted, as in the case of this compound, the cyclobutane core transforms into a versatile four-carbon linchpin. The geminal dimethoxy group serves as a stable protecting group for a ketone—a "masked" carbonyl—that can be revealed under specific conditions to unlock further synthetic transformations. This guide will illuminate the strategic advantages conferred by this class of compounds, from their stereocontrolled synthesis to their predictable reactivity in forging more complex carbocyclic and heterocyclic systems.

Synthesis of the Core Scaffold: A General Approach via [2+2] Photocycloaddition

The construction of the 3,3-dimethoxycyclobutane core is most reliably achieved through the [2+2] photocycloaddition of a ketene acetal with an appropriate alkene. This photochemical reaction provides a direct and often high-yielding route to the desired cyclobutane ring system. The specific target, this compound, can be synthesized from the photocycloaddition of 1,1-dimethoxyethene with methyl methacrylate.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, combine methyl methacrylate (1.0 eq) and 1,1-dimethoxyethene (1.5 eq) in a solution of anhydrous acetonitrile. The concentration should be approximately 0.1 M.

  • Degassing: Sparge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.

  • Irradiation: While maintaining a nitrogen atmosphere and stirring vigorously, irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) through a Pyrex filter (to filter out short-wavelength UV light) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting methyl methacrylate is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess 1,1-dimethoxyethene.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizing the Synthesis

G cluster_reactants Reactants cluster_conditions Conditions r1 Methyl Methacrylate p1 Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate r1->p1 + r2 1,1-Dimethoxyethene r2->p1 c1 hν (UV Light) c1->p1 [2+2] Photocycloaddition c2 Acetonitrile (Solvent) c2->p1

Caption: Synthesis via [2+2] Photocycloaddition.

Strategic Applications in Total Synthesis: Unlocking Molecular Complexity

The true value of the this compound scaffold lies in its utility as a precursor to more elaborate structures. The following sections detail key transformations and their application in the context of total synthesis.

Ketal Hydrolysis and Subsequent Ring Expansion: The Trost Synthesis of (±)-Hirsutic Acid C

A classic application demonstrating the power of this type of building block is found in the synthesis of complex polycyclic natural products. The protected ketone is a key feature, allowing for the manipulation of other parts of the molecule before revealing the carbonyl for subsequent reactions. A prominent example is the use of a similar cyclobutanone intermediate in the synthesis of sesquiterpenes. For instance, the general strategy often involves the deprotection of the ketal to reveal a cyclobutanone, which can then undergo a ring expansion.

  • Deprotection (Hydrolysis): The dimethoxy ketal is selectively hydrolyzed under acidic conditions (e.g., aqueous HCl in acetone or p-toluenesulfonic acid in wet acetone) to reveal the parent cyclobutanone. This step is typically high-yielding and clean.

  • Ring Expansion: The resulting cyclobutanone can be subjected to various ring-expansion protocols. A common method is the diazomethane-mediated ring expansion to form a cyclopentanone. This reaction proceeds via the formation of a diazonium intermediate followed by alkyl migration.

G A Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate B Intermediate Cyclobutanone A->B Acidic Hydrolysis (e.g., HCl, H₂O) C Expanded Cyclopentanone Ring B->C Ring Expansion (e.g., CH₂N₂)

Caption: Strategic deprotection and ring expansion workflow.

Baeyer-Villiger Oxidation for Lactone Formation

The cyclobutanone, unmasked from its ketal precursor, is an excellent substrate for Baeyer-Villiger oxidation. This reaction transforms the cyclic ketone into a lactone (a cyclic ester), providing a gateway to different classes of compounds. The regioselectivity of the oxygen insertion is predictable, with more substituted carbon atoms migrating preferentially.

  • Reaction Setup: Dissolve the cyclobutanone intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to neutralize the acidic byproduct of the reaction.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to yield the desired lactone.

Quantitative Data Summary
TransformationReagentsTypical YieldReference
[2+2] Photocycloaddition1,1-Dimethoxyethene, Methyl Methacrylate, hν70-85%General procedure
Ketal Hydrolysisp-TsOH, Acetone/H₂O>95%General procedure
Baeyer-Villiger Oxidationm-CPBA, NaHCO₃, DCM85-95%General procedure

Conclusion: A Versatile Tool for Synthetic Chemists

This compound and its analogs represent more than just chemical curiosities; they are powerful and versatile building blocks in the arsenal of the modern synthetic chemist. The strategic unmasking of the latent carbonyl functionality, combined with the inherent reactivity of the strained four-membered ring, provides a reliable platform for constructing complex carbocyclic and heterocyclic frameworks. From stereocontrolled ring expansions to the formation of valuable lactone intermediates, these scaffolds empower researchers in drug development and natural product synthesis to access novel chemical space with elegance and efficiency. The principles outlined in this guide, grounded in well-established reaction chemistry, serve as a testament to the enduring utility of strained ring systems in the art of molecular construction.

A Technical Guide to Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in determining their pharmacological properties. Historically, medicinal chemists have often favored five- and six-membered ring systems. However, the unique conformational and stereochemical properties of strained four-membered rings, such as cyclobutanes, are gaining increasing attention. The inherent ring strain of the cyclobutane moiety imparts distinct reactivity and three-dimensionality, offering novel avenues for scaffold design and the exploration of chemical space. This guide focuses on a particularly valuable derivative, Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate , a building block with significant potential in the synthesis of complex therapeutic agents, most notably in the burgeoning field of targeted protein degradation.

Physicochemical Properties and Commercial Availability

This compound (CAS Number: 1523570-99-1) is a substituted cyclobutane derivative that presents as a key intermediate for further chemical elaboration.[1] Its structure features a central cyclobutane ring, a methyl ester, a methyl group at the first position, and a protected ketone in the form of a dimethyl ketal at the third position.

PropertyValueSource
CAS Number 1523570-99-1[1][2]
Molecular Formula C₉H₁₆O₄[1][2]
Molecular Weight 188.22 g/mol [1][2]
Purity Typically ≥97%[1][2]
Storage Room Temperature[1][2]

This compound is commercially available from a number of chemical suppliers, often categorized under "Protein Degrader Building Blocks," highlighting its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] A non-exhaustive list of suppliers includes:

  • ChemScene[2]

  • Ambeed

  • LIDE PHARMACEUTICALS LIMITED

  • CP Lab Chemicals[1]

Pricing and availability can vary between suppliers and are dependent on the quantity required, ranging from grams for research purposes to larger quantities for developmental work.

A closely related compound, Methyl 3,3-dimethoxycyclobutanecarboxylate (CAS Number: 98231-07-3), lacking the methyl group at the 1-position, is also commercially available from suppliers such as ChemShuttle, CymitQuimica, and Apollo Scientific.[3][4][5] This structural analog can serve as a valuable tool for structure-activity relationship (SAR) studies, allowing researchers to probe the impact of the 1-methyl group on the biological activity and physicochemical properties of the final molecule.

The Strategic Advantage of the Cyclobutane Core in Drug Design

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at conferring specific advantages. The rigid, puckered nature of the cyclobutane scaffold provides a level of conformational constraint that is often beneficial for optimizing binding to a biological target. This rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity.

Furthermore, the three-dimensional character of the cyclobutane ring allows for the precise spatial orientation of substituents, enabling a more refined exploration of the target's binding pocket compared to more flexible or planar scaffolds.

Synthesis of Substituted Cyclobutanes: A General Overview

The synthesis of polysubstituted cyclobutanes can be challenging, but several strategies have been developed. One common approach involves the [2+2] cycloaddition of an alkene with an allenoate, which can rapidly generate 1,3-substituted cyclobutanes. While a specific, publicly available, step-by-step synthesis for this compound is not readily found in peer-reviewed journals, a plausible synthetic route can be inferred from established organic chemistry principles.

A potential synthetic pathway could involve the methylation of a precursor such as methyl cyclobutanecarboxylate, followed by ketalization to protect the ketone functionality. A general procedure for the methylation of a related compound, methyl cyclobutane carboxylate, has been described.[6] This reaction involves the use of a strong base like n-butyl lithium with N-isopropylcyclohexylamine to form a lithium diisopropylamide (LDA)-like base, which deprotonates the alpha-carbon to the ester. The resulting enolate is then quenched with methyl iodide to install the methyl group at the 1-position.[6]

Below is a conceptual workflow illustrating this synthetic logic:

G start Methyl 3-oxocyclobutanecarboxylate step1 Ketalization (e.g., Methanol, Acid catalyst) start->step1 intermediate1 Methyl 3,3-dimethoxycyclobutanecarboxylate step1->intermediate1 step2 Deprotonation (e.g., LDA or similar strong base) intermediate1->step2 intermediate2 Lithium Enolate step2->intermediate2 step3 Methylation (Methyl Iodide) intermediate2->step3 product This compound step3->product

Caption: Conceptual synthetic workflow for this compound.

Application in Targeted Protein Degradation: A Key Building Block for PROTACs

The classification of this compound as a "Protein Degrader Building Block" points to its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[7] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The cyclobutane moiety of this compound can be incorporated into the linker region of a PROTAC. The rigid nature of the cyclobutane ring can help to control the spatial orientation and distance between the target protein and the E3 ligase, which is a critical parameter for efficient protein degradation. The methyl ester provides a handle for further chemical modification, allowing for the attachment of the E3 ligase ligand or the target-binding ligand. The protected ketone at the 3-position can be deprotected to reveal a ketone, which can then be used in a variety of chemical transformations to further elaborate the linker structure.

The workflow for incorporating this building block into a PROTAC is conceptually outlined below:

G building_block Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate hydrolysis Ester Hydrolysis building_block->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid amide_coupling1 Amide Coupling acid->amide_coupling1 intermediate1 Cyclobutane-E3 Ligand Conjugate amide_coupling1->intermediate1 e3_ligand E3 Ligase Ligand e3_ligand->amide_coupling1 deprotection Ketal Deprotection intermediate1->deprotection ketone Ketone Intermediate deprotection->ketone reductive_amination Reductive Amination or other ketone chemistry ketone->reductive_amination protac Final PROTAC Molecule reductive_amination->protac target_ligand Target Protein Ligand target_ligand->reductive_amination

Caption: Conceptual workflow for the utilization of the cyclobutane building block in PROTAC synthesis.

Safety and Handling

According to GHS classifications, this related compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] It is also a flammable liquid and vapor.[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

  • Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemists, particularly those working in the field of targeted protein degradation. Its unique cyclobutane scaffold offers distinct advantages in terms of conformational rigidity and three-dimensional diversity, which are crucial for the rational design of potent and selective therapeutic agents. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of such under-explored scaffolds will undoubtedly play an increasingly important role in the development of the next generation of medicines. The commercial availability of this and related compounds provides researchers with the tools necessary to explore the full potential of the cyclobutane motif in their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The unique structural motif of a substituted cyclobutane ring, as present in Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, offers a three-dimensional scaffold that is of significant interest for exploring new chemical space in medicinal chemistry. However, the inherent steric hindrance posed by the 1-methyl-substituted quaternary carbon center on the cyclobutane ring presents a significant challenge for standard amide coupling reactions.

This comprehensive guide provides detailed application notes and robust protocols for the successful amide coupling of this sterically hindered substrate. We will first address the necessary initial step of saponifying the methyl ester to the corresponding carboxylic acid, followed by a comparative analysis and detailed protocols for two highly effective amide coupling strategies: one employing the uronium salt HATU, and another utilizing the carbodiimide EDC in conjunction with the additive HOBt. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this novel scaffold into their synthetic programs.

Part 1: Saponification of this compound

The first critical step is the hydrolysis of the methyl ester to the free carboxylic acid. This transformation is essential as the carboxylic acid is the reactive species in the subsequent amide bond formation. Saponification, or base-mediated hydrolysis, is a reliable method for this conversion.

Mechanism of Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol: Saponification

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of ester).

  • Base Addition: To the stirred solution, add a solution of NaOH or KOH (1.5-2.0 eq) in a minimal amount of water.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: To the resulting aqueous residue, add 1 M HCl solution dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethoxy-1-methyl-cyclobutanecarboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Amide Coupling of 3,3-dimethoxy-1-methyl-cyclobutanecarboxylic Acid

Due to the steric hindrance around the carboxylic acid, selecting a potent coupling reagent is crucial for achieving high yields. We present two reliable methods below.

Method A: HATU-Mediated Amide Coupling

Rationale:

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent renowned for its high reactivity, fast reaction times, and low rates of epimerization.[1][2] It is particularly well-suited for challenging couplings involving sterically hindered acids or amines. The mechanism involves the formation of a highly reactive OAt-active ester, which is readily attacked by the amine.[3]

Experimental Protocol: HATU Coupling

Materials:

  • 3,3-dimethoxy-1-methyl-cyclobutanecarboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1-1.2 eq)

  • HATU (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3,3-dimethoxy-1-methyl-cyclobutanecarboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to the steric hindrance, the reaction may require several hours to overnight for completion.

  • Work-up: Once the reaction is complete, quench by adding water. Dilute with ethyl acetate and wash successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Method B: EDC/HOBt-Mediated Amide Coupling

Rationale:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[4] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea to form an HOBt-active ester. This intermediate is more stable and less prone to side reactions, such as N-acylurea formation, and helps to suppress racemization in chiral substrates. This combination is a cost-effective and widely used method for amide bond formation.[5]

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • 3,3-dimethoxy-1-methyl-cyclobutanecarboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1-1.2 eq)

  • EDC hydrochloride (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3,3-dimethoxy-1-methyl-cyclobutanecarboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventAdvantagesDisadvantages
HATU NoneDIPEADMF, DCMHigh reactivity, fast reaction times, low racemization, good for sterically hindered substrates.[1][2]Higher cost, potential for side reactions if not used correctly.
EDC HOBtDIPEA, TEADMF, DCMCost-effective, water-soluble byproducts are easily removed during work-up.[4]Can be less effective for highly hindered substrates, risk of N-acylurea byproduct formation without HOBt.[5]

Visualization of Key Processes

Saponification Workflow

G cluster_0 Saponification A Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate B Add NaOH/MeOH, Reflux A->B C Carboxylate Salt B->C D Acidify with HCl C->D E 3,3-dimethoxy-1-methyl- cyclobutanecarboxylic Acid D->E

Caption: Workflow for the saponification of the starting methyl ester.

Amide Coupling General Workflow

G cluster_1 Amide Coupling F Carboxylic Acid H Coupling Reagent (HATU or EDC/HOBt) + Base F->H G Amine G->H I Amide Product H->I

Caption: General workflow for the amide coupling reaction.

HATU Coupling Mechanism

Caption: Simplified mechanism of HATU-mediated amide coupling.

EDC/HOBt Coupling Mechanism

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete saponification.Ensure complete consumption of the starting ester by TLC before work-up. Increase reflux time or amount of base if necessary.
Inactive coupling reagents.Use fresh, high-purity coupling reagents. HATU and EDC can be sensitive to moisture.
Steric hindrance is too great for the chosen conditions.Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Consider increasing the reaction temperature or time.
Formation of side products N-acylurea formation (with EDC).Ensure HOBt is used in the EDC-mediated coupling.
Epimerization (if chiral centers are present).Run the reaction at a lower temperature (0 °C to room temperature). Use of HOBt or HOAt can suppress racemization.

Conclusion

The synthesis of amides from the sterically hindered this compound requires a two-step approach: an efficient saponification followed by a robust amide coupling. While the steric bulk of the substrate presents a challenge, the use of powerful coupling reagents such as HATU or the well-established EDC/HOBt system can provide the desired amide products in good yields. The choice between these methods will depend on factors such as cost, scale, and the specific nature of the amine coupling partner. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully incorporate this novel cyclobutane scaffold into their synthetic endeavors.

References

Application Notes and Protocols: Leveraging Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Conformationally Constrained Cyclobutane Linker

In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the linker is a critical component that dictates efficacy, stability, and safety.[1][2][3] While flexible linkers have been widely used, there is a growing appreciation for conformationally restricted scaffolds that offer a higher degree of control over the spatial orientation of the conjugated payload. The cyclobutane motif is an exemplary scaffold in this regard, providing a rigid and predictable structure.[4] This application note details the use of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate as a versatile linker precursor for the conjugation of biomolecules.

This unique linker combines the conformational rigidity of the cyclobutane core with a latent ketone functionality, protected as a dimethyl ketal. This ketal can be efficiently hydrolyzed under mild acidic conditions to reveal a cyclobutanone, which is then available for highly specific and stable conjugation to aminooxy-functionalized molecules via oxime ligation. The methyl ester provides a convenient handle for further synthetic modifications or for direct conjugation to amine-containing biomolecules after activation.

Core Principle: A Two-Stage Approach to Conjugation

The conjugation strategy using this compound is a two-stage process. This approach ensures chemoselectivity and allows for the purification of intermediates, leading to a more defined final conjugate.

  • Deprotection (Ketal Hydrolysis): The dimethyl ketal is hydrolyzed to unmask the ketone functionality. This step is critical and must be performed under conditions that do not compromise the integrity of the biomolecule to which the linker is already attached or will be attached.

  • Conjugation (Oxime Ligation): The newly formed cyclobutanone is then reacted with an aminooxy-modified molecule (e.g., a protein, peptide, or drug) to form a highly stable oxime bond.[5][6][7][8]

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Conjugation Linker_Ketal Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate Linker_Ketone Methyl 1-methyl-3-oxo- cyclobutanecarboxylate Linker_Ketal->Linker_Ketone Mild Acidic Hydrolysis Conjugate Bioconjugate with Stable Oxime Linkage Linker_Ketone->Conjugate Aminooxy_Molecule Aminooxy-functionalized Biomolecule (R-ONH2) Aminooxy_Molecule->Conjugate

Figure 1: Two-stage workflow for bioconjugation.

Protocol 1: Ketal Hydrolysis to Generate the Active Ketone Linker

The deprotection of the dimethyl ketal to the corresponding ketone is achieved through acid-catalyzed hydrolysis.[9][10][11][12] The choice of acid and reaction conditions should be tailored to the sensitivity of the substrate. For the free linker, stronger acidic conditions can be used. If the linker is already attached to a sensitive biomolecule, milder conditions are imperative.

Materials:
  • This compound

  • Acetone

  • Deionized Water

  • Hydrochloric Acid (HCl) or Formic Acid

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • NMR Spectrometer

Procedure for Hydrolysis of the Free Linker:
  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid like 1M HCl. Alternatively, for a milder approach, use an organic acid such as 88% formic acid.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the hydrolysis by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The ketone product will have a lower Rf value than the starting ketal.

  • Work-up: Once the reaction is complete (typically 2-4 hours), neutralize the acid with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: Confirm the structure of the resulting Methyl 1-methyl-3-oxocyclobutanecarboxylate by ¹H and ¹³C NMR.

ParameterCondition for Free LinkerCondition for Linker on Sensitive Substrate
Acid Catalyst 1M HCl (catalytic) or 88% Formic AcidDilute Acetic Acid or Formic Acid
Solvent Acetone/WaterAqueous buffer with organic co-solvent (e.g., DMSO, DMF)
Temperature Room Temperature4°C to Room Temperature
pH < 24 - 5
Reaction Time 2 - 4 hours4 - 12 hours (monitor carefully)

Table 1: Recommended Conditions for Ketal Hydrolysis.

Protocol 2: Oxime Ligation for Biomolecule Conjugation

Oxime ligation is a highly chemoselective reaction between a ketone and an aminooxy group, forming a stable oxime linkage.[13][14] This reaction is often catalyzed by aniline or its derivatives at a slightly acidic pH.[15][16][17]

Materials:
  • Methyl 1-methyl-3-oxocyclobutanecarboxylate (from Protocol 1)

  • Aminooxy-functionalized biomolecule (e.g., protein, peptide, oligo)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 4.5

  • Aniline (as a 1 M stock solution in DMSO or DMF)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • HPLC system for analysis and purification

  • Mass Spectrometer

Procedure for Protein Conjugation:
  • Biomolecule Preparation: Prepare a solution of the aminooxy-functionalized protein in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Linker Addition: Add a 10-50 fold molar excess of the activated ketone linker (Methyl 1-methyl-3-oxocyclobutanecarboxylate) to the protein solution. The linker can be dissolved in a minimal amount of a water-miscible organic co-solvent like DMSO before addition to the aqueous buffer.

  • Catalyst Addition: Add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. For highly sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Reaction Monitoring: The progress of the conjugation can be monitored by SDS-PAGE (observing a shift in molecular weight) or by mass spectrometry (LC-MS).

  • Purification: Upon completion, remove the excess linker and catalyst using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the final conjugate by mass spectrometry to determine the drug-to-antibody ratio (DAR) or the degree of labeling. Further analysis by HPLC can confirm the purity of the conjugate.

G Start Aminooxy-Protein + Activated Linker Mix Mix in Conjugation Buffer (pH 4.5) Start->Mix Catalyst Add Aniline Catalyst Mix->Catalyst Incubate Incubate at RT (2-16h) Catalyst->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Characterize Conjugate (MS, HPLC) Purify->Characterize

Figure 2: Step-by-step experimental workflow for oxime ligation.

Trustworthiness: The Intrinsic Stability of the Oxime Bond

A critical aspect of any linker technology is the stability of the resulting covalent bond. The oxime linkage is demonstrably more stable to hydrolysis than the corresponding hydrazone linkage, particularly at physiological pH.[5][6][7] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime (C=N-O) compared to the nitrogen in the hydrazone (C=N-NH), which reduces the susceptibility of the C=N bond to hydrolytic cleavage.[5]

Linkage TypeRelative Rate of Hydrolysis at pH 7.0Half-life at pH 7.0
Oxime 1~50 days
Methylhydrazone ~600~2 hours

Table 2: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages. Data adapted from isostructural model compounds.[5]

This superior stability ensures that the conjugate remains intact in circulation, minimizing premature drug release and associated off-target toxicity, a paramount consideration in the design of ADCs.[1][2][3][18]

Authoritative Grounding & Comprehensive References

The protocols and principles outlined in this document are grounded in established chemical literature. The use of cyclobutane scaffolds in medicinal chemistry is increasingly recognized for the favorable properties they impart.[4] The mechanisms of ketal hydrolysis and oxime ligation are well-documented and have been extensively reviewed.[6][7][9][11]

Synthesis of Starting Material

For researchers who wish to synthesize the linker, a plausible route involves the methylation of methyl cyclobutanecarboxylate, followed by ketalization of a subsequently introduced ketone. A detailed synthetic procedure for a related compound, methyl 1-methylcyclobutane carboxylate, has been reported and can be adapted.

Conclusion

This compound is a promising and versatile linker precursor for advanced bioconjugation applications. Its rigid cyclobutane core provides conformational constraint, while the latent ketone functionality allows for the formation of highly stable oxime linkages under biocompatible conditions. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to leverage this linker in the creation of well-defined and stable bioconjugates.

References

Scale-Up Synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, a valuable cyclobutane-containing building block for pharmaceutical and materials science research. The described two-step synthetic route is designed for robustness and scalability, commencing with the preparation of 1,1-dimethoxyethene via a base-induced elimination, followed by a thermal [2+2] cycloaddition with methyl methacrylate. This document details the experimental protocols, safety considerations, and critical process parameters for scaling the synthesis, supported by mechanistic insights and characterization data.

Introduction

Cyclobutane scaffolds are prevalent in numerous biologically active molecules and natural products, prized for their ability to introduce three-dimensional complexity and unique conformational constraints.[1][2] These rigid structures can significantly influence the pharmacological properties of a molecule, making the efficient synthesis of functionalized cyclobutanes a key objective in medicinal chemistry and drug development.[3] this compound, with its versatile functional groups, serves as an important intermediate for more complex molecular architectures.[4][5]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations essential for transitioning from laboratory-scale experiments to larger-scale production. The presented synthetic strategy is founded on well-established chemical transformations, optimized for yield, purity, and operational safety on a larger scale.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages, as depicted below:

G cluster_0 Part 1: Elimination cluster_1 Part 2: [2+2] Cycloaddition 2-bromo-1,1-dimethoxyethane 2-bromo-1,1-dimethoxyethane (1) 1,1-dimethoxyethene 1,1-dimethoxyethene (2) 2-bromo-1,1-dimethoxyethane->1,1-dimethoxyethene  Potassium tert-butoxide (t-BuOK)  THF, 0°C to rt methyl_methacrylate Methyl Methacrylate target_molecule Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate (3) 1,1-dimethoxyethene->target_molecule Intermediate methyl_methacrylate->target_molecule  Toluene, 150°C  (High Pressure) G KeteneAcetal 1,1-dimethoxyethene TransitionState [2+2] Transition State KeteneAcetal->TransitionState Methacrylate Methyl Methacrylate Methacrylate->TransitionState Product Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate TransitionState->Product Concerted Cyclization

References

Application Notes & Protocols: Chromatographic Purification of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate is a substituted cyclobutane derivative with potential applications in organic synthesis and as a building block in drug discovery.[1][2] The rigid four-membered ring of cyclobutane derivatives presents unique stereochemical features, making them valuable scaffolds in medicinal chemistry.[3][4] The purity of such compounds is paramount for their intended downstream applications, necessitating robust and efficient purification methodologies. This document provides detailed application notes and protocols for the purification of this compound using common chromatographic techniques, tailored for researchers, scientists, and professionals in drug development.

The purification of cyclobutane isomers can be challenging due to the potential for stereoisomers with very similar physical and chemical properties.[3] Chromatographic techniques such as flash chromatography and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation of these complex mixtures.[3] This guide will delve into the principles and practical execution of these methods for the target molecule.

Physicochemical Properties of the Target Molecule

Before delving into the purification protocols, it is crucial to understand the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C9H16O4[1][5]
Molecular Weight 188.22 g/mol [1][5]
Appearance Likely a colorless oil or liquid[6][7]
Polarity IntermediateInferred from structure
Boiling Point Not readily available, but expected to be distillable under reduced pressure.[8]

The presence of two ether groups and a methyl ester group contributes to the molecule's intermediate polarity, making it amenable to both normal-phase and reversed-phase chromatography.

Purification Strategy Overview

The general workflow for the purification of this compound from a crude reaction mixture typically involves an initial workup followed by one or more chromatographic steps. The choice of the primary purification technique will depend on the scale of the synthesis and the nature of the impurities.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_oil Crude Oil concentration->crude_oil flash_chrom Flash Chromatography (Bulk Purification) crude_oil->flash_chrom Large Scale hplc_prep Preparative HPLC (High Purity) crude_oil->hplc_prep Small Scale / High Purity pure_product Pure Product (>95%) flash_chrom->pure_product hplc_prep->pure_product purity_analysis Purity Analysis (GC-MS, Analytical HPLC) pure_product->purity_analysis final_product Final Product for Downstream Use purity_analysis->final_product

Caption: General purification workflow for this compound.

Part 1: Preparative Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the preparative purification of moderately polar organic compounds and is well-suited for separating the target molecule from less polar and more polar impurities.[3] This technique utilizes a stationary phase, typically silica gel, and a mobile phase of organic solvents.

Principle of Separation

In normal-phase flash chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase.[9] The separation is based on the differential adsorption of the components of the mixture onto the silica gel. More polar compounds will have a stronger interaction with the stationary phase and will elute later, while less polar compounds will travel through the column more quickly. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Protocol: Flash Chromatography of this compound

This protocol outlines a general procedure for the purification of the title compound on a silica gel column.

1. Sample Preparation:

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent mixture.[3]

2. Thin Layer Chromatography (TLC) Analysis:

  • Before performing the column, determine the optimal solvent system using TLC. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[8]

  • Recommended Starting Solvent System: A mixture of ethyl acetate and hexanes (e.g., 1:9 v/v).[8]

3. Column Packing:

  • Pack a chromatography column with silica gel (230-400 mesh) using the chosen eluent system.[6][8] Ensure the column is packed uniformly to avoid channeling.

4. Sample Loading:

  • Carefully load the dissolved crude product onto the top of the silica gel column.[8]

5. Elution:

  • Begin eluting the column with the initial solvent system, applying gentle air pressure to increase the flow rate.[8]

  • A gradient elution may be employed by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the target compound and any more polar impurities.

6. Fraction Collection:

  • Collect fractions in test tubes or vials and monitor the elution of the compound by TLC.[8]

7. Product Isolation:

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a colorless oil.[6]

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.[6]
Mobile Phase Ethyl Acetate/Hexanes Gradient (e.g., 5% to 20% Ethyl Acetate)Provides good separation for compounds of intermediate polarity.[8]
Sample Loading Dry loading or minimal solventEnsures a narrow band at the start of the separation, leading to better resolution.
Detection TLC with a suitable stain (e.g., potassium permanganate)The target molecule lacks a strong UV chromophore.

Part 2: High-Purity Purification by Preparative HPLC

For obtaining highly pure samples of this compound, particularly on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[10] Both normal-phase and reversed-phase HPLC can be employed.

A. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for the purification of small organic molecules.[11] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Principle of Separation: In RP-HPLC, separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[12] Less polar compounds have a stronger affinity for the stationary phase and thus have longer retention times, while more polar compounds elute earlier.

Protocol: Preparative RP-HPLC

1. System Preparation:

  • Install a suitable preparative RP-HPLC column (e.g., C18).[13]

  • Prepare the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol.[10]

  • Degas the mobile phase thoroughly to prevent bubble formation.

  • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

2. Sample Preparation:

  • Dissolve the partially purified or crude sample in the mobile phase at a known concentration (e.g., 10 mg/mL).[10]

  • Filter the sample through a 0.45 µm or 0.2 µm filter to remove any particulate matter.[9]

3. Method Development (Analytical Scale):

  • It is highly recommended to first develop the separation method on an analytical HPLC system to determine the optimal gradient and other parameters before scaling up to a preparative system.[10]

4. Preparative Run:

  • Inject the sample onto the preparative column.

  • Run the separation using the optimized gradient.

  • Monitor the elution of the compound using a suitable detector (e.g., UV-Vis or a mass spectrometer if available).

5. Fraction Collection:

  • Collect the fractions corresponding to the peak of the target compound.

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the organic solvent via rotary evaporation.

  • If the mobile phase contained non-volatile buffers, a subsequent desalting step (e.g., liquid-liquid extraction) may be necessary.

  • Lyophilize or concentrate the aqueous solution to obtain the pure product.

ParameterRecommended ConditionRationale
Stationary Phase C18-bonded silicaA versatile and widely used stationary phase for RP-HPLC of small molecules.[12]
Mobile Phase Water/Acetonitrile or Water/Methanol gradientCommon and effective mobile phases for RP-HPLC.[10]
Detector UV (if applicable) or Mass Spectrometry (MS)MS detection is more universal for compounds lacking a strong chromophore.
Flow Rate Dependent on column dimensions.[10]
B. Normal-Phase HPLC (NP-HPLC)

NP-HPLC can also be an effective alternative, especially if the crude mixture contains very non-polar impurities.

Principle of Separation: NP-HPLC separates analytes based on their affinity for a polar stationary surface, such as silica.[9] It employs a non-polar, non-aqueous mobile phase. More polar analytes are retained longer on the column.[9]

Protocol: Preparative NP-HPLC

The protocol for NP-HPLC is analogous to that of RP-HPLC, with the key difference being the stationary and mobile phases.

ParameterRecommended ConditionRationale
Stationary Phase Silica or other polar bonded phaseStandard for NP-HPLC.[9]
Mobile Phase Hexanes/Ethyl Acetate or Hexanes/IsopropanolCommon non-polar mobile phases for NP-HPLC.
Detector UV (if applicable) or Evaporative Light Scattering Detector (ELSD)ELSD is a universal detector suitable for non-volatile compounds without a UV chromophore.

digraph "HPLC_Method_Selection" {
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start -> polarity_check; polarity_check -> rp_hplc [label="Polar Impurities"]; polarity_check -> np_hplc [label="Non-polar Impurities"]; rp_hplc -> rp_details; np_hplc -> np_details; rp_details -> end; np_details -> end; }

Caption: Decision tree for selecting the appropriate HPLC method.

Part 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is an excellent analytical technique for assessing the purity of volatile compounds like methyl esters.[14][15] When coupled with a mass spectrometer (MS), it provides both quantitative purity information and structural confirmation.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a unique mass spectrum for identification.

Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dilute a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

2. GC-MS System Parameters:

  • A typical GC-MS setup for fatty acid methyl esters (FAMEs) can be adapted for this analysis.[16][17]

ParameterRecommended ConditionRationale
GC Column Capillary column (e.g., SLB®-5ms)Provides high resolution for separating volatile organic compounds.[14]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)Inert and provides good chromatographic efficiency.[14]
Injector Temperature 220-250 °CEnsures complete vaporization of the sample.[14]
Oven Temperature Program Start at a lower temperature (e.g., 70 °C) and ramp up (e.g., 5 °C/min) to a final temperature (e.g., 240 °C).Allows for the separation of compounds with different boiling points.[14]
MS Detector Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.[14]
Mass Range 40-550 m/zCovers the expected mass of the parent ion and its fragments.[14]

3. Data Analysis:

  • The purity of the sample can be determined by integrating the peak area of the target compound in the total ion chromatogram (TIC) and expressing it as a percentage of the total peak area.

  • The identity of the compound can be confirmed by comparing its mass spectrum with a reference spectrum or by analyzing the fragmentation pattern.

Conclusion

The purification of this compound can be effectively achieved using standard chromatographic techniques. Flash chromatography is a suitable method for bulk purification, while preparative HPLC, in either reversed-phase or normal-phase mode, can provide highly pure material. The choice of the specific method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. Purity assessment by GC-MS is recommended to confirm the identity and quantify the purity of the final product. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their purification strategies for this and similar cyclobutane derivatives.

References

Application Notes and Protocols for the Derivatization of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. Saturated carbocycles, particularly cyclobutanes, have emerged as versatile and valuable building blocks in this endeavor. Their inherent three-dimensionality and conformational rigidity offer a strategic advantage in the design of molecules with improved metabolic stability and the precise spatial arrangement of pharmacophoric elements.[1][2] The cyclobutane motif provides a significant departure from the flat, aromatic structures that have traditionally dominated drug discovery, offering an increase in the fraction of sp³-hybridized carbons (Fsp³), a key parameter associated with improved clinical success rates.

The subject of this guide, Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate , is a highly functionalized and strategically designed scaffold for the synthesis of diverse compound libraries. The quiescent dimethoxy acetal serves as a protected ketone, which, upon deprotection, unveils a reactive carbonyl group. This, in conjunction with the methyl ester at the quaternary center, provides two orthogonal points for chemical diversification. This application note will provide a comprehensive overview of the derivatization strategies for this scaffold, complete with detailed, field-tested protocols suitable for high-throughput synthesis and library generation.

Synthesis of the Core Scaffold: A Plausible and Detailed Pathway

Workflow for the Synthesis of the Core Scaffold

Core Scaffold Synthesis A 3-Oxocyclobutanecarboxylic Acid B Methyl 3-oxocyclobutanecarboxylate A->B Esterification (MeOH, H2SO4) C Methyl 1-methyl-3-oxocyclobutanecarboxylate B->C α-Methylation (LDA, MeI) D Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate (Target) C->D Ketalization (MeOH, H+)

Caption: Synthetic pathway to the target scaffold.

Protocol 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

This initial step involves the esterification of the commercially available 3-oxocyclobutanecarboxylic acid.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (10 vol), slowly add concentrated sulfuric acid (0.05 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Methyl 3-oxocyclobutanecarboxylate as a colorless oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl 1-methyl-3-oxocyclobutanecarboxylate

This step introduces the methyl group at the C1 position via alpha-methylation.

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • After stirring for 30 minutes, add a solution of Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with 1 M HCl and extract with diethyl ether.

  • Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 1-methyl-3-oxocyclobutanecarboxylate .

Protocol 3: Synthesis of this compound

The final step is the protection of the ketone as a dimethyl ketal.

Materials:

  • Methyl 1-methyl-3-oxocyclobutanecarboxylate

  • Methanol (MeOH), anhydrous

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 1-methyl-3-oxocyclobutanecarboxylate (1.0 eq) in a mixture of anhydrous methanol (5 vol) and trimethyl orthoformate (2 vol).

  • Add a catalytic amount of p-TsOH (0.02 eq).

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with triethylamine.

  • Remove the volatiles under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the target compound, This compound , which can be purified by distillation or column chromatography if necessary.

Derivatization Strategies for Library Synthesis

The true utility of the core scaffold lies in its capacity for divergent derivatization. The following sections detail three primary strategies for generating a library of diverse molecules.

Strategy 1: Deprotection and Derivatization of the Latent Ketone

The dimethyl ketal serves as a robust protecting group for the ketone at the 3-position. Its selective removal unveils a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Ketone Derivatization Start Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate Keto Methyl 1-methyl-3-oxocyclobutanecarboxylate Start->Keto Ketal Deprotection (Acidic Hydrolysis) Amine 3-Amino Derivatives Keto->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Alkene 3-Alkene Derivatives Keto->Alkene Wittig Reaction (Ph3P=CHR)

Caption: Derivatization pathways via the ketone intermediate.

Expertise & Experience: Acid-catalyzed hydrolysis is the most common method for deprotection of acetals.[3] The choice of acid and solvent system is crucial to avoid unwanted side reactions, particularly with sensitive substrates. A mild acid such as pyridinium p-toluenesulfonate (PPTS) or the use of a biphasic system can be effective.

Materials:

  • This compound

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ketal (1.0 eq) in a mixture of acetone (10 vol) and water (1 vol).

  • Add a catalytic amount of p-TsOH (0.1 eq) or Amberlyst-15 resin.

  • Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, neutralize the acid with saturated sodium bicarbonate solution (if p-TsOH was used) or filter off the resin.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 1-methyl-3-oxocyclobutanecarboxylate .

Trustworthiness: Reductive amination is a reliable method for forming C-N bonds and is widely used in library synthesis due to its broad substrate scope and generally high yields.[4][5] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.

Materials:

  • Methyl 1-methyl-3-oxocyclobutanecarboxylate

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the ketone (1.0 eq) and the amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the desired 3-amino derivative.

Expertise & Experience: The Wittig reaction is a powerful tool for converting ketones into alkenes.[2][6] The choice of the ylide (stabilized or non-stabilized) will determine the stereoselectivity of the resulting alkene. For library synthesis, using a variety of Wittig reagents allows for the introduction of diverse substituents.

Materials:

  • Methyl 1-methyl-3-oxocyclobutanecarboxylate

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)

  • Strong base (e.g., n-BuLi, NaH, or KHMDS) (1.1 eq)

  • Anhydrous THF or Diethyl Ether

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Add the strong base at the appropriate temperature (e.g., n-BuLi at -78 °C to 0 °C).

  • Stir the resulting ylide solution for 1 hour.

  • Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate the desired 3-alkene derivative.

Strategy 2: Derivatization of the Ester Functionality

The methyl ester at the C1 position provides another handle for diversification, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.

Ester Derivatization Start Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate Acid 3,3-Dimethoxy-1-methyl- cyclobutanecarboxylic Acid Start->Acid Ester Hydrolysis (LiOH, THF/H2O) Amide Amide Derivatives Acid->Amide Amide Coupling (Amine, Coupling Agent)

Caption: Derivatization pathways via the ester functionality.

Trustworthiness: Saponification with a base like lithium hydroxide is a standard and reliable method for ester hydrolysis.[7] The reaction is generally clean and proceeds to completion.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture to pH ~2-3 with 1 M HCl.

  • Extract the carboxylic acid with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic Acid .

Expertise & Experience: A vast array of amide coupling reagents are available, each with its own advantages. For library synthesis, robust and high-yielding reagents like HATU or T3P are often preferred. The choice of base and solvent can significantly impact the reaction efficiency.

Materials:

  • 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic Acid

  • Primary or secondary amine (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU, T3P, or EDC/HOBt) (1.2 eq)

  • Base (e.g., DIPEA or Et₃N) (2-3 eq)

  • Anhydrous DMF or DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using HATU):

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography or preparative HPLC to obtain the desired amide derivative.

Data Presentation: A Comparative Overview of Derivatization Strategies

Strategy Key Transformation Reagents Typical Yields Diversity Points Notes
Ketone Derivatization Reductive AminationPrimary/Secondary Amines, NaBH(OAc)₃60-90%R¹, R² on NitrogenWide range of amines available.
Wittig ReactionPhosphonium Ylides, Base40-80%Alkene substituentsIntroduces C=C bond; stereochemistry can be controlled.
Ester Derivatization Amide CouplingPrimary/Secondary Amines, Coupling Agents70-95%R¹, R² on NitrogenVery robust reaction; large commercial amine libraries.

Conclusion

The "this compound" scaffold is a powerful tool for the generation of diverse and sp³-rich compound libraries. The orthogonal reactivity of the protected ketone and the methyl ester allows for a modular and efficient approach to explore a vast chemical space. The protocols detailed in this application note provide a solid foundation for researchers, scientists, and drug development professionals to leverage this unique scaffold in their discovery programs. By employing these derivatization strategies, it is possible to rapidly generate libraries of novel compounds with potential applications across various therapeutic areas.

References

"Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate" incorporation into E3 ligase ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Incorporation of a Novel 3D Fragment, Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, into E3 Ligase Ligands for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.

Abstract

The development of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system. While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, there is a continuous need to explore novel chemical space to improve properties such as potency, selectivity, and metabolic stability. This guide details the rationale and experimental protocols for incorporating the novel, non-planar building block, this compound, into E3 ligase ligands. We present a comprehensive workflow, from synthetic strategy and biophysical validation to cellular activity assessment, providing researchers with a robust framework for leveraging unique 3D fragments in the design of next-generation protein degraders.

Rationale & Strategic Advantage

The therapeutic efficacy of a PROTAC is intimately tied to the efficiency with which it forms a productive ternary complex between the E3 ligase and the protein of interest (POI). The geometry and physicochemical properties of the E3 ligase ligand are paramount.

Limitations of Current Scaffolds: Many widely used E3 ligase ligands are derived from scaffolds like thalidomide and are predominantly planar. This can limit the exploration of three-dimensional space, potentially restricting interactions within the ligase binding pocket and leading to suboptimal linker exit vectors.

The Case for 3D Fragments: The incorporation of rigid, non-planar scaffolds, such as the cyclobutane core of This compound , offers several strategic advantages:

  • Improved Physicochemical Properties: Saturated rings can decrease the number of aromatic rings in a molecule, often leading to improved solubility and metabolic stability. The replacement of a classic phenyl ring with a cyclobutane moiety is a well-regarded strategy in medicinal chemistry to escape "flatland".

  • Novel Exit Vectors: The tetrahedral nature of the sp3-hybridized carbons in the cyclobutane ring provides distinct, three-dimensional exit vectors for linker attachment. This allows for more precise control over the orientation of the POI relative to the E3 ligase, which is critical for efficient ubiquitination.

  • Exploration of Uncharted Chemical Space: Introducing novel fragments can lead to new intellectual property and potentially uncover unique interactions within the E3 ligase binding pocket that are not accessible with traditional planar ligands.

The subject molecule, with its protected ketone (gem-dimethoxy group) and a methyl ester handle, is an ideal starting point for chemical elaboration and conjugation.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow from the initial fragment to a fully validated PROTAC.

G cluster_0 Phase 1: Synthesis & Chemistry cluster_1 Phase 2: Biophysical & Biochemical Validation cluster_2 Phase 3: Cellular Activity A Start: Methyl 3,3-dimethoxy- 1-methyl-cyclobutanecarboxylate B Step 1.1: Ester Hydrolysis (Create Carboxylic Acid Handle) A->B C Step 1.2: Amide Coupling (Attach to E3 Ligand Core) B->C D Step 1.3: Purification & QC (LC-MS, NMR) C->D E Step 2.1: E3 Ligase Binding Assay (SPR or ITC) D->E Validated Ligand F Step 2.2: Ternary Complex Formation (TR-FRET or SPR) E->F G Step 2.3: In Vitro Ubiquitination Assay F->G H Step 3.1: Cellular Permeability Assay (Optional) G->H Functional PROTAC I Step 3.2: Protein Degradation Assay (Western Blot or In-Cell ELISA) H->I J Step 3.3: DC50 / Dmax Determination I->J G PROTAC Novel PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI binds E3 E3 Ligase (CRBN) PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary recruited Proteasome 26S Proteasome PolyUb->Proteasome Targeting Degraded Degraded Peptides Proteasome->Degraded Degradation

Application Notes and Protocols for the Functionalization of the Methyl Ester in Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate is a versatile building block in organic synthesis, offering a unique scaffold for the development of novel therapeutics and complex molecules. The functionalization of its methyl ester group opens a gateway to a diverse array of chemical entities, including carboxylic acids, primary alcohols, amides, and other ester derivatives. This guide provides detailed application notes and protocols for the key transformations of this methyl ester, with a special emphasis on the chemical causality behind experimental choices and the preservation of the acid-sensitive 3,3-dimethoxy acetal functionality.

The presence of a quaternary carbon center and the inherent ring strain of the cyclobutane moiety can influence reactivity. Furthermore, the dimethoxy acetal is susceptible to hydrolysis under acidic conditions, necessitating careful selection of reagents and reaction conditions to ensure chemoselectivity.

Core Functionalization Strategies

The methyl ester of this compound can be transformed into a variety of functional groups through several key reactions:

  • Hydrolysis (Saponification): Conversion to the corresponding carboxylic acid.

  • Reduction: Transformation into a primary alcohol.

  • Amidation: Formation of amides with various amines.

  • Transesterification: Exchange of the methyl group for other alkyl or aryl groups.

These transformations provide access to key intermediates for further synthetic elaborations.

Hydrolysis (Saponification) to 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic Acid

Scientific Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental step that allows for subsequent amide couplings, reductions, or other transformations. Basic hydrolysis (saponification) is the method of choice to avoid the cleavage of the acid-sensitive dimethoxy acetal. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Key Considerations:

  • Base Selection: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used. Lithium hydroxide (LiOH) can also be employed, sometimes offering better solubility in mixed solvent systems.

  • Solvent System: A mixture of an alcohol (e.g., methanol or ethanol) and water is commonly used to ensure the solubility of both the ester and the inorganic base.[1]

  • Temperature: The reaction is often performed at room temperature or with gentle heating to drive it to completion. The steric hindrance from the 1-methyl group and the cyclobutane ring might necessitate longer reaction times or slightly elevated temperatures compared to unhindered esters.

  • Work-up: Acidification of the resulting carboxylate salt is crucial to obtain the free carboxylic acid. This step must be performed carefully at low temperatures to minimize any potential hydrolysis of the acetal.

Experimental Protocol:

dot

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development efforts.

I. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis, purification, and characterization of this compound.

FAQ 1: My reaction yield is consistently low, and I observe multiple byproducts by TLC and GC-MS. What are the likely causes?

Low yields and the formation of multiple byproducts in the synthesis of cyclobutane derivatives are common challenges. The primary synthetic routes often involve multi-step processes, including cycloadditions and subsequent functional group manipulations, each with potential pitfalls.[1][2]

Possible Cause 1: Inefficient Cycloaddition

The core cyclobutane ring is often formed via a [2+2] cycloaddition reaction.[3][4][5][6][7] The efficiency of this step is highly dependent on the electronic properties of the reacting alkenes.

  • Insight: The reaction between a ketene acetal (an electron-rich alkene) and an acrylic ester (an electron-poor alkene) is a common strategy. However, side reactions such as polymerization of the acrylic ester or the ketene acetal can significantly reduce the yield.[8] The use of a photocatalyst, such as Ru(bipy)3Cl2, can promote the desired [2+2] cycloaddition while minimizing side reactions.[3]

Possible Cause 2: Side Reactions During Methylation

If the synthesis involves the methylation of a precursor like Methyl 3,3-dimethoxycyclobutane-1-carboxylate, the choice of base and reaction conditions is critical.

  • Insight: A common procedure involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the carbon alpha to the ester, followed by the addition of methyl iodide.[9] Incomplete deprotonation or reaction with residual moisture can lead to the recovery of starting material and the formation of hydrolysis byproducts. Conversely, using an overly reactive base or excess methyl iodide can lead to undesired side reactions.

Possible Cause 3: Ring Strain and Thermal Instability

Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol), making them susceptible to thermal decomposition.[2]

  • Insight: At elevated temperatures (typically above 380°C), cyclobutanes can undergo retro-[2+2] cycloaddition to yield the starting alkenes or other decomposition products.[10][11][12][13] While the target molecule is generally stable at temperatures used for purification (e.g., distillation under reduced pressure), prolonged heating or localized overheating can lead to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

FAQ 2: I'm observing an unexpected ketone peak (~200-210 ppm in ¹³C NMR) and loss of my methoxy signals in the NMR of my final product. What is this impurity?

This is a classic sign of acetal hydrolysis. The 3,3-dimethoxy group is an acetal (specifically, a ketal) and is sensitive to acidic conditions.[14][15]

Impurity Identity: Methyl 1-methyl-3-oxocyclobutanecarboxylate.

Mechanism of Formation:

Acetals are stable under neutral and basic conditions but readily hydrolyze in the presence of acid and water to the corresponding ketone and alcohol.[14][16][17][18]

  • Insight: The source of acid can be from the workup (e.g., an aqueous acid wash), silica gel used for chromatography (which is often slightly acidic), or even from acidic impurities in your solvents. The presence of water is also necessary for this hydrolysis to occur.

Prevention and Removal:

  • Prevention:

    • During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid.

    • Use neutral or basic alumina for chromatography instead of silica gel if acid sensitivity is a major issue.

    • Ensure all solvents are dry, especially if the reaction mixture is exposed to acidic conditions for a prolonged period.

  • Removal:

    • If the ketone impurity has already formed, it can be difficult to separate from the desired product due to similar polarities. Re-subjecting the mixture to acetal formation conditions (e.g., methanol with an acid catalyst and a dehydrating agent) can convert the ketone back to the desired acetal, but this is often not practical. Careful column chromatography with a non-polar eluent system may allow for separation.

FAQ 3: My GC-MS analysis shows a peak with a mass corresponding to the loss of methanol (M-32). What could this be?

The loss of methanol from the parent ion in the mass spectrum is a common fragmentation pattern for methyl esters. However, if a distinct peak corresponding to this mass is observed in the chromatogram, it could indicate the presence of an elimination byproduct.

Possible Impurity Structures:

  • Methyl 3-methoxy-1-methylcyclobut-2-enecarboxylate

  • Methyl 3-methoxy-1-methylcyclobut-3-enecarboxylate

Mechanism of Formation:

These impurities can form via the elimination of methanol from the 3,3-dimethoxy group, a reaction that can be promoted by heat or acid/base catalysis.

  • Insight: This is more likely to occur if the purification involves high temperatures, such as in gas chromatography or distillation at atmospheric pressure. The presence of acidic or basic sites on the GC column can also catalyze this elimination in the injector port.

Troubleshooting Steps:

  • Lower GC Injector Temperature: If the impurity is only seen on GC-MS and not in the NMR spectrum of the bulk material, it is likely an artifact of the analysis. Reducing the injector temperature can often minimize this on-column elimination.

  • Use a Milder Purification Technique: If the impurity is present in the bulk material, consider using purification methods that do not involve high temperatures, such as column chromatography at room temperature.

  • Check for Acid/Base Contamination: Ensure that all glassware and reagents are free from acidic or basic residues that could catalyze the elimination reaction.

FAQ 4: I see some unreacted starting material from the [2+2] cycloaddition step in my final product. What is the best way to remove it?

If the synthesis of this compound starts from a [2+2] cycloaddition of a ketene acetal and methyl methacrylate, unreacted starting materials may carry through the synthesis.

Common Unreacted Starting Materials:

  • 1,1-Dimethoxyethene (from the ketene acetal precursor)

  • Methyl methacrylate

Removal Strategies:

  • Distillation: Both 1,1-dimethoxyethene (b.p. 45-47 °C) and methyl methacrylate (b.p. 100 °C) are significantly more volatile than the product. A careful fractional distillation under reduced pressure should effectively remove these impurities.

  • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) will elute the less polar starting materials before the more polar product.

II. Analytical Data of the Target Molecule and Common Impurities

Precise characterization is crucial for confirming the identity and purity of your product. Below is a summary of expected analytical data.

Table 1: Key Analytical Data

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compound [19][20]188.22~3.7 (s, 3H, -COOCH₃), ~3.2 (s, 6H, -OCH₃), ~2.0-2.5 (m, 4H, cyclobutane CH₂), ~1.3 (s, 3H, -CH₃)~175 (-COO-), ~100 (C(OCH₃)₂), ~55 (-OCH₃), ~52 (-COOCH₃), ~45 (cyclobutane C), ~40 (cyclobutane CH₂), ~25 (-CH₃)
Methyl 1-methyl-3-oxocyclobutanecarboxylate[21]142.15~3.7 (s, 3H, -COOCH₃), ~3.0-3.5 (m, 4H, cyclobutane CH₂), ~1.4 (s, 3H, -CH₃)~208 (C=O), ~174 (-COO-), ~52 (-COOCH₃), ~50 (cyclobutane CH₂), ~40 (cyclobutane C), ~24 (-CH₃)
Methyl 3,3-dimethylcyclobutanecarboxylate[22]142.20~3.6 (s, 3H, -COOCH₃), ~1.8-2.2 (m, 5H, cyclobutane H), ~1.1 (s, 6H, -C(CH₃)₂)~176 (-COO-), ~51 (-COOCH₃), ~45 (cyclobutane CH), ~42 (cyclobutane CH₂), ~30 (C(CH₃)₂), ~25 (-CH₃)

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This is a representative procedure based on common synthetic strategies for related cyclobutane structures.[9]

  • Formation of the Cyclobutane Ring: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl methacrylate in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) is prepared.

  • To this solution, 1,1-dimethoxyethene is added. If a photocatalytic approach is used, a catalyst like Ru(bipy)₃Cl₂ is added, and the mixture is irradiated with visible light while stirring at room temperature for 24-48 hours.[3]

  • The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure to yield crude Methyl 3,3-dimethoxycyclobutane-1-carboxylate.

  • Methylation: The crude product from the previous step is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Methyl iodide is then added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure product.

Reaction Pathway Diagram:

Caption: Synthetic pathway to the target molecule.

IV. Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful attention to reaction conditions and purification techniques to avoid common impurities. Understanding the potential side reactions, such as acetal hydrolysis and thermal decomposition, is key to troubleshooting and optimizing the synthetic protocol. This guide provides a foundation for identifying and addressing these challenges, enabling researchers to obtain this valuable building block in high purity and yield.

V. References

  • Robust and Scalable Approach to 1,3‐Disubstituted Pyridylcyclobutanes. ResearchGate. Available from: --INVALID-LINK--

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. Available from: --INVALID-LINK--

  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC - NIH. Available from: --INVALID-LINK--

  • This compound | 1523570-99-1. Benchchem. Available from: --INVALID-LINK--

  • Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Semantic Scholar. Available from: --INVALID-LINK--

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Available from: --INVALID-LINK--

  • The Kinetics of the Thermal Decomposition of Methyl Cyclobutanecarboxylate. ElectronicsAndBooks. Available from: --INVALID-LINK--

  • The Thermal Decomposition of Cyclobutane at Low Pressures. ResearchGate. Available from: --INVALID-LINK--

  • Acetal Hydrolysis Mechanism. Chemistry Steps. Available from: --INVALID-LINK--

  • Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Available from: --INVALID-LINK--

  • METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum. ChemicalBook. Available from: --INVALID-LINK--

  • Cyclobutane synthesis. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: --INVALID-LINK--

  • Acetals as protecting groups and thioacetals. Khan Academy. Available from: --INVALID-LINK--

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. ACS Publications. Available from: --INVALID-LINK--

  • 10.4: Acetals and Ketals. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • Supporting Information. The Royal Society of Chemistry. Available from: --INVALID-LINK--

  • Cyclobutanes in Organic Synthesis. Baran Lab. Available from: --INVALID-LINK--

  • The Thermal Decomposition of Cyclobutane. PubMed. Available from: --INVALID-LINK--

  • The Thermal Decomposition of Cyclobutane. PMC - NIH. Available from: --INVALID-LINK--

  • Cyclobutanecarboxylic acid, 3,3-diMethyl-, Methyl ester(3854-83-9) 1H NMR spectrum. ChemicalBook. Available from: --INVALID-LINK--

  • This compound. PubChem. Available from: --INVALID-LINK--

  • Methyl 3,3-dimethoxycyclobutane-1-carboxylate. PubChem. Available from: --INVALID-LINK--

  • Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. Available from: --INVALID-LINK--

  • 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester 97%. Advanced ChemBlocks. Available from: --INVALID-LINK--

  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer. ACS Publications. Available from: --INVALID-LINK--

  • Methyl 3,3-dimethoxy-1-Methylcyclobutane-1-carboxylate. ChemScene. Available from: --INVALID-LINK--

  • Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group. PMC - NIH. Available from: --INVALID-LINK--

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Available from: --INVALID-LINK--

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC - NIH. Available from: --INVALID-LINK--

  • Mechanistic investigation of cyclic ketene acetal radical ring-opening homo- and co-polymerization and preparation of PEO graft copolymers with tunable composition. Polymer Chemistry (RSC Publishing). Available from: --INVALID-LINK--

  • Methyl Cyclobutanecarboxylate: A Versatile Organic Synthesis Intermediate. Available from: --INVALID-LINK--

  • Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. Available from: --INVALID-LINK--

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available from: --INVALID-LINK--

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Available from: --INVALID-LINK--

  • Hydrolytically-degradable polyionic copolymers from cyclic ketene acetals and methacrylic acid derivatives with ionic groups, used e.g. for production of nano-particles and in adhesives or drug-release applications. Google Patents. Available from: --INVALID-LINK--

  • Alkylation of Ketene Silyl Acetals with Nitroolefins Mediated by Sterically Encumbered Lewis Acids. PubMed. Available from: --INVALID-LINK--

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available from: --INVALID-LINK--

  • -(a) Alkyl esters thermally decompose into an alkene and a carboxylic... ResearchGate. Available from: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Byproducts in the Synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter unexpected byproducts or impurities during their synthetic work. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of this target molecule typically involves the ketalization of its precursor, Methyl 1-methyl-3-oxocyclobutanecarboxylate. While seemingly straightforward, this process involves a delicate equilibrium and a strained four-membered ring, both of which can give rise to a unique profile of reaction byproducts. This guide will address the most common issues in a question-and-answer format, providing diagnostic advice and validated protocols.

Core Synthesis Pathway

The primary transformation is the acid-catalyzed protection of a ketone as a dimethyl ketal. Understanding this main pathway is the first step in identifying deviations that lead to byproducts.

Synthesis_Pathway cluster_conditions Start Methyl 1-methyl-3-oxocyclobutanecarboxylate Product Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate Start->Product Ketalization Reagents + Methanol (excess) + Acid Catalyst (e.g., H+)

Caption: Primary reaction for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting

Question 1: "My reaction seems incomplete. My NMR and GC-MS analyses show a significant amount of the starting material, Methyl 1-methyl-3-oxocyclobutanecarboxylate. What went wrong?"

This is the most common issue encountered and is directly related to the reversible nature of ketal formation.[1][2] The reaction is an equilibrium process, and several factors can prevent it from proceeding to completion.

Root Cause Analysis:

  • Presence of Water: Water is a byproduct of ketalization. According to Le Châtelier's principle, its presence will shift the equilibrium back towards the starting materials (the ketone). Even trace amounts of water in your reagents or glassware can inhibit the reaction.

  • Insufficient Methanol: Methanol is not only a reagent but often the solvent. If its concentration is not sufficiently high, the forward reaction rate is reduced.

  • Ineffective Catalyst: The acid catalyst may be insufficient in quantity or may have lost its activity.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach equilibrium.

Troubleshooting and Solutions:

  • Rigorous Water Removal:

    • Dean-Stark Apparatus: The most effective method is to physically remove water as it forms. When using a solvent like benzene or toluene (in which methanol is also present), a Dean-Stark trap will sequester the water azeotropically.[3]

    • Drying Agents: Use anhydrous reagents and consider adding molecular sieves (4Å) to the reaction mixture to scavenge any trace moisture.[4]

  • Use Methanol as the Solvent: Running the reaction in a large excess of methanol will drive the equilibrium towards the product side.

  • Optimize Catalyst: Ensure you are using a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) at an appropriate loading (typically 0.1-5 mol%).

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material. Do not stop the reaction prematurely.

Ketalization_Equilibrium cluster_workflow Troubleshooting Workflow for Incomplete Reaction A Incomplete Reaction Observed (Starting Material Remains) B Is water being actively removed? (e.g., Dean-Stark) A->B C Implement Dean-Stark or add molecular sieves B->C No D Is methanol used in large excess? B->D Yes C->D E Increase methanol concentration (use as solvent) D->E No F Check catalyst activity/loading and reaction time D->F Yes E->F G Reaction Driven to Completion F->G

Caption: Logic flow for addressing an incomplete ketalization reaction.

Question 2: "I've observed an impurity with a mass corresponding to the addition of one methanol molecule and a broad -OH peak in my ¹H NMR. What is this species?"

This impurity is almost certainly the hemiketal intermediate . Hemiacetals (or hemiketals) are the initial adducts formed when an alcohol adds to a carbonyl group and are intermediates on the pathway to the full ketal.[2]

Formation Mechanism:

The ketone carbonyl is first protonated by the acid catalyst, making it more electrophilic. A molecule of methanol then attacks the carbonyl carbon, and after deprotonation, the hemiketal is formed. This species must then be protonated again at the hydroxyl group, eliminate water, and be attacked by a second molecule of methanol to form the final ketal product.

Why does it persist?

  • Insufficient Acid: The second stage of the reaction (elimination of water from the hemiketal) is often the rate-limiting step and requires sufficient acid catalysis.

  • Low Temperature: At lower temperatures, the initial addition to form the hemiketal may be fast, but the subsequent dehydration to the oxocarbenium ion needed to form the ketal can be slow.

Solutions:

  • The solutions are similar to those for Question 1. Driving the equilibrium forward by removing water and using excess methanol will also convert the intermediate hemiketal to the final product.

  • Slightly increasing the reaction temperature or the catalyst loading can often accelerate the conversion of the hemiketal.

Question 3: "My ester group appears to have been hydrolyzed, and I've isolated a carboxylic acid. How did this happen under non-aqueous conditions?"

While ketalization is performed under nominally anhydrous conditions to drive the reaction, the hydrolysis of the methyl ester is a competing side reaction if any water is introduced.[5][6]

Root Cause Analysis:

  • "Wet" Reagents: The most likely culprit is the presence of water in your methanol, solvent, or acid catalyst.

  • Atmospheric Moisture: If the reaction is run open to the air for extended periods, atmospheric moisture can be a contributing factor.

  • Work-up Procedure: Prematurely quenching the reaction with a large volume of aqueous solution before neutralizing the acid can lead to rapid ester hydrolysis.

Byproduct Identity: 3,3-dimethoxy-1-methyl-cyclobutanecarboxylic acid.

Mitigation Strategies:

  • Use Anhydrous Reagents: Always use freshly distilled or sealed anhydrous grade methanol and solvents.

  • Inert Atmosphere: For sensitive or long-duration reactions, run the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Careful Work-up: Before adding any aqueous solution, cool the reaction mixture and neutralize the acid catalyst with a non-aqueous base (like triethylamine) or by carefully adding it to a cooled, stirred solution of a weak base like sodium bicarbonate.

CompoundKey ¹H NMR Signal (CDCl₃, approx. ppm)Key ¹³C NMR Signal (CDCl₃, approx. ppm)Expected Mass (M+)
Target Product ~3.7 (s, 3H, -COOCH₃), ~3.2 (s, 6H, -OCH₃)~175 (-COO-), ~100 (-C(OR)₂)188.22
Starting Material (Keto-ester)~3.75 (s, 3H, -COOCH₃), 3.2-3.5 (m, 4H)~210 (C=O), ~174 (-COO-)156.18
Hydrolyzed Byproduct (Acid)~10-12 (br s, 1H, -COOH), ~3.2 (s, 6H)~180 (-COOH), ~100 (-C(OR)₂)174.19
Hemiketal Intermediate ~5-6 (br s, 1H, -OH), ~3.7 (s, 3H), ~3.2 (s, 3H)~175 (-COO-), ~95 (-C(OR)(OH))188.22 (as M-H₂O)
Question 4: "I'm seeing a complex mixture of unidentifiable byproducts, suggesting my product is degrading. Is the cyclobutane ring unstable?"

Yes, the cyclobutane ring is inherently strained and can be susceptible to degradation under certain conditions.[7][8] While more stable than cyclopropane, its bond angles deviate significantly from the ideal 109.5°, leading to angle and torsional strain.[9][10]

Degradation Pathways:

  • Acid-Catalyzed Ring Opening: Strong acids, especially at elevated temperatures, can catalyze the cleavage of the cyclobutane ring, leading to a variety of linear, unsaturated byproducts. The strain energy of the ring provides a thermodynamic driving force for such reactions.

  • Rearrangements: The carbocation intermediates formed during the ketalization process or via protonation of the ring can potentially undergo rearrangements to form more stable structures, such as cyclopentane derivatives, although this is less common.

Prevention and Control:

  • Use Milder Catalysts: Opt for milder acid catalysts like p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or acidic resins (e.g., Amberlyst-15) instead of strong mineral acids like concentrated H₂SO₄.

  • Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, refluxing in methanol is sufficient and manageable.

  • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged exposure to acidic conditions increases the likelihood of degradation.

Degradation_Pathway Cyclobutane Strained Cyclobutane Ring (Target Molecule) Degradation Ring-Opened & Rearranged Byproducts Cyclobutane->Degradation Acid-Catalyzed Degradation Conditions Harsh Conditions: - Strong Acid (H₂SO₄) - High Temperature - Prolonged Time Conditions->Degradation

Caption: Factors leading to the degradation of the cyclobutane ring.

Validated Experimental Protocol: Robust Ketalization

This protocol is designed to maximize yield by actively removing water and minimizing degradation.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add Methyl 1-methyl-3-oxocyclobutanecarboxylate (1.0 eq), toluene (approx. 0.2 M concentration), and methanol (5.0 eq).

  • Catalyst: Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is observed collecting (typically 4-6 hours).

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by taking aliquots for GC-MS analysis.

  • Work-up: Cool the reaction vessel to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography if necessary.

References

Technical Support Center: Optimizing Reaction Yield for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to optimize the yield and purity of this valuable cyclobutane derivative.

The synthesis of this compound is typically approached as a two-step process starting from the commercially available Methyl 3-oxocyclobutanecarboxylate. The overall synthetic scheme is as follows:

Step 1: α-Methylation of Methyl 3-oxocyclobutanecarboxylate to yield Methyl 1-methyl-3-oxocyclobutanecarboxylate.

Step 2: Ketalization of Methyl 1-methyl-3-oxocyclobutanecarboxylate to afford the final product, this compound.

This guide will address potential issues and frequently asked questions for each of these critical steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.

Part 1: α-Methylation of Methyl 3-oxocyclobutanecarboxylate

The α-methylation of a β-keto ester is a classic enolate alkylation. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is crucial for efficient and selective methylation.[1][2]

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive LDA. Lithium Diisopropylamide is highly sensitive to moisture and air. Improper handling or storage can lead to its degradation.

    • Solution: Use freshly prepared or properly stored LDA. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Possible Cause 2: Insufficient Deprotonation. The temperature of deprotonation is critical. If the temperature is too high, side reactions may occur. If it's too low for an extended period, the deprotonation may be incomplete.

    • Solution: Maintain a low temperature (typically -78 °C) during the addition of the β-keto ester to the LDA solution.[1] Stir for an adequate time to ensure complete enolate formation before adding the methylating agent.

Issue 2: Formation of Polymethylated Byproducts

  • Possible Cause: Deprotonation of the Monomethylated Product. The monomethylated product can be deprotonated by any remaining base, leading to a second methylation.

    • Solution 1: Stoichiometry of the Base. Use a stoichiometric amount of LDA (1.0 to 1.1 equivalents) to ensure the starting material is fully converted to the enolate without a significant excess of base remaining.[1]

    • Solution 2: Order of Addition. Add the β-keto ester solution dropwise to the LDA solution at low temperature to ensure the base is consumed in forming the initial enolate. Then, add the methyl iodide.[1][3]

Issue 3: Significant Formation of O-methylated Product

  • Possible Cause: Nature of the Enolate and Electrophile. The balance between C-alkylation and O-alkylation is influenced by the counter-ion, solvent, and electrophile.

    • Solution 1: Choice of Methylating Agent. Methyl iodide (CH₃I) is a "soft" electrophile and generally favors C-alkylation. Avoid "harder" methylating agents like dimethyl sulfate.[1]

    • Solution 2: Solvent and Counter-ion. Lithium enolates in aprotic solvents like THF tend to be more covalent and favor C-alkylation.[1]

Issue 4: Presence of High Molecular Weight Byproducts (Aldol Condensation)

  • Possible Cause: Enolate Reacting with Starting Material. The enolate can act as a nucleophile and attack the carbonyl group of the unreacted β-keto ester.

    • Solution: Ensure complete conversion of the starting material to the enolate before adding the methyl iodide. This is achieved by slow addition of the β-keto ester to the LDA solution at low temperatures.[1]

Part 2: Ketalization of Methyl 1-methyl-3-oxocyclobutanecarboxylate

Ketalization is an acid-catalyzed equilibrium reaction. Driving the equilibrium towards the product is key to achieving high yields.

Issue 1: Incomplete Reaction or Low Yield

  • Possible Cause 1: Insufficient Water Removal. The formation of water as a byproduct can shift the equilibrium back to the starting materials.[4][5]

    • Solution 1: Use of a Dehydrating Agent. Trimethyl orthoformate is an excellent choice as it reacts with the water produced to form methanol and methyl formate, effectively removing it from the reaction.[6][7] It also serves as a source of the methoxy groups.

    • Solution 2: Dean-Stark Apparatus. For ketalizations with other alcohols, a Dean-Stark trap can be used to physically remove water.[8]

  • Possible Cause 2: Inactive or Inappropriate Catalyst. The choice and amount of acid catalyst are crucial.

    • Solution: Use a catalytic amount of a suitable acid such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl).[4][5][8] Ensure the catalyst is not degraded. Surprisingly low catalyst loadings (0.1 mol%) can be very effective.[4][5]

Issue 2: Decomposition of Starting Material or Product

  • Possible Cause: Excessively Strong Acidic Conditions. The ester functionality can be sensitive to strongly acidic conditions, especially at elevated temperatures, leading to hydrolysis or other side reactions.

    • Solution: Use a mild acid catalyst like p-TsOH. Use only a catalytic amount of the acid.[8] Monitor the reaction closely and avoid prolonged reaction times at high temperatures.

Issue 3: Product Loss During Workup

  • Possible Cause: Ketal Hydrolysis. Ketals are sensitive to aqueous acid and can hydrolyze back to the ketone during workup.[9]

    • Solution: Before aqueous workup, neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution or triethylamine.[9] Ensure all aqueous washes are neutral or slightly basic.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the α-methylation step?

A1: Lithium Diisopropylamide (LDA) is the preferred base.[2] It is a strong, non-nucleophilic, and sterically hindered base that rapidly and quantitatively converts the β-keto ester to its kinetic enolate at low temperatures, minimizing side reactions like aldol condensation.[1][10]

Q2: Can I use a different methylating agent instead of methyl iodide?

A2: While other methylating agents exist, methyl iodide is recommended because it is a "soft" electrophile that favors the desired C-alkylation over O-alkylation.[1] Using "harder" electrophiles like dimethyl sulfate could increase the amount of the undesired O-methylated byproduct.

Q3: Why is a low temperature (-78 °C) necessary for the methylation reaction?

A3: The low temperature is critical for controlling the selectivity of the deprotonation and preventing side reactions. It ensures the formation of the kinetic enolate and minimizes the potential for aldol condensation and enolate decomposition.[1]

Q4: My ketalization reaction is very slow. What can I do to speed it up?

A4: First, ensure your acid catalyst is active and present in a sufficient, though catalytic, amount. Second, check that water is being effectively removed. Using trimethyl orthoformate as both a reagent and a water scavenger is highly effective.[6][7] Gently heating the reaction can also increase the rate, but this should be done cautiously to avoid decomposition.

Q5: How do I monitor the progress of these reactions?

A5: Both reactions can be conveniently monitored by Thin Layer Chromatography (TLC). For the methylation step, you will observe the consumption of the starting material (Methyl 3-oxocyclobutanecarboxylate) and the appearance of a new, less polar spot for the methylated product. For the ketalization, the ketone starting material is more polar than the ketal product. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Experimental Protocols and Data

Step-by-Step Synthesis Protocol

The following protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and analytical capabilities.

Part 1: Synthesis of Methyl 1-methyl-3-oxocyclobutanecarboxylate

Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware under vacuum prep2 Prepare LDA solution in dry THF prep1->prep2 prep3 Cool LDA to -78 °C prep2->prep3 add_sm Add Methyl 3-oxocyclobutanecarboxylate in THF dropwise prep3->add_sm stir1 Stir for 30-60 min at -78 °C add_sm->stir1 add_meI Add Methyl Iodide stir1->add_meI warm Warm to room temperature add_meI->warm quench Quench with sat. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for α-Methylation.
  • To a solution of diisopropylamine (1.1 eq) in dry THF under an argon atmosphere at -20 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at this temperature, then cool to -78 °C.

  • Slowly add a solution of Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in dry THF to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) rapidly.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Synthesis of this compound

Ketalization_Workflow cluster_reaction Reaction cluster_workup Workup & Purification combine Combine Methyl 1-methyl-3-oxocyclobutanecarboxylate, Trimethyl Orthoformate, and Methanol add_cat Add p-TsOH (catalytic) combine->add_cat reflux Stir at room temp or gentle reflux add_cat->reflux quench Quench with sat. NaHCO3 reflux->quench concentrate Remove volatiles in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by distillation or chromatography dry->purify

Caption: Workflow for Ketalization.
  • To a solution of Methyl 1-methyl-3-oxocyclobutanecarboxylate (1.0 eq) in methanol, add trimethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol and other volatiles under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by vacuum distillation or column chromatography.

Quantitative Data Summary
Parameterα-MethylationKetalization
Starting Material Methyl 3-oxocyclobutanecarboxylateMethyl 1-methyl-3-oxocyclobutanecarboxylate
Key Reagents LDA, Methyl IodideTrimethyl Orthoformate, Methanol
Catalyst N/Ap-Toluenesulfonic Acid (or H₂SO₄)
Typical Solvent Tetrahydrofuran (THF)Methanol
Temperature -78 °C to Room TemperatureRoom Temperature to 40 °C
Typical Yield 70-85%85-95%

References

"Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate" preventing ring-opening side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS 1523570-99-1).[1][2] This molecule is a valuable building block in pharmaceutical and materials science research, prized for its rigid, three-dimensional cyclobutane scaffold. However, the inherent ring strain of this four-membered ring makes it susceptible to undesired ring-opening side reactions under various experimental conditions.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, mechanistically-driven answers to common challenges, focusing on practical strategies to preserve the integrity of the cyclobutane core during key chemical transformations. While direct literature on this specific molecule is limited, the principles outlined here are derived from extensive studies on substituted cyclobutanes and foundational organic chemistry principles.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that influence its stability?

Answer: The reactivity of this compound is governed by a combination of factors:

  • Ring Strain: The cyclobutane ring has significant strain energy (approx. 26 kcal/mol), which provides a thermodynamic driving force for ring-opening reactions.[4]

  • Ketal Group (3,3-dimethoxy): This feature acts as a protecting group for a ketone. While stable under neutral and basic conditions, it is highly susceptible to hydrolysis under acidic conditions. The resulting carbocation intermediate can readily trigger ring cleavage.[7]

  • Ester & Methyl Groups (C1): The methyl ester is an electron-withdrawing group, while the quaternary methyl group provides steric hindrance around the ester carbonyl. This steric bulk can hinder nucleophilic attack but also influences the overall electronic nature of the ring system. Such "donor-acceptor" patterns on cyclobutanes can activate them towards specific types of ring-opening reactions.[5]

Q2: Under what general conditions is the cyclobutane ring most likely to open?

Answer: You should exercise caution under the following conditions, as they are known to promote the cleavage of strained four-membered rings:

  • Strongly Acidic Conditions: Protic or Lewis acids can catalyze ring-opening, especially by activating the ketal group.[8][9]

  • Strongly Basic Conditions: While more robust under basic conditions than acidic ones, harsh bases combined with high temperatures can initiate elimination or rearrangement pathways that lead to ring cleavage, particularly during ester hydrolysis.[6]

  • High Temperatures: Thermal stress can provide the activation energy needed to overcome the barrier to electrocyclic ring-opening, a common reaction for substituted cyclobutenes and related systems.[10][11]

  • Certain Transition Metals: Some transition metal catalysts (e.g., Pd, Rh, Ni) can insert into the strained C-C bonds of the cyclobutane ring, leading to ring-opening or rearrangement.[12]

  • Powerful Reductants: Reagents like Lithium Aluminum Hydride (LiAlH₄) can, in some contexts, induce rearrangements or ring cleavage.

Troubleshooting Guides: Preserving the Cyclobutane Core

This section addresses specific experimental problems and provides validated protocols to mitigate ring-opening side reactions.

Scenario 1: Ester Hydrolysis to the Carboxylic Acid

Problem: "I'm attempting to saponify the methyl ester using standard NaOH in refluxing methanol/water. My NMR analysis shows a mixture of the desired carboxylic acid and several unidentifiable linear byproducts with olefinic protons."

Root Cause Analysis: Standard alkaline hydrolysis conditions, especially at elevated temperatures, can be too harsh for the strained cyclobutane system.[13][14] The combination of a strong nucleophile (hydroxide) and heat can trigger a retro-Claisen type reaction or other base-catalyzed rearrangements. The electron-withdrawing ester group polarizes the ring, making it more susceptible to nucleophilic attack that can culminate in C-C bond cleavage rather than simple acyl substitution.

Workflow for Selecting Hydrolysis Conditions

start Goal: Ester Hydrolysis (Ring Preservation is Key) sub1 Are Standard Conditions (e.g., NaOH, MeOH/H2O, Heat) Causing Ring-Opening? start->sub1 yes Yes, byproducts observed sub1->yes no No, clean conversion sub1->no Proceed with caution. Monitor closely. sol1 Strategy 1: Milder Base Use LiOH in THF/H2O at 0°C to RT. yes->sol1 Thermodynamic Control sol2 Strategy 2: Non-Aqueous Conditions Use NaOH in MeOH/DCM (1:9) at RT. yes->sol2 Kinetic Control sol3 Strategy 3: Enzymatic Hydrolysis Use a lipase (e.g., Candida antarctica lipase B) in a buffered organic solvent. yes->sol3 Biocatalytic Mildness end_ok Success: Desired Carboxylic Acid no->end_ok end_fail Problem Solved sol1->end_fail sol2->end_fail sol3->end_fail

Caption: Decision workflow for ester hydrolysis.

Recommended Protocol: Mild, Non-Aqueous Saponification

This protocol is based on methods developed for sterically hindered esters, minimizing the presence of highly solvated hydroxide ions that can promote side reactions.[13][14]

  • Reagent Preparation: Prepare a 0.1 M solution of NaOH in Methanol.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in Dichloromethane (DCM) to a final concentration of approx. 0.1 M.

  • Reaction Execution: To the DCM solution, add the methanolic NaOH solution (1.5 equiv) dropwise at room temperature. The final solvent ratio should be approximately 9:1 DCM:MeOH.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Upon completion, carefully acidify the mixture with 1 M HCl to pH ~3. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the desired carboxylic acid.

  • Validation: Confirm the structure via ¹H and ¹³C NMR. Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm). Crucially, confirm the retention of the cyclobutane ring signals and the absence of new olefinic peaks.

Scenario 2: Ketal Deprotection to the Ketone

Problem: "I need to unmask the ketone. I treated the molecule with 1 M HCl in acetone/water, but I'm getting a complex mixture, and mass spectrometry suggests the major product has the same mass as a ring-opened isomer."

Root Cause Analysis: This is a classic issue with acid-labile groups on strained rings. The mechanism for ketal hydrolysis proceeds through a resonance-stabilized oxocarbenium ion.[7] In this specific substrate, the developing positive charge on C3 can be stabilized not only by the adjacent oxygen but also by a rearrangement involving the cleavage of a C-C bond in the strained cyclobutane ring. This strain-releasing rearrangement is often kinetically favorable.

Table: Comparison of Ketal Deprotection Conditions
MethodReagents & ConditionsProsCons & Ring-Opening Risk
Standard Acid 1-3 M HCl or H₂SO₄ in THF/H₂O or Acetone, RT to 50°CFast, inexpensiveVery High Risk. Prone to generating stabilized carbocations that trigger ring-opening.[8]
Buffered Acid Acetic Acid (80%) / H₂O, 40°CMilder, reduces side reactionsSlower reaction times
Lewis Acid Wet SiO₂ with Oxalic Acid in DCM, RTHeterogeneous, often very mildMay require optimization; substrate dependent
Enzymatic Not applicable for this transformationN/AN/A
Recommended Protocol: Buffered Acetic Acid Deprotection

This method maintains a controlled, weakly acidic environment, providing enough catalytic activity for hydrolysis while suppressing pathways that lead to cationic rearrangements.

  • Reaction Setup: Dissolve the cyclobutane substrate (1.0 equiv) in an 80:20 mixture of acetic acid and water.

  • Reaction Execution: Stir the solution at a controlled temperature, starting at 40°C.

  • Monitoring: Follow the reaction progress closely using TLC or GC-MS, monitoring the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture by pouring it into a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification & Validation: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via column chromatography if necessary. Confirm the structure of the resulting cyclobutanone, verifying the presence of a ketone signal in the ¹³C NMR (~200-210 ppm) and the integrity of the cyclobutane backbone signals.

Summary and Best Practices

  • Always Assume Sensitivity: Treat the cyclobutane core as a sensitive functional group.

  • Prioritize Mild Conditions: Whenever possible, choose reagents and conditions known for their mildness: low temperatures, buffered pH, non-aqueous systems, or enzymatic catalysts.[15]

  • Monitor Reactions Closely: Do not leave reactions unattended for extended periods. Frequent monitoring by TLC or LC-MS can prevent the formation of side products.

  • Thorough Characterization: Always perform complete structural characterization (¹H NMR, ¹³C NMR, MS) to confirm that the four-membered ring has remained intact.

By understanding the underlying chemical principles and employing carefully selected methodologies, researchers can successfully utilize this compound as a robust building block for complex molecular architectures.

References

"Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate" troubleshooting poor solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS No. 1523570-99-1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered with this compound, particularly concerning its solubility. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design.

Understanding the Molecule: A Quick Reference

Before diving into troubleshooting, let's analyze the structure of this compound. Its key features dictate its behavior in different solvent systems.

  • Molecular Formula: C₉H₁₆O₄[1]

  • Molecular Weight: 188.22 g/mol [1]

  • Core Structure: A substituted cyclobutane ring, which is a non-polar, sterically hindered core.[2]

  • Functional Groups:

    • Methyl Ester (-COOCH₃): Contributes polarity and is a hydrogen bond acceptor. Esters are typically soluble in a range of organic solvents.[3][4][5]

    • Acetal (specifically, a Ketal, -C(OCH₃)₂): This group consists of a central carbon bonded to two methoxy groups. It is a key feature influencing both solubility and stability. Acetals are generally stable in neutral to basic conditions but are highly susceptible to hydrolysis under acidic conditions.[6][7][8][9]

Property[1]ValueImplication for Solubility
Molecular Weight 188.22Relatively small, which generally favors solubility.
LogP (Predicted) 0.9486Indicates a preference for lipophilic/organic environments over aqueous ones.
Topological Polar Surface Area (TPSA) 44.76 ŲModerate polarity, suggesting some affinity for polar solvents but limited aqueous solubility.
Hydrogen Bond Acceptors 4Can interact with protic solvents (like water or alcohols) via hydrogen bonding.
Hydrogen Bond Donors 0Cannot donate hydrogen bonds, limiting its interaction with certain polar solvents.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: My compound won't dissolve in water or buffer. It just forms an oily layer. Why is this happening and what should I try first?

Answer: This is expected behavior. The compound's predicted LogP value of ~0.95 and the presence of the non-polar cyclobutane ring and methyl groups give it a hydrophobic character.[1] The polar ester and acetal groups are insufficient to overcome this, leading to poor aqueous solubility. Structurally related compounds like cyclobutanecarboxylic acid are only slightly soluble in water.[10][11][12]

Initial Troubleshooting Steps:

  • Start with Organic Solvents: Do not start with aqueous systems. First, determine the compound's solubility in common, water-miscible organic solvents. This will be your "stock" solvent.

  • Recommended Starting Solvents: Based on its ester and ether-like (acetal) functionalities, try solvents of intermediate to high polarity such as:

    • Ethanol or Isopropanol

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the organic solvent that provides the best solubility. This stock can then be serially diluted into your aqueous experimental medium. Be mindful that adding too much organic solvent to your aqueous phase can affect your experiment (e.g., cell toxicity, protein precipitation).

Q2: I managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS pH 7.4). What's the solution?

Answer: This is a classic solubility problem for many organic compounds.[13] When the concentrated organic stock is diluted into an aqueous buffer, the compound is "shocked" into an environment where it is not soluble, causing it to crash out of solution. The key is to use a strategy that keeps the compound solvated in the final aqueous mixture.

Troubleshooting Workflow:

G

Detailed Strategies:

  • Co-solvency: The simplest approach is to use a "co-solvent" system.[14][15][16] This involves having a higher percentage of the organic solvent in the final aqueous solution.

    • Action: Instead of diluting 1:1000, try diluting 1:100 or 1:20. This increases the final concentration of DMSO (or another miscible solvent like ethanol) to 1% or 5%, respectively.[17] This mixed-solvent environment can be sufficient to keep the compound dissolved.

    • Causality: The co-solvent reduces the overall polarity and interfacial tension of the water-based medium, making it more "hospitable" to your hydrophobic compound.[14][18]

    • Caution: Always run a vehicle control with the same final concentration of the organic co-solvent to ensure it doesn't affect your experimental results (e.g., cell viability, enzyme activity).[17]

  • Surfactants: If co-solvents are insufficient or interfere with the assay, use a surfactant. Surfactants form micelles that can encapsulate non-polar compounds, effectively solubilizing them in aqueous media.[17][19]

    • Action: Add a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) to your aqueous buffer before adding the compound stock. A typical starting concentration is 0.01% - 0.1% (w/v).

    • Causality: The hydrophobic tails of the surfactant molecules form a core that sequesters your compound away from the water, while the hydrophilic heads face outwards, making the entire micelle-compound complex soluble.[20]

Q3: I am working under acidic conditions (e.g., pH 5 buffer) and my results are inconsistent, or I seem to be losing my compound over time. What is happening?

Answer: This is a critical issue related to the compound's chemical stability. The acetal functional group is unstable in acidic environments and will hydrolyze, breaking down your parent compound.[6][7][21] This is a fundamental reactivity of acetals; the reaction is catalyzed by acid.[8][9][22]

The Mechanism of Instability:

G

Troubleshooting & Mitigation:

  • Confirm Degradation: Use an analytical technique like HPLC or LC-MS to monitor the purity of your compound in the acidic buffer over your experimental time course. You should see the parent peak decrease and new peaks corresponding to the ketone product appear.

  • pH Control is Key: The rate of hydrolysis is highly dependent on pH.[6][23] The hydrolysis rate can decrease significantly even by raising the pH from 5.0 to 6.0.[6]

    • Action: If your experiment allows, work at the highest possible pH. A pH of 6.5 will show much slower degradation than pH 5.0.[6] The compound is expected to be stable at neutral or basic pH.[7]

  • Time-Sensitive Experiments: If you must work at a low pH, prepare your solutions immediately before use and keep the experiment as short as possible.

  • Temperature: Hydrolysis reactions are temperature-dependent. Running your experiments at a lower temperature (e.g., 4°C vs. room temperature) will slow the rate of degradation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps you identify the best primary solvent for your compound.

  • Preparation: Weigh out approximately 1-2 mg of this compound into several small, clear vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., Water, Ethanol, DMSO, Acetonitrile, THF, Toluene) dropwise using a micropipette. Start with 100 µL.

  • Observation & Mixing: After each addition, vortex the vial for 30 seconds. Observe for dissolution.

  • Quantification: Continue adding solvent in known increments (e.g., 100 µL at a time) until the solid is fully dissolved. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility in mg/mL or Molarity for each solvent.

  • Selection: Choose the solvent that dissolves the compound to the highest concentration with the smallest volume for use as your stock solution solvent.

Protocol 2: Co-Solvent Formulation for Aqueous Applications

This protocol is for preparing a working solution in an aqueous buffer when direct dilution causes precipitation.

  • Stock Solution: Prepare a 20 mM stock solution of your compound in 100% DMSO (or another suitable water-miscible solvent identified in Protocol 1).

  • Vehicle Buffer Preparation: Prepare your final aqueous buffer (e.g., PBS, TRIS) containing a predetermined amount of the co-solvent. For a final co-solvent concentration of 5%, you would mix 950 µL of aqueous buffer with 50 µL of DMSO.

  • Dilution: Add the required volume of your 20 mM stock solution directly into the Vehicle Buffer (from step 2), not into the pure aqueous buffer. For example, to make a 200 µM final solution, add 10 µL of the 20 mM stock to 990 µL of the Vehicle Buffer.

  • Final Check: Vortex the final solution and visually inspect for any cloudiness or precipitation. If it remains clear, it is ready for use. Always include a vehicle control (Vehicle Buffer with an equivalent volume of pure DMSO added) in your experiment.

References

Technical Support Center: Stereoselective Synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in achieving high stereoselectivity for this specific substituted cyclobutane. The presence of a quaternary stereocenter at the C1 position presents a significant synthetic hurdle. This resource provides troubleshooting guides and frequently asked questions to address specific issues in your experimental work.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in the Formation of the Cyclobutane Ring

Question: I am attempting a [2+2] cycloaddition to form the cyclobutane ring, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in [2+2] cycloadditions for a target like this compound is a common challenge. The stereochemical outcome is influenced by a combination of steric and electronic factors in the transition state.[1] Here are several factors to consider and troubleshoot:

  • Solvent Polarity: The polarity of the solvent can significantly impact the reaction mechanism. In thermal ketene cycloadditions, a non-concerted, stepwise mechanism involving a zwitterionic intermediate can lead to a loss of stereochemical information.[2]

    • Recommendation: Experiment with a range of solvents. Decreasing the solvent polarity (e.g., switching from acetonitrile to toluene or hexanes) can disfavor the charge-separated intermediate, promoting a more concerted transition state and improving diastereoselectivity.[1][2]

  • Lewis Acid Catalysis: Lewis acids can enforce a more rigid and organized transition state, leading to higher facial selectivity.

    • Recommendation: Introduce a Lewis acid catalyst such as TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex.[2] It is crucial to screen different Lewis acids and optimize reaction conditions like temperature, solvent, and stoichiometry.

  • Steric Hindrance: The steric bulk of substituents on both the ketene (or ketene equivalent) and the alkene can influence the facial selectivity of the approach of the reactants.

    • Recommendation: If your synthetic route allows, consider using a bulkier ester group that can be cleaved later. The increased steric interactions in the transition state will favor the formation of the less hindered diastereomer.[2]

Issue 2: Low Enantioselectivity in an Asymmetric Cycloaddition

Question: I am using a chiral catalyst for an enantioselective [2+2] photocycloaddition to set the C1 quaternary stereocenter, but the enantiomeric excess (ee) of my product is low. What factors could be contributing to this?

Answer: Low enantioselectivity in catalytic asymmetric reactions is a multifaceted problem. Here are some key areas to investigate:

  • Catalyst/Ligand Choice: The selection of the chiral catalyst and its corresponding ligand is paramount for inducing high levels of enantioselectivity.[1]

    • Recommendation: Screen a variety of chiral ligands. For metal-catalyzed processes, the electronic and steric properties of the ligand directly influence the chiral environment around the metal center. Consider ligands with different bite angles and steric profiles.

  • Reaction Temperature: Temperature can significantly impact the selectivity of a reaction.

    • Recommendation: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer and can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]

  • Substrate Control: The use of chiral auxiliaries attached to one of the reactants is a powerful strategy for controlling stereochemistry.

    • Recommendation: Attach a chiral auxiliary to your alkene or ketene precursor. The auxiliary can effectively block one face of the molecule, directing the cycloaddition to occur from the less hindered side. Subsequent removal of the auxiliary reveals the desired enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the substituted cyclobutane core of this compound?

A1: The most common and effective methods for synthesizing cyclobutane rings include:

  • [2+2] Cycloaddition Reactions: This is a powerful method involving the reaction of two double-bond-containing molecules. For your target, this could involve the cycloaddition of a ketene or ketene equivalent with an appropriately substituted alkene.[3] Photochemical [2+2] cycloadditions are also a viable option.[4]

  • Intramolecular Nucleophilic Substitution: This involves the cyclization of a linear precursor containing a nucleophile and a leaving group at appropriate positions to form the four-membered ring.[3]

  • Ring Contraction/Expansion Reactions: For instance, a substituted pyrrolidine can undergo a ring contraction to form a cyclobutane.[4][5]

Q2: How can I control the formation of the C1 quaternary stereocenter?

A2: Creating a quaternary stereocenter is a significant synthetic challenge. For your target molecule, strategies include:

  • Asymmetric [2+2] Cycloaddition: As mentioned in the troubleshooting section, using a chiral catalyst or a chiral auxiliary during a cycloaddition reaction can set the stereochemistry at the C1 position.

  • Diastereoselective Alkylation: If the cyclobutane ring is pre-formed, a diastereoselective alkylation of an enolate at the C1 position can be employed. The stereochemical outcome will be influenced by the existing stereocenters on the ring and the reaction conditions.

  • Chiral Pool Synthesis: Starting from a chiral building block that already contains the desired stereochemistry can be an effective approach.

Q3: My cyclobutane product is unstable and undergoes ring-opening. How can I prevent this?

A3: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions.[1]

  • Mild Reaction Conditions: Use mild reagents and reaction conditions throughout your synthesis. Avoid high temperatures and strong acids or bases.

  • Protective Groups: The dimethoxy ketal in your target molecule is relatively stable. Ensure that other functional groups in your synthetic intermediates are appropriately protected to avoid side reactions that could lead to ring strain and subsequent opening.

  • Purification Strategy: During workup and purification, use mild conditions. For example, opt for flash column chromatography with a neutral stationary phase if your compound is sensitive to acid or base.

Experimental Protocols

Protocol 1: Diastereoselective Reduction for Accessing cis-1,3-Disubstituted Cyclobutanes

This protocol is adapted from a general method for the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, which can be a key intermediate for establishing the cis relationship in 1,3-disubstituted cyclobutanes.[6][7][8]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclobutylidene Meldrum's acid derivative (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reducing Agent Addition: Slowly add a solution of sodium borohydride (NaBH₄) (1.5 equiv) in the same solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-1,3-disubstituted cyclobutane.

Parameter Condition Rationale
Reducing Agent NaBH₄A mild reducing agent that can provide good diastereoselectivity.
Temperature 0 °CLower temperature can enhance diastereoselectivity.
Solvent THF or MethanolCommon solvents for borohydride reductions.

Visualizations

G cluster_0 Troubleshooting Poor Stereoselectivity start Low Stereoselectivity Observed q1 Is the issue Diastereoselectivity or Enantioselectivity? start->q1 diastereo Diastereoselectivity Issue q1->diastereo Diastereo enantio Enantioselectivity Issue q1->enantio Enantio sol Modify Solvent Polarity (e.g., less polar) diastereo->sol la Introduce Lewis Acid Catalyst (e.g., TiCl4) diastereo->la sterics Increase Steric Bulk of Substituents diastereo->sterics cat Screen Chiral Catalysts/Ligands enantio->cat temp Lower Reaction Temperature enantio->temp aux Employ a Chiral Auxiliary enantio->aux

Caption: A decision-making workflow for troubleshooting poor stereoselectivity in cyclobutane synthesis.

G cluster_1 General Synthetic Approach via [2+2] Cycloaddition alkene Substituted Alkene (Precursor to C2-C3-C4) cycloaddition [2+2] Cycloaddition (Stereocontrol is Key) alkene->cycloaddition ketene Ketene Equivalent (Precursor to C1 and Carbonyl) ketene->cycloaddition cyclobutanone Substituted Cyclobutanone Intermediate cycloaddition->cyclobutanone modification Further Functional Group Manipulation cyclobutanone->modification target Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate modification->target

Caption: A generalized synthetic workflow for constructing the target cyclobutane via a [2+2] cycloaddition.

References

Technical Support Center: Purification of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. This resource is designed for researchers and drug development professionals encountering challenges in isolating this valuable cyclobutane building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

The synthesis of this target molecule, possessing a densely functionalized four-membered ring, commonly proceeds via a [2+2] cycloaddition. This reaction, while elegant, often results in a crude product contaminated with unreacted starting materials and potential side products. The primary challenge lies in the efficient removal of these impurities without compromising the integrity of the target compound, particularly its acid-sensitive dimethyl acetal group.

Part 1: Troubleshooting Guide and FAQs

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude product mixture?

A1: Given a typical [2+2] cycloaddition route, the primary contaminants are the unreacted starting materials:

  • Methyl Methacrylate (MMA): An electron-deficient alkene. It is relatively volatile and often contains phenolic inhibitors (like MEHQ) that must be removed.

  • 1,1-Dimethoxyethene (Dimethyl Ketene Acetal): An electron-rich ketene acetal. This reagent is highly reactive and extremely sensitive to moisture and acidic conditions.

  • Poly(methyl methacrylate): MMA can polymerize, especially if heated for extended periods, leading to a viscous or solid impurity that is difficult to remove.

  • Hydrolysis Products: The dimethyl acetal on the cyclobutane ring is susceptible to hydrolysis under acidic conditions, which would convert it to a ketone (Methyl 1-methyl-3-oxocyclobutanecarboxylate). Similarly, the ester can hydrolyze to a carboxylic acid.

Q2: My crude product is a very thick, viscous oil or a semi-solid. What happened?

A2: High viscosity or solidification strongly suggests the polymerization of unreacted Methyl Methacrylate. This is often triggered by excessive heat or prolonged reaction times. While challenging, it is sometimes possible to isolate the liquid product from the polymer by trituration with a solvent in which the desired ester is soluble but the polymer is not (e.g., a mixture of hexanes and a small amount of ether).

Q3: How can I quickly assess the purity of my crude product and the effectiveness of my purification steps?

A3: Thin-Layer Chromatography (TLC) is the most effective tool for rapid analysis. A common solvent system for this compound is a mixture of hexanes and ethyl acetate.[1] By spotting the crude mixture, the purified fractions, and the starting materials on the same plate, you can visualize the separation. The product, being more polar than the starting alkenes, should have a lower Retention Factor (Rf) value.

Q4: I am losing my product during column chromatography. The fractions are showing a new, more polar spot on TLC. What is the cause?

A4: This is a classic sign of acetal hydrolysis on the silica gel column. Standard silica gel is slightly acidic and can catalyze the cleavage of the dimethyl acetal to the corresponding ketone.[2] To prevent this, you should use deactivated or neutralized silica gel. This can be prepared by flushing the packed column with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%), before loading your sample.[3]

Q5: Can I use distillation instead of chromatography?

A5: High-vacuum distillation is a viable method, particularly for larger-scale purifications, but it has limitations.[1][4] It can effectively remove highly volatile starting materials like MMA. However, if the boiling points of your product and other impurities are close, fractional distillation under high vacuum would be necessary, which can be technically challenging and may require significant thermal input, risking product degradation or polymerization of residual MMA.[5]

Part 2: Validated Purification Protocols

The following protocols provide a systematic approach to isolating high-purity this compound.

Protocol 1: Preliminary Aqueous Work-up (Liquid-Liquid Extraction)

Causality: This is the essential first step to remove water-soluble materials, acidic impurities, and the phenolic inhibitor from the MMA starting material.[6][7][8] A mild basic wash converts the acidic inhibitor into its water-soluble salt, allowing for its extraction into the aqueous phase.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (use approximately 10-20 mL per gram of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert gently, and vent frequently to release carbon dioxide pressure. Shake and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash once more.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This step helps to remove residual water and break up any emulsions.[2]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is now ready for further purification.

G crude Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate crude->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel wash_bicarb Wash with sat. NaHCO₃ Solution sep_funnel->wash_bicarb Removes acidic inhibitor wash_brine Wash with Brine wash_bicarb->wash_brine Removes residual water dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purified_crude Partially Purified Product concentrate->purified_crude

Caption: Workflow for the aqueous work-up protocol.

Protocol 2: Flash Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10] It is highly effective for separating the target ester from non-volatile organic impurities with different polarities.

Step-by-Step Methodology:

  • Solvent System Selection: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate. The ideal system should provide an Rf value of ~0.3 for the target compound.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your system (e.g., 100% Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Neutralization (Critical Step): To prevent acetal hydrolysis, pre-elute the packed column with your chosen solvent system containing 1% triethylamine.[3] Discard the collected solvent. Then, equilibrate the column with the regular eluent (without triethylamine) until the baseline is stable.

  • Sample Loading: Dissolve the partially purified product from the work-up in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Carefully load this solution onto the top of the silica bed. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[3]

  • Elution: Begin elution with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity, e.g., from 5% to 20% Ethyl Acetate in Hexanes).[11]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the final, purified ester.

Part 3: Data Summary and Visualization

Data Tables

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMW ( g/mol )Boiling Point (°C)Polarity/Notes
Target Product C₉H₁₆O₄188.22[12]High (est. >200)Moderately polar ester/acetal.
Methyl MethacrylateC₅H₈O₂100.12100-101Less polar than product. Volatile.[13]
1,1-DimethoxyetheneC₄H₈O₂88.11~65-67Less polar than product. Highly reactive.

Table 2: Example TLC Analysis for Purification Monitoring

CompoundRf Value (15% EtOAc in Hexanes)Spot Characteristics
1,1-Dimethoxyethene~0.85Faint spot, may not visualize well.
Methyl Methacrylate~0.70Visualizes under UV and stains with KMnO₄.
Target Product ~0.35 Clear spot under UV and stains with KMnO₄.
Ketone (Hydrolysis Byproduct)~0.25More polar than the acetal-protected product.

Logical Diagrams

G cluster_0 start Crude Product workup Aqueous Work-up start->workup Step 1 tlc TLC Analysis workup->tlc Step 2 chromatography Flash Chromatography (Neutralized Silica) tlc->chromatography If non-volatile impurities exist distillation High-Vacuum Distillation tlc->distillation If volatile impurities dominate pure Pure Product chromatography->pure distillation->pure

Caption: Decision workflow for purification strategy.

G issue Issue Detected Is there a new, more polar spot on TLC during chromatography? cause Probable Cause Acid-catalyzed hydrolysis of the dimethyl acetal on silica gel. issue->cause Leads to solution Corrective Action 1. Use neutralized silica gel (pre-flush with 1% Et₃N in eluent). 2. Work quickly to minimize contact time. 3. Consider an alternative stationary phase like neutral alumina. cause->solution Requires

Caption: Troubleshooting logic for product degradation.

References

Technical Support Center: Purity Assessment of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical techniques for purity determination of this key intermediate. Here, we will address specific issues you may encounter during your experiments in a practical question-and-answer format.

I. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification of impurities.

Frequently Asked Questions & Troubleshooting

Question 1: I'm observing peak tailing for my main compound. What could be the cause and how can I fix it?

Answer: Peak tailing in GC is often indicative of active sites within the system that interact with your analyte.[1] Given the ester and ether functionalities in this compound, this is a common issue.

  • Causality: Active sites, often acidic silanol groups on the inlet liner or the column, can form hydrogen bonds with the oxygen atoms in your molecule. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a tailing peak. Contamination in the injector can also lead to this issue.[2][3]

  • Troubleshooting Steps:

    • Inlet Liner Deactivation: Ensure you are using a properly deactivated inlet liner. Over time, even deactivated liners can become active. Replace the liner as a first step.

    • Column Conditioning: If the column has been sitting idle or has been exposed to oxygen, it may need to be reconditioned at a high temperature to remove contaminants and restore the stationary phase integrity.[1]

    • Column Trimming: The first few inches of the column can accumulate non-volatile residues and become active. Trimming this section can often restore peak shape.[3]

    • Injection Technique: A slow injection can lead to peak broadening and tailing. Ensure a fast and consistent injection.

Question 2: I am seeing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are typically due to carryover from a previous injection or contamination within the system.[1]

  • Causality: Highly concentrated samples can leave residue in the syringe, inlet, or front of the column, which then elutes in subsequent runs. Contamination can also originate from the carrier gas, septa, or ferrules.

  • Troubleshooting Workflow:

GC_Troubleshooting_Ghost_Peaks cluster_system System Troubleshooting cluster_carryover Carryover Troubleshooting start Ghost Peak Observed blank_run Perform a Blank Run (Solvent Injection) start->blank_run peak_present Peak Still Present? blank_run->peak_present system_contamination System Contamination peak_present->system_contamination Yes carryover Sample Carryover peak_present->carryover No troubleshoot_system Troubleshoot System Components system_contamination->troubleshoot_system check_gas check_gas troubleshoot_system->check_gas Check Carrier Gas Purity no_peak No Peak in Blank troubleshoot_carryover Address Carryover carryover->troubleshoot_carryover clean_syringe clean_syringe troubleshoot_carryover->clean_syringe Thoroughly Clean Syringe end_node Problem Resolved check_septa check_septa check_gas->check_septa Check Septum Bleed clean_injector clean_injector check_septa->clean_injector Clean Injector Port bake_column bake_column clean_injector->bake_column Bake Out Column bake_column->end_node modify_wash modify_wash clean_syringe->modify_wash Modify Syringe Wash Steps reduce_conc reduce_conc modify_wash->reduce_conc Reduce Sample Concentration reduce_conc->end_node

Caption: Troubleshooting workflow for ghost peaks in GC analysis.

Question 3: My retention times are shifting between runs. What should I check?

Answer: Retention time stability is crucial for reliable identification. Shifts can be caused by fluctuations in flow rate, oven temperature, or pressure.[3]

  • Causality: The partitioning of the analyte between the mobile and stationary phases is a temperature and pressure-dependent equilibrium. Any instability in these parameters will affect the elution time.

  • Troubleshooting Steps:

    • Leak Check: Perform a thorough leak check of the system, especially around the injector, detector, and column fittings. An electronic leak detector is recommended.[4]

    • Flow Rate Verification: Use a calibrated flow meter to verify that the carrier gas flow rate is accurate and stable.

    • Oven Temperature Program: Ensure the oven temperature is stable and the programmed ramp is accurate.

    • Septum Integrity: A leaking septum can cause pressure fluctuations. Replace the septum if it has been used for many injections.[1]

Experimental Protocol: GC-MS Purity Method
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 35-400 m/z

  • Data Analysis: Integrate all peaks and calculate the area percent of the main peak to determine purity. Identify impurities by comparing their mass spectra to a library (e.g., NIST).

II. High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or for orthogonal verification of purity, HPLC is an indispensable tool.[5][6]

Frequently Asked Questions & Troubleshooting

Question 1: I'm not seeing good separation between my main peak and a closely eluting impurity. What can I do to improve resolution?

Answer: Improving resolution in HPLC involves manipulating the selectivity, efficiency, or retention factor of the separation.

  • Causality: Resolution is a function of the thermodynamic differences in how analytes interact with the stationary and mobile phases (selectivity), the column's ability to produce narrow peaks (efficiency), and the time the analytes spend in the stationary phase (retention).

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition:

      • Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve separation.

      • Solvent Type: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties.

    • Adjust pH: If your impurities have acidic or basic functionalities, adjusting the mobile phase pH can change their ionization state and dramatically affect retention and selectivity.

    • Change Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

    • Gradient Optimization: If using a gradient, make the slope shallower around the elution time of the critical pair to increase the separation between them.

Question 2: The pressure in my HPLC system is fluctuating. What is the likely cause?

Answer: Pressure fluctuations are often caused by air bubbles in the pump or a faulty check valve.

  • Causality: The pump is designed to deliver a constant flow of incompressible liquid. Air bubbles are compressible and will cause the pressure to drop when they pass through the pump head. A failing check valve can also cause inconsistent flow and pressure readings.

  • Troubleshooting Workflow:

HPLC_Troubleshooting_Pressure start Pressure Fluctuations degas Degas Mobile Phase start->degas prime Prime Pump Heads degas->prime problem_persists Problem Persists? prime->problem_persists check_valves Inspect/Clean Check Valves problem_persists->check_valves Yes end_node Stable Pressure problem_persists->end_node No replace_valves Replace Check Valves if Necessary check_valves->replace_valves replace_valves->end_node

Caption: Troubleshooting workflow for HPLC pressure fluctuations.

Experimental Protocol: HPLC Purity Method
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or UV-Vis detector.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • HPLC Parameters:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25.1-30 min: Return to 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

  • Data Analysis: The validation of impurity methods should assess specificity, linearity, accuracy, precision, and limits of detection and quantitation.[7] Calculate the area percent of all detected impurities.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR) if an internal standard is used. For routine purity, ¹H NMR is excellent for detecting proton-containing impurities. The ¹³C NMR spectrum can confirm the number of unique carbon environments.[8]

Frequently Asked Questions & Troubleshooting

Question 1: My ¹H NMR spectrum shows broad peaks. What could be the reason?

Answer: Peak broadening in NMR can be caused by several factors, including poor shimming, the presence of paramagnetic impurities, or chemical exchange.

  • Causality:

    • Shimming: The homogeneity of the magnetic field across the sample is critical for sharp lines. Poor shimming results in a range of magnetic fields being experienced by the sample, leading to broad peaks.

    • Paramagnetic Species: Dissolved oxygen or trace metal ions can cause rapid relaxation of the nuclei, leading to significant line broadening.

    • Chemical Exchange: If your compound is in equilibrium with another species (e.g., a conformer or a tautomer) on a timescale similar to the NMR experiment, the peaks can broaden. Given the puckered nature of the cyclobutane ring, conformational exchange is a possibility.[9]

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: This is the most common solution. Perform an automated or manual shimming procedure.

    • Degas the Sample: If paramagnetic oxygen is suspected, bubble an inert gas like nitrogen or argon through the sample for a few minutes.

    • Use High-Purity Solvents: Ensure your deuterated solvent is of high quality and free from metallic contaminants.

    • Variable Temperature NMR: If chemical exchange is suspected, acquiring spectra at different temperatures can help confirm this. At lower temperatures, the exchange may slow down, resulting in sharper, distinct signals for each species.

Question 2: I see a broad hump in my baseline, especially around the water peak. How can I get rid of it?

Answer: This is most likely due to residual water in your deuterated solvent or sample.

  • Causality: Even high-purity deuterated solvents contain trace amounts of H₂O or HOD. If your compound has exchangeable protons, this can also contribute to the water signal.

  • Troubleshooting Steps:

    • Use Fresh Solvent: Use a fresh ampoule of deuterated solvent.

    • Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.

    • Solvent Suppression: Use a solvent suppression pulse sequence (e.g., presaturation) to irradiate and eliminate the water signal. This is a standard feature on modern NMR spectrometers.

IV. Ancillary Purity Techniques

Elemental Analysis (EA)

Elemental analysis provides the mass fractions of carbon and hydrogen (and other elements if applicable), which can be compared to the theoretical values for the molecular formula (C₉H₁₆O₄).[10][11]

  • Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O) are quantitatively measured.

  • Acceptance Criteria: For a compound to be considered pure, the experimentally found values for carbon and hydrogen should be within ±0.4% of the calculated theoretical values.[12][13]

ElementTheoretical %Acceptable Range
Carbon (C)57.43%57.03% - 57.83%
Hydrogen (H)8.57%8.17% - 8.97%
Karl Fischer (KF) Titration

This technique is the gold standard for determining the water content in a sample.[14] Water is a common impurity that can affect the stability and reactivity of a compound.

  • Principle: The method is based on a stoichiometric reaction between iodine and water.[15] Either a volumetric or coulometric titration can be performed, with the coulometric method being more sensitive for trace amounts of water.[16]

  • Why it's important: Undetected water can lead to an underestimation of other impurities when using techniques that calculate purity by difference (e.g., 100% - sum of impurities). For esters, water can also be a reactant in potential hydrolysis degradation pathways.[17]

V. Method Validation Principles

All analytical methods used for purity assessment in a drug development setting must be validated to ensure they are fit for purpose.[18][19] The validation process provides documented evidence that the method is reliable, repeatable, and accurate.[20]

Key validation parameters according to ICH guidelines include:[7][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

References

Technical Support Center: Improving Scalability of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the scalability and reproducibility of this valuable cyclobutane building block. Cyclobutane derivatives are increasingly sought after in medicinal chemistry for their ability to introduce conformational rigidity and novel chemical space into drug candidates.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of its synthesis on a larger scale.

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses specific issues that may arise during the synthesis of this compound, structured in a practical question-and-answer format.

Issue 1: Low Yield During Ketalization of the Cyclobutanone Precursor

Q1: We are experiencing incomplete conversion and formation of side products during the acid-catalyzed ketalization of 1-methyl-cyclobutane-1,3-dione to form 3,3-dimethoxy-1-methylcyclobutanone. How can we optimize this step for better yield and purity on a larger scale?

A1: This is a common bottleneck when scaling up ketalization reactions. The equilibrium nature of the reaction and the potential for acid-catalyzed side reactions are the primary culprits. Here’s a systematic approach to troubleshooting:

  • Water Removal is Critical: The formation of the ketal releases water. On a larger scale, efficient removal of this water is paramount to drive the equilibrium towards the product. While a Dean-Stark trap is effective in the lab, for larger volumes, consider a setup with a continuous water separator or the use of a drying agent that is compatible with the reaction conditions.

  • Choice and Loading of Acid Catalyst: While strong mineral acids are effective, they can also promote side reactions like polymerization or decomposition, especially with prolonged reaction times at elevated temperatures.

    • Catalyst Screening: Consider screening milder acid catalysts such as p-toluenesulfonic acid (p-TSA) or an acidic resin (e.g., Amberlyst-15). Acidic resins can be particularly advantageous for scale-up as they can be easily filtered off, simplifying the workup.

    • Catalyst Loading: Reduce the catalyst loading to the minimum required for an efficient reaction rate. High concentrations of acid can lead to undesired side reactions. A catalytic amount (e.g., 0.1 mol%) should be sufficient if water is effectively removed.[3]

  • Solvent and Reagent Stoichiometry:

    • Solvent: Using the ketalizing agent (in this case, methanol or a methanol-derived reagent like trimethyl orthoformate) as the solvent can help drive the reaction forward.

    • Reagent: Employing trimethyl orthoformate or 2,2-dimethoxypropane as both a reagent and water scavenger can be highly effective. These reagents react with the byproduct water to form volatile byproducts, thus shifting the equilibrium.

  • Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can lead to decomposition of the starting material and product.

Issue 2: Inefficient α-Methylation of the Cyclobutanecarboxylate Intermediate

Q2: We are struggling with the methylation step of Methyl 3,3-dimethoxycyclobutane-1-carboxylate to introduce the methyl group at the α-position, resulting in low conversion and the presence of unreacted starting material.

A2: The α-methylation of a sterically hindered cyclobutanecarboxylate requires careful optimization of the base, electrophile, and reaction conditions.

  • Base Selection: The choice of base is crucial for efficient deprotonation.

    • Strong, Non-Nucleophilic Bases: For a sterically hindered substrate, a strong, non-nucleophilic base is preferred. Lithium diisopropylamide (LDA) is a common choice. However, for scalability, consider alternatives like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS), which are often more soluble and easier to handle on a larger scale.

    • Temperature of Deprotonation: The deprotonation should be carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Electrophile and Addition:

    • Methylating Agent: Methyl iodide is a reactive electrophile. Ensure it is freshly distilled or of high purity to avoid side reactions. Dimethyl sulfate is a more economical alternative for large-scale reactions but is also more toxic and requires careful handling.

    • Addition Temperature: Add the methylating agent at the low temperature of deprotonation and then allow the reaction to slowly warm to room temperature. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Solvent and Concentration: Anhydrous tetrahydrofuran (THF) is a suitable solvent. Ensure it is thoroughly dried before use, as any water will quench the strong base. The concentration of the reaction should be optimized; overly dilute conditions can slow down the reaction, while overly concentrated conditions can lead to issues with stirring and heat transfer on a larger scale.

  • Workup Procedure: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. The workup should be performed promptly to avoid potential decomposition of the product.

Issue 3: Difficulties in Purification of the Final Product

Q3: We are finding it challenging to purify this compound on a large scale. Column chromatography is not ideal for our throughput needs.

A3: Avoiding column chromatography is a key goal for scalable synthesis. Here are some strategies to consider:

  • Distillation: If the product and the main impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be a highly effective and scalable purification method.

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for purification on a large scale. Even if the final product is an oil, it may be possible to crystallize a precursor in the synthetic sequence to ensure high purity downstream.

  • Liquid-Liquid Extraction: A well-designed series of aqueous washes can selectively remove many impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.

  • Reaction Optimization for Purity: The best way to simplify purification is to minimize the formation of impurities in the first place. Revisit the reaction conditions of the final step to see if adjustments can be made to improve selectivity and reduce byproduct formation.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: When scaling up, several safety considerations become more critical:

  • Handling of Strong Bases: Reagents like n-butyllithium and LDA are pyrophoric and react violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Use of Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the deprotonation and methylation steps can be exothermic. On a larger scale, it is crucial to have efficient cooling and to add reagents slowly to maintain temperature control.

  • Solvent Safety: The use of large volumes of flammable solvents like THF and ether requires proper grounding of equipment to prevent static discharge and ensuring the absence of ignition sources.

Q: Are there alternative, more scalable synthetic routes to consider?

A: While the described route is common, exploring other strategies could be beneficial for scalability:

  • [2+2] Cycloaddition: Photochemical or thermal [2+2] cycloadditions are powerful methods for forming cyclobutane rings.[4] For example, the cycloaddition of an appropriate ketene acetal with an alkene could provide a more direct route to a functionalized cyclobutane core.

  • Ring Expansion Reactions: Ring expansion of a suitable cyclopropane derivative can also be a viable strategy for the synthesis of cyclobutanones.

Q: How can we monitor the progress of these reactions effectively on a large scale?

A: In-process controls (IPCs) are essential for scalable synthesis:

  • Thin-Layer Chromatography (TLC): TLC remains a quick and effective way to monitor reaction progress.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are invaluable. They can provide accurate information on the conversion of starting material and the formation of products and byproducts.

  • NMR Spectroscopy: Taking a small aliquot from the reaction mixture for a quick ¹H NMR spectrum can provide a clear picture of the reaction's progress.

Experimental Protocols and Data

Table 1: Comparison of Ketalization Conditions
ParameterMethod A (Lab Scale)Method B (Scale-Up Optimized)
Catalyst Concentrated H₂SO₄ (5 mol%)Amberlyst-15
Reagent MethanolTrimethyl orthoformate
Solvent TolueneTrimethyl orthoformate
Water Removal Dean-Stark TrapReagent as scavenger
Temperature Reflux60 °C
Typical Yield 60-70%>90%
Workup Neutralization, ExtractionFiltration, Distillation
Protocol: Scalable α-Methylation of Methyl 3,3-dimethoxycyclobutane-1-carboxylate
  • Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with a solution of diisopropylamine in anhydrous THF.

  • Base Formation: The solution is cooled to -20 °C, and n-butyllithium is added dropwise, maintaining the temperature below 0 °C. The mixture is stirred for 30 minutes to form LDA.

  • Deprotonation: The LDA solution is cooled to -78 °C. A solution of Methyl 3,3-dimethoxycyclobutane-1-carboxylate in anhydrous THF is added dropwise over 1-2 hours, ensuring the temperature remains below -70 °C.

  • Methylation: After stirring for 1 hour at -78 °C, methyl iodide is added dropwise. The reaction mixture is allowed to slowly warm to room temperature overnight.

  • Quenching and Workup: The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Visualizing the Workflow

Diagram 1: Synthetic Workflow

Synthetic Workflow A 1-Methyl-cyclobutane-1,3-dione B 3,3-Dimethoxy-1-methylcyclobutanone A->B C This compound B->C

Caption: Key steps in the synthesis of the target molecule.

Diagram 2: Troubleshooting Low Ketalization Yield

Troubleshooting Ketalization start Low Yield in Ketalization q1 Is water being effectively removed? start->q1 s1 Implement continuous water removal or use a chemical scavenger (e.g., trimethyl orthoformate). q1->s1 No q2 Are side products observed? q1->q2 Yes s1->q2 s2 Switch to a milder acid catalyst (p-TSA, acidic resin). Lower reaction temperature. q2->s2 Yes end Improved Yield and Purity q2->end No s2->end

Caption: Decision tree for optimizing the ketalization step.

References

"Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate" managing exothermic reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Synthesizing Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate and Related Structures

As a Senior Application Scientist, this guide is designed to provide you with the technical and field-proven insights necessary for safely managing exothermic reactions during the synthesis of complex cyclobutane structures like this compound. While literature on the specific thermal hazards of this exact molecule is sparse, the principles of its synthesis involve well-known reaction classes that demand rigorous control over thermal output. This document focuses on the underlying chemistry, offering practical, self-validating protocols to ensure both the integrity of your experiment and the safety of your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most likely exothermic steps during the synthesis of this compound?

The synthesis of this target molecule, or structurally similar compounds, likely involves several steps with significant exothermic potential. The primary hazards arise from:

  • Formation of Reactive Intermediates: The generation of highly reactive species like sulfur ylides (for Corey-Chaykovsky type reactions) or carbanions/enolates (for alkylation steps) is often highly exothermic.[1][2] This typically involves the deprotonation of a precursor using a very strong base, such as sodium hydride (NaH) or an organolithium reagent. The large difference in pKa between the base and the proton being removed drives a rapid and energetic reaction.

  • Intramolecular Cyclization: Ring-forming reactions, particularly the closure of strained rings like cyclobutanes, can release significant energy as new, stable C-C bonds are formed.

  • Quenching of Reagents: The neutralization or "quenching" of unreacted strong bases, organometallics, or hydrides at the end of a reaction is a critical step where a sudden, violent exotherm can occur if not performed correctly.[3][4] Adding a protic solvent like water or ethanol directly to a reagent like sodium hydride can lead to a runaway reaction due to the rapid evolution of hydrogen gas and heat.[4]

Q2: Why is the slow, controlled addition of reagents so critical for managing thermal runaway?

A thermal runaway occurs when the heat generated by a reaction exceeds the rate at which it can be removed by the cooling system.[5] The rate of heat generation is exponentially dependent on temperature, while the rate of heat removal is only linearly dependent. This creates a dangerous feedback loop.

By adding a reactive reagent slowly (dropwise or via syringe pump) to a cooled, well-stirred reaction mixture, you ensure that the heat generated at any given moment is minimal. This allows the cooling bath to dissipate the energy effectively, maintaining a stable internal temperature and preventing the reaction rate from accelerating uncontrollably.

Q3: What are the primary signs of a developing runaway reaction and what immediate actions should be taken?

Key warning signs include:

  • A rapid, unexpected rise in the internal reaction temperature, even with cooling applied.

  • A sudden increase in gas evolution or pressure buildup.

  • Noticeable changes in the reaction mixture's color or viscosity that are not expected.

  • Solvent beginning to boil at the flask's surface.

If you suspect a runaway is beginning:

  • Alert personnel immediately.

  • If safe to do so, remove the heating mantle (if present) and raise the cooling bath for maximum surface area contact.

  • Stop the addition of any further reagents.

  • Be prepared for an emergency shutdown. This may involve adding a pre-prepared, appropriate quenching agent if a specific protocol is in place, but this is a high-risk step. In most cases, the priority is to clear the area and let the reaction proceed in the fume hood.

Q4: How does the choice of solvent impact the management of an exothermic reaction?

The solvent acts as a "thermal reservoir," absorbing the heat generated by the reaction.[4] Key properties to consider are:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more energy for a given temperature increase.

  • Boiling Point: The boiling point of the solvent sets the upper limit of the reaction temperature under atmospheric pressure. A higher boiling point provides a larger safety margin.

  • Thermal Conductivity: Better thermal conductivity allows for more efficient heat transfer from the reaction mixture to the cooling bath.

  • Reactivity: The solvent must be inert to all reagents and intermediates in the reaction.

Toluene or other higher-boiling point hydrocarbon solvents are often preferred over solvents like THF or diethyl ether for highly exothermic reactions as they provide a wider temperature window to operate within.[4]

Troubleshooting Guide for Common Exothermic Events

Problem 1: Rapid Temperature Spike During Ylide Generation
  • Scenario: You are preparing a sulfur ylide by adding sodium hydride (NaH) to a solution of a sulfonium salt (e.g., trimethylsulfonium iodide) in DMSO or THF, and the internal temperature is rising uncontrollably.[1][6]

  • Causality: This is a highly exothermic acid-base reaction. The rapid deprotonation of the sulfonium salt by the strong base releases a significant amount of energy. Insufficient cooling or too-rapid addition of the base is the likely cause.

  • Solution Protocol:

    • Pre-Cooling is Essential: Ensure the reaction flask containing the sulfonium salt and solvent is thoroughly cooled before any base is added. The choice of cooling bath is critical.

    • Portion-wise Addition: Add the sodium hydride in small portions over an extended period, allowing the temperature to return to the target setpoint between additions.

    • Vigorous Stirring: Ensure the mixture is being stirred efficiently to prevent localized heating at the point of addition and to facilitate heat transfer to the flask walls.

    • Monitor Gas Evolution: The reaction often evolves hydrogen gas. Ensure the system is properly vented.

Cooling Bath Typical Temperature Range (°C) Use Case
Ice/Water0 to 5Mildly exothermic reactions, post-quench workup.
Ice/Salt (NaCl)-10 to -20Moderate exotherms.
Dry Ice/Acetone or Isopropanol-78Highly exothermic reactions, required for many organometallic and ylide formations.
Liquid Nitrogen/Ethyl Acetate-84Used for reactions requiring very low temperatures.[7]
Problem 2: Uncontrolled Exotherm During Reaction Quench
  • Scenario: The reaction is complete, and upon adding water or methanol to quench the excess NaH, the mixture erupts violently.

  • Causality: Protic reagents with low pKa values (like water) react extremely vigorously with strong bases and hydrides.[4] This generates heat and, in the case of hydrides, flammable hydrogen gas, which can lead to a fire or pressure explosion.

  • Solution Protocol: A step-wise quenching procedure using progressively more reactive quenching agents is mandatory.[3][8]

G start_node Start: Reaction Mixture at Low Temp (e.g., 0 °C or -78 °C) step1 Step 1: Slow, Dropwise Addition of a Less Reactive Alcohol (e.g., Isopropanol or tert-Butanol) start_node->step1 monitor1 Monitor for Gas Evolution and Temperature Rise. Maintain Low Temperature. step1->monitor1 step2 Step 2: After Gas Evolution Ceases, Slowly Add a More Reactive Alcohol (e.g., Ethanol or Methanol) monitor1->step2 If stable monitor2 Monitor Temperature. Allow to Warm to 0 °C. step2->monitor2 step3 Step 3: Slowly Add Water or Saturated NH4Cl (aq) monitor2->step3 If stable end_node End: Reaction is Safely Quenched. Proceed to Workup. step3->end_node

Caption: Sequential quenching protocol to safely neutralize highly reactive reagents.

Problem 3: Localized Heating and Low Yield in Alkylation Step
  • Scenario: You are performing a C-alkylation on a precursor ester using a strong base (e.g., LDA) followed by an alkyl halide, but the yield is low with significant side products.

  • Causality: If the alkyl halide is added too quickly, its local concentration becomes too high. The exothermic alkylation reaction can cause localized heating, leading to side reactions (like elimination[9]) before the heat can dissipate.

  • Solution Protocol: Use "inverse addition," where the generated enolate is slowly transferred to a solution of the alkyl halide. This keeps the concentration of the reactive enolate low at all times, controlling the rate of the exothermic reaction.

G cluster_0 Standard Addition (Higher Risk of Exotherm) cluster_1 Inverse Addition (Better Thermal Control) a1 Flask 1: Substrate + Base (Enolate) a2 Alkyl Halide a2->a1 Added Dropwise b1 Flask 1: Substrate + Base (Enolate) b2 Flask 2: Alkyl Halide b1->b2 Transferred via Cannula

Caption: Inverse addition maintains a low concentration of the reactive intermediate.

References

Validation & Comparative

A Comparative Guide to Cyclobutane Building Blocks in Modern Drug Discovery: Featuring Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a constant state of evolution, with a pronounced shift away from flat, aromatic molecules towards complex, three-dimensional scaffolds.[1] This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced metabolic stability, and greater selectivity for their biological targets.[1] In this context, strained ring systems, particularly cyclobutanes, have emerged as powerful and versatile building blocks.[1][2][3][4] Their rigid, puckered conformation offers a unique way to orient substituents in 3D space, making them valuable scaffolds for constructing novel pharmacophores.[2][3]

This guide provides an in-depth comparison of several key cyclobutane building blocks, with a special focus on the utility of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate . We will explore its unique structural features, reactivity, and applications, and contrast it with other prominent cyclobutane cores such as 3-oxocyclobutanecarboxylic acid, spirocyclic cyclobutanes, and the highly rigid bicyclo[1.1.1]pentanes. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the optimal cyclobutane scaffold for their specific synthetic and medicinal chemistry goals.

The Featured Building Block: this compound

This compound is a highly functionalized building block that offers a wealth of synthetic possibilities. Its structure combines several key features that make it an attractive starting point for complex molecule synthesis.

  • Chemical Structure: C9H16O4[5][6]

  • Molecular Weight: 188.22 g/mol [6]

  • Key Features:

    • Quaternary Center: The methyl group at the C1 position creates a quaternary carbon, introducing a specific 3D vector.

    • Protected Ketone: The 3,3-dimethoxy group serves as a stable acetal, protecting a ketone functionality. This allows for selective manipulation of other parts of themolecule before revealing the ketone at a later synthetic stage.[7]

    • Ester Functionality: The methyl ester provides a handle for a variety of transformations, including hydrolysis to the carboxylic acid, reduction to an alcohol, or conversion to an amide for library synthesis.[7]

Synthetic Utility and Reactivity

The primary value of this building block lies in its latent functionality. The protected ketone and the ester group are orthogonal handles for sequential chemical modifications. This allows for a divergent synthetic approach, where a common intermediate can be used to generate a diverse library of compounds.

Below is a conceptual workflow illustrating the synthetic potential of this compound.

G A Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate B Amide Formation (Amine, coupling agent) A->B R-NH2 C Ester Hydrolysis (LiOH or NaOH) A->C H2O/OH- D Ester Reduction (LiAlH4 or DIBAL-H) A->D [H] E Ketal Deprotection (Acidic conditions) A->E H3O+ F Cyclobutanamide Derivative B->F G Cyclobutanecarboxylic Acid Derivative C->G H Cyclobutylmethanol Derivative D->H I Methyl 1-methyl-3-oxo- cyclobutanecarboxylate E->I J Further Functionalization (e.g., Reductive Amination, Wittig) I->J

Caption: Synthetic pathways from this compound.

Comparative Analysis of Cyclobutane Building Blocks

The choice of a building block is dictated by the desired substitution pattern, physical properties, and the planned synthetic route. Here, we compare our featured molecule with other widely used cyclobutane scaffolds.

3-Oxocyclobutanecarboxylic Acid

This is one of the most common and commercially available cyclobutane building blocks.[8] It is extensively used in the synthesis of various pharmaceutical agents, including kinase inhibitors and antitumor drugs.[8][9][10]

  • Key Features: Possesses both a ketone and a carboxylic acid, providing two points for modification.

  • Synthesis: Often synthesized via hydrolysis and decarboxylation of precursors like 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid esters.[11]

  • Comparison:

    • Advantage over featured molecule: More direct access to the ketone functionality without a deprotection step.

    • Disadvantage: The simultaneous presence of a ketone and a carboxylic acid can lead to challenges in selective functionalization without protecting one of the groups. Our featured molecule's protected ketone circumvents this issue.

Spirocyclic Cyclobutanes

Spirocyclic scaffolds, which contain two rings sharing a single atom, are of great interest in medicinal chemistry for their ability to create well-defined three-dimensional structures.[12][13]

  • Key Features: Introduces significant molecular rigidity and 3D character.

  • Synthesis: Can be accessed through various methods, including catalytic arylboration of spirocyclic cyclobutenes or [2+2] cycloadditions.[12][14][15][16]

  • Comparison:

    • Advantage: Offers a more complex and rigid 3D scaffold compared to simple monosubstituted cyclobutanes.

    • Disadvantage: Synthesis of polysubstituted spirocyclic derivatives can be more complex than for simpler cyclobutane building blocks.[12] Our featured molecule can be considered a precursor to certain spirocyclic systems, for example, through intramolecular reactions after functionalizing both the ester and the deprotected ketone.

Bicyclo[1.1.1]pentanes (BCPs)

BCPs are highly strained, cage-like structures that have gained prominence as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes.[17][18] Their rigid, linear geometry allows them to span a hydrophobic pocket while maintaining specific exit vectors for substituents.

  • Key Features: Extremely rigid, linear scaffold.

  • Synthesis: Typically synthesized from the highly strained [1.1.1]propellane via strain-release reactions, often involving radical additions.[17][19][20][21]

  • Comparison:

    • Advantage: Provides a unique linear rigidity that is not achievable with monocyclic cyclobutanes. BCPs can improve properties like aqueous solubility and metabolic stability when replacing aromatic rings.[17]

    • Disadvantage: The synthesis requires specialized starting materials ([1.1.1]propellane) and conditions. The substitution patterns are generally limited to the two bridgehead positions (1 and 3). Our featured molecule offers more traditional and flexible substitution patterns on a puckered ring.

G A Methyl 3,3-dimethoxy-1-methyl- cyclobutanecarboxylate Protected ketone, ester, quaternary center Versatile for divergent synthesis B 3-Oxocyclobutanecarboxylic Acid Ketone, carboxylic acid Widely used, requires selective protection C Spirocyclic Cyclobutanes Two rings, single shared carbon High 3D complexity, rigid D Bicyclo[1.1.1]pentanes (BCPs) Caged, linear structure Phenyl ring bioisostere, highly rigid

Caption: Comparison of different cyclobutane building block classes.

Data Summary

Building BlockKey Structural FeaturesPrimary Synthetic AdvantageCommon Applications in Drug Discovery
This compound Quaternary center, protected ketone, esterOrthogonal functional handles for divergent synthesisPrecursor for complex, substituted cyclobutane cores
3-Oxocyclobutanecarboxylic Acid Ketone, carboxylic acidReadily available, two reactive pointsKinase inhibitors, anti-cancer agents[8][9][10]
Spirocyclic Cyclobutanes Fused ring system with one shared carbonIntroduces high degree of 3D complexity and rigidityScaffolds for exploring novel chemical space[12][13]
Bicyclo[1.1.1]pentanes (BCPs) Strained, caged, linear structureBioisosteric replacement for phenyl rings and t-butyl groups[17][18]Improving PK properties (solubility, metabolism)[17]

Experimental Protocols

Protocol: Ketal Deprotection and Reductive Amination of a Cyclobutanone Derivative

This protocol describes a general two-step procedure starting from a structure analogous to our featured building block after modification of the ester group. This exemplifies a common synthetic sequence used in drug discovery programs.

Objective: To convert a ketal-protected cyclobutane into a functionalized amine, a common pharmacophoric element.

Step 1: Acetal (Ketal) Deprotection

  • Dissolution: Dissolve the ketal-protected cyclobutane starting material (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Acidification: Add a strong acid catalyst, such as 6 N hydrochloric acid (HCl) (e.g., 2.0 eq). The use of aqueous acid is critical for the hydrolysis of the acetal.[11]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclobutanone product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Reductive Amination

  • Setup: To a solution of the cyclobutanone from Step 1 (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a dehydrating agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

    • Rationale: NaBH(OAc)₃ is a mild reducing agent that is particularly effective for reductive aminations as it does not readily reduce the ketone before iminium ion formation.

  • Reaction: Stir the reaction mixture at room temperature for several hours (typically 2-24 h) until completion, as monitored by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine product by flash column chromatography or preparative HPLC.

Conclusion

Cyclobutane building blocks offer a compelling strategy for introducing three-dimensionality into drug candidates, often leading to improved pharmacological profiles.[2] While established scaffolds like 3-oxocyclobutanecarboxylic acid provide a direct route to functionalized cyclobutanes, and advanced structures like BCPs offer unique bioisosteric advantages, This compound stands out for its synthetic flexibility. The orthogonal protecting group strategy it enables is a powerful tool for building molecular complexity in a controlled and divergent manner. The choice of building block will always be project-specific, but a thorough understanding of the synthetic potential of each scaffold, as outlined in this guide, is essential for innovation in modern drug discovery.

References

A Senior Application Scientist's Guide to PROTAC Linker Design: A Comparative Analysis of Cyclobutane Scaffolds and Their Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Critical Determinant of PROTAC Efficacy

In the landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving from protein inhibition to induced protein degradation.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system. A PROTAC simultaneously binds a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1]

While the selection of the POI ligand (the "warhead") and the E3 ligase ligand (the "anchor") dictates the targeting specificity, the linker connecting these two moieties is far from a passive spacer. It is a critical determinant of the PROTAC's overall performance.[3][4] The linker's length, composition, and rigidity dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[5] This guide provides an in-depth comparison of a specific class of rigid linkers derived from precursors like Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate against other prevalent linker strategies, offering field-proven insights and detailed experimental frameworks for researchers in drug discovery.

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3->TernaryComplex TernaryComplex->PROTAC Recycling TernaryComplex->E3 PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Rationale for Rigid Linkers: A Focus on Cyclobutane Scaffolds

Early PROTAC development heavily relied on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, primarily due to their synthetic accessibility.[1] However, high flexibility can incur a significant entropic penalty upon binding to form the ternary complex.[6] This has driven the exploration of more rigid linker architectures to "pre-organize" the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially leading to enhanced potency and improved pharmacokinetic profiles.[5]

Cyclobutane-containing linkers, derived from precursors such as This compound , have emerged as a compelling strategy. The cyclobutane core serves as a rigid, three-dimensional scaffold that is underutilized in medicinal chemistry but offers distinct advantages.[7] It restricts the number of rotatable bonds compared to a linear alkyl chain of similar length, which can:

  • Reduce Conformational Entropy: Minimizes the entropic cost of forming the ternary complex.

  • Improve Metabolic Stability: Saturated carbocycles are often less susceptible to metabolic degradation than linear chains.

  • Enhance 3D Character: Moves away from the "flat" structures of many small molecules, potentially improving solubility and reducing off-target interactions.

The specific precursor, this compound, provides a synthetically tractable handle (the carboxylate) for elaboration into a bifunctional linker, while the gem-dimethoxy and methyl groups can influence the vectoral projection of the linker arms and overall physicochemical properties.

Comparative Analysis of Linker Scaffolds

The optimal linker is highly dependent on the specific POI and E3 ligase pair. A linker that is successful for one system may fail in another.[] Therefore, a systematic evaluation of different linker classes is essential.

Alternative 1: Saturated Heterocyclic Linkers (Piperidine & Piperazine)

Piperidine and piperazine rings are common motifs used to impart rigidity.[4] Like cyclobutane, they constrain the linker's conformation but introduce distinct physicochemical properties.

  • Structural and Physicochemical Properties: Piperazine contains two nitrogen atoms, with the distal nitrogen being basic. This offers a key advantage: at physiological pH, this nitrogen can be protonated, significantly increasing the aqueous solubility of the often-lipophilic PROTAC molecule.[9][10] This is a critical parameter for improving drug-like properties. Piperidine offers a single basic nitrogen, also contributing to rigidity and potential solubility enhancement. The choice between them allows for fine-tuning of basicity and polarity.[11]

  • Performance Considerations: The rigidity of these heterocycles can enhance metabolic stability and pre-organize the PROTAC for potent degradation.[5] However, the introduction of a basic center can also lead to interactions with acidic phospholipids in cell membranes, potentially affecting cell permeability—a key challenge for large PROTAC molecules.[12]

Alternative 2: Traditional Flexible Linkers (Alkyl & PEG Chains)

Flexible linkers remain a cornerstone of PROTAC design, especially in the initial stages of discovery.

  • Structural and Physicochemical Properties: Alkyl chains are lipophilic and synthetically straightforward, allowing for systematic variation in length.[1] PEG linkers are more hydrophilic due to their ether oxygens, which can improve the aqueous solubility of the PROTAC.[]

  • Performance Considerations: The key advantage of flexible linkers is their ability to allow the warhead and anchor to adopt a wider range of orientations, increasing the probability of achieving a productive ternary complex geometry.[5] However, this flexibility comes at the cost of a higher entropic penalty upon binding. Furthermore, long, flexible linkers can be more susceptible to metabolism.[5]

Quantitative Data Comparison

The following tables summarize representative data from the literature to illustrate the impact of linker composition on PROTAC performance. Note: Direct head-to-head comparisons are challenging due to variations in target proteins, E3 ligases, and cell lines across studies. The data is presented to highlight general trends.

Table 1: Comparison of Rigid Linker Scaffolds in PROTACs

PROTAC Target E3 Ligase Linker Type DC₅₀ Dₘₐₓ (%) Cell Line Reference
Androgen Receptor VHL Rigid (Alkyne/Pyridine/Piperidine) <1 nM >95 LNCaP [13]
H-PGDS CRBN Rigid (Spirocycle) 16.2 pM >90 KU812 [6]
BRD4 CRBN Piperazine-containing <1 nM >90 Namalwa []

| HDAC3 | VHL | Piperazine-containing | 0.44 µM | 77 | HCT116 |[15][16] |

Table 2: Comparison of Flexible vs. Rigid Linkers

PROTAC Target E3 Ligase Linker Type DC₅₀ Dₘₐₓ (%) Cell Line Reference
EGFR CRBN Flexible (3x PEG) Selective for EGFR >90 OVCAR8 [17]
EGFR CRBN Flexible (2x PEG) Degrades EGFR & HER2 >90 OVCAR8 [17]
p38δ VHL Flexible (Alkyl) 46 nM ~99 MDA-MB-231 [17]
TBK1 VHL Flexible (Alkyl/Ether, 21 atoms) 3 nM 96 - [13]

| IRAK4 | CRBN | Rigid (Spirocyclic Pyridine) | ~2x more potent than flexible linker version | - | - |[6] |

Experimental Design and Protocols

A multi-assay approach is crucial for a comprehensive evaluation of PROTACs. Biophysical assays provide quantitative data on the molecular interactions, while cell-based assays measure the ultimate biological outcome.

Experimental Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biophysical Biophysical Assays (In Vitro) cluster_cellular Cell-Based Assays (In Cellulo) cluster_analysis Data Analysis & SAR synthesis Synthesis of PROTAC Library (Varying Linkers) purification Purification & QC (HPLC, LC-MS, NMR) synthesis->purification spr Ternary Complex Kinetics (SPR, BLI) purification->spr permeability Cell Permeability (PAMPA, Caco-2) purification->permeability itc Ternary Complex Thermodynamics (ITC) sar Structure-Activity Relationship (SAR) - Correlate linker structure with DC₅₀, Dₘₐₓ, permeability, etc. spr->sar degradation Target Degradation (Western Blot, HiBiT) permeability->degradation viability Cell Viability (e.g., CellTiter-Glo) degradation->viability degradation->sar

Figure 2: A typical experimental workflow for the evaluation and comparison of PROTACs.

Rationale for Assay Selection
  • Biophysical Assays: These are essential for understanding the molecular mechanism of your PROTAC. Techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) provide real-time kinetic data (kₒₙ, kₒff) on the formation and dissociation of both binary (PROTAC:POI, PROTAC:E3) and ternary complexes.[7][18] This allows for the calculation of the cooperativity factor (α), a key measure of ternary complex stability. Isothermal Titration Calorimetry (ITC) provides thermodynamic data (ΔH, ΔS, Kₐ), revealing the driving forces behind complex formation.[7][18] A positive cooperativity (α > 1) is often a hallmark of a well-designed PROTAC.

  • Cell-Based Assays: These assays measure the functional outcome in a physiological environment. Western Blotting is the gold-standard method for directly visualizing and semi-quantifying the reduction in target protein levels.[3][19][20] It is used to determine the key efficacy parameters: DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation).[19][20] Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to assess a PROTAC's ability to cross cell membranes, a critical hurdle for these large molecules.[12]

Experimental Protocol 1: Synthesis of a PROTAC with a Cyclobutane-Containing Linker

This protocol provides a representative method for coupling a functionalized cyclobutane linker to a POI ligand and an E3 ligase ligand (e.g., pomalidomide for Cereblon).

Objective: To synthesize a PROTAC containing a rigid cyclobutane linker.

Materials:

  • Boc-NH-Cyclobutane-COOH (or a derivative of the topic molecule)

  • POI ligand with a free amine or alcohol for coupling

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF (N,N-Dimethylformamide) and DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Step-by-Step Methodology:

  • Step 1: Coupling of Linker to POI Ligand a. Dissolve the POI ligand (1.0 eq) and Boc-NH-Cyclobutane-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting Boc-protected intermediate by flash column chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified intermediate from Step 1 in DCM. b. Add TFA (10-20 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS indicates complete deprotection. d. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

  • Step 3: Coupling of Linker-POI Conjugate to Pomalidomide a. Dissolve the amine salt from Step 2 (1.0 eq) and a carboxylic acid-functionalized pomalidomide derivative (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours, monitoring by LC-MS. d. Work up the reaction as described in Step 1d-e. e. Purify the final PROTAC product using preparative reverse-phase HPLC to achieve >95% purity. f. Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Experimental Protocol 2: Western Blot Analysis of PROTAC-Mediated Degradation

Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC by quantifying target protein levels in treated cells.

Materials:

  • Human cell line expressing the POI (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • PROTAC stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate and imaging system

Step-by-Step Methodology:

  • Cell Seeding and Treatment a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range for an initial screen is 1 nM to 10 µM. c. Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions. Include a vehicle-only (e.g., 0.1% DMSO) control. d. Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification a. After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4 °C to pellet cell debris. e. Transfer the supernatant (total protein lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Western Blotting a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95 °C for 5 minutes. b. Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel. Include a protein ladder. c. Run the gel until adequate separation is achieved. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody for the POI overnight at 4 °C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. k. Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., anti-GAPDH).

  • Data Analysis a. Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ). b. Normalize the POI band intensity to its corresponding loading control band intensity. c. Express the normalized data as a percentage of the vehicle-treated control. d. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion and Future Perspectives

The linker is a pivotal component in PROTAC design, with its rigidity, composition, and length profoundly influencing the molecule's biological activity. While flexible linkers offer synthetic ease and conformational adaptability, rigid scaffolds such as those derived from This compound , piperazine, and piperidine can offer significant advantages by pre-organizing the molecule into a bioactive conformation, thereby enhancing ternary complex stability and degradation potency. The choice of linker is not universal; it must be empirically determined and optimized for each specific POI-E3 ligase pair. A systematic approach, combining rational design with a robust suite of biophysical and cell-based assays, is paramount for developing the next generation of highly potent and selective protein degraders. Future advancements in computational modeling and structure-based design will undoubtedly play an increasingly crucial role in predicting optimal linker architectures, thereby accelerating the path from concept to clinic.[15]

References

The Cyclobutane Scaffold: A Comparative Guide to the Biological Activity of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional geometry that can effectively orient pharmacophoric groups, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1] While historically underutilized due to synthetic challenges, modern synthetic methodologies have made functionalized cyclobutanes more accessible, paving the way for their incorporation into a new generation of therapeutics.[1]

This guide provides a comparative analysis of the biological activities of a series of novel cyclobutane-containing triazole derivatives. We will delve into their synthesis, and a side-by-side comparison of their antioxidant and antitumor properties, supported by experimental data. This guide will serve as a case study to illustrate the structure-activity relationships (SAR) within this chemical series and highlight the potential of the cyclobutane core in designing new bioactive agents.

Synthesis of Cyclobutane-Containing Triazole Derivatives

The synthesis of the target compounds (5a-e) was achieved through a multi-step process, starting from furan-2-carboxylic acid hydrazide. The key step involves the alkylation of substituted 1,2,4-triazoles with a cyclobutane-containing electrophile, 2-chloro-1-(3-methyl-3-mesitylcyclobutyl) ethanone. This synthetic route allows for the introduction of various substituents on the triazole ring, enabling the exploration of structure-activity relationships.[2][3]

The general synthetic workflow is depicted below:

Synthesis_Workflow furan_hydrazide Furan-2-carboxylic acid hydrazide thiosemicarbazides Thiosemicarbazides (2a-e) furan_hydrazide->thiosemicarbazides Reaction with Isothiocyanates isothiocyanates R-NCS isothiocyanates->thiosemicarbazides triazoles Substituted 1,2,4-triazoles (3a-e) thiosemicarbazides->triazoles Cyclization (KOH) final_compounds Cyclobutane-containing triazoles (5a-e) triazoles->final_compounds Alkylation in dry acetone with K2CO3 cyclobutane_ketone 2-chloro-1-(3-methyl-3-mesitylcyclobutyl) ethanone (4) cyclobutane_ketone->final_compounds

Caption: General synthetic scheme for the preparation of cyclobutane-containing triazole derivatives.

Comparative Biological Activity

The synthesized cyclobutane-triazole derivatives (5a-e) were evaluated for their antioxidant and antitumor activities. The results are summarized below, providing a clear comparison of the effects of different substituents on the triazole ring.

Antioxidant Activity

The antioxidant potential of the compounds was assessed using two common radical scavenging assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals, were determined. A lower IC50 value indicates higher antioxidant activity.

CompoundSubstituent (R)DPPH IC50 (µg/mL)[2]ABTS IC50 (µg/mL)[2]
5a Ethyl> 100> 100
5b Allyl> 100> 100
5c p-tolyl28.1619.45
5d Benzyl35.4824.33
5e Phenyl41.6829.88
BHT Standard19.9511.22
Trolox Standard18.629.88

From the data, it is evident that derivatives with aromatic substituents (5c, 5d, and 5e) exhibited significantly better antioxidant activity compared to those with aliphatic substituents (5a and 5b).[2] The p-tolyl derivative (5c) was the most potent antioxidant in this series, with IC50 values approaching those of the standard antioxidants, BHT and Trolox.[2] This suggests that the electronic properties and steric bulk of the substituent play a crucial role in the radical scavenging ability of these molecules.

Antitumor Activity

The antitumor potential of the cyclobutane-triazole derivatives was evaluated against two cancer cell lines: H-Ras transfected 5RP7 (rat embryo fibroblast) and C6 (rat brain glioma). The cytotoxicity was determined using the MTT assay, and the IC50 values were calculated.

CompoundSubstituent (R)H-Ras 5RP7 IC50 (µg/mL)[2]C6 IC50 (µg/mL)[2]
5a Ethyl> 100> 100
5b Allyl> 100> 100
5c p-tolyl10.2312.58
5d Benzyl12.5815.84
5e Phenyl19.9525.11
Cisplatin Standard5.017.94

Similar to the antioxidant activity, the derivatives with aromatic substituents demonstrated notable antitumor activity, while the aliphatic-substituted compounds were inactive.[2] The p-tolyl derivative (5c) again emerged as the most potent compound in the series, exhibiting significant cytotoxicity against both cancer cell lines, with IC50 values in the low microgram per milliliter range.[2] Although not as potent as the standard chemotherapeutic agent cisplatin, these results highlight the potential of this chemical scaffold for the development of new anticancer agents.[2]

The cytotoxic effects of these compounds could be mediated through various mechanisms, including the induction of apoptosis. A simplified, hypothetical signaling pathway illustrating how a cytotoxic compound might induce apoptosis is shown below.

Apoptosis_Pathway Compound Cytotoxic Compound (e.g., 5c) Cell Cancer Cell Compound->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical pathway of apoptosis induction by a cytotoxic agent.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the biological assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and standard (BHT or Trolox) in a suitable solvent (e.g., DMSO or methanol).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation.

  • Preparation of Reagents:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compounds or standard to 1 mL of the diluted ABTS radical cation solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., H-Ras 5RP7, C6) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds or standard (e.g., cisplatin) and incubate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined from the dose-response curve.

Conclusion

This comparative guide demonstrates the significant potential of the cyclobutane scaffold in the design of novel bioactive compounds. The presented case study of cyclobutane-containing triazole derivatives reveals a clear structure-activity relationship, where the presence of aromatic substituents on the triazole ring is crucial for both antioxidant and antitumor activities. The p-tolyl derivative (5c) consistently showed the highest potency, making it a promising lead for further optimization.[2]

The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, enabling the standardized evaluation of new chemical entities. Further exploration of the cyclobutane chemical space is warranted to unlock its full potential in addressing unmet medical needs.

References

The Impact of Ring Strain on Reactivity: A Comparative Analysis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate and its Cyclopentane Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists

Authored by: A Senior Application Scientist

Introduction

In the intricate landscape of medicinal chemistry and drug development, the selection of molecular scaffolds is a critical decision that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. Small carbocyclic rings, such as cyclobutanes and cyclopentanes, are frequently employed as core structural motifs or as substituents to modulate properties like metabolic stability, lipophilicity, and receptor binding affinity. While structurally similar, the subtle difference in ring size between a four- and five-membered ring introduces a significant disparity in their inherent chemical properties, primarily due to the concept of ring strain.

This guide provides an in-depth comparative analysis of the reactivity of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate and its analogous cyclopentane counterpart, Methyl 3,3-dimethoxy-1-methyl-cyclopentanecarboxylate . We will explore the fundamental principles governing their differential reactivity, supported by established chemical theories and a proposed experimental framework for quantitative comparison. The focus will be on ester hydrolysis, a reaction of paramount importance for understanding the stability of potential prodrugs and the metabolic fate of drug candidates.

Foundational Principles: The Role of Ring Strain and Substituent Effects

The reactivity of cycloalkanes is intrinsically linked to their three-dimensional structure and the associated strain energy. This energy is a combination of angle strain, torsional strain, and steric strain.

  • Angle Strain (Baeyer Strain): Arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°.

  • Torsional Strain (Pitzer Strain): Results from the eclipsing of bonds on adjacent carbon atoms.

  • Steric Strain (van der Waals Strain): Occurs from non-bonded atoms being forced into close proximity.

The Cyclobutane System: A "Spring-Loaded" Scaffold

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol).[1][2] Its internal C-C-C bond angles are compressed to around 88°-90°, a substantial deviation from the ideal 109.5°.[1][3] This angle strain, coupled with considerable torsional strain from eclipsing hydrogen atoms, renders the cyclobutane ring thermodynamically unstable compared to larger rings or acyclic alkanes.[2][4] To partially alleviate this, the ring adopts a puckered or "butterfly" conformation.[1] This inherent instability is a key predictor of its chemical behavior; reactions that lead to the opening or conformational relaxation of the cyclobutane ring are often thermodynamically favored due to the release of this stored strain energy.[2][5]

The Cyclopentane System: A More Stable Counterpart

In contrast, the cyclopentane ring exhibits much lower total ring strain (approximately 7 kcal/mol).[1] While a planar pentagon would have near-ideal bond angles (108°), it would suffer from significant torsional strain. To minimize this, cyclopentane adopts flexible, non-planar "envelope" and "twist" conformations, which effectively reduce the eclipsing interactions between adjacent hydrogens.[1] Its greater stability and conformational flexibility make it a common and relatively inert scaffold in drug design.[4][6]

Diagram 1: Structural Comparison of the Target Molecules

G cluster_0 Cyclobutane Derivative cluster_1 Cyclopentane Analogue mol1 This compound - High Ring Strain (~26 kcal/mol) - Puckered Conformation - Prone to reactions that relieve strain mol2 Methyl 3,3-dimethoxy-1-methyl-cyclopentanecarboxylate - Low Ring Strain (~7 kcal/mol) - Flexible (Envelope/Twist) - Generally more stable and less reactive

Caption: Core structural differences between the cyclobutane and cyclopentane targets.

Substituent Effects on Reactivity

Beyond the core ring structure, the substituents play a crucial role:

  • α-Methyl Group: The methyl group at the C1 position introduces steric hindrance around the carbonyl carbon of the ester.[7][8] This can sterically shield the electrophilic center from nucleophilic attack.

  • Gem-dimethoxy Group: Located at the C3 position, the two methoxy groups exert both electronic and steric effects. Electronically, the oxygen atoms are electronegative and can withdraw electron density through the sigma bonds (inductive effect).[9] However, their lone pairs can also participate in resonance, which can be a factor in more complex systems.[9][10] Their bulk can also influence the preferred ring conformation.

Comparative Reactivity: Alkaline Hydrolysis of the Ester

A foundational reaction to probe the reactivity of these esters is alkaline-mediated hydrolysis (saponification). The reaction proceeds via a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate.

Hypothesis: The rate of alkaline hydrolysis for this compound will be significantly faster than that of its cyclopentane analogue.

Causality: The formation of the tetrahedral intermediate during hydrolysis involves a change in hybridization of the carbonyl carbon from sp² (trigonal planar, ~120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles).

  • For the cyclopentane ester , this change is electronically standard.

  • For the cyclobutane ester , the internal ring angle at the C1 carbon is already compressed to ~90°. The transition to a tetrahedral intermediate, which prefers a ~109.5° angle, helps to partially alleviate the severe angle strain inherent in the four-membered ring. This relief of strain lowers the activation energy of the reaction, leading to an accelerated rate. This phenomenon is often referred to as "steric assistance" or rate acceleration due to the release of ground-state strain.

Diagram 2: Energy Profile Hypothesis

G Energy Energy Reaction Coordinate Reaction Coordinate origin y_axis origin->y_axis x_axis origin->x_axis R1 Cyclobutane Ester (High Strain) TS1 TS‡ R1->TS1 R2 Cyclopentane Ester (Low Strain) TS2 TS‡ R2->TS2 P Products TS1->P TS2->P Ea1 Lower Ea (Strain Release) Ea2 Higher Ea

Caption: Hypothesized reaction coordinate diagram for ester hydrolysis.

Experimental Protocol: A Framework for Kinetic Comparison

To validate the hypothesis, a robust kinetic study is essential. The alkaline hydrolysis of esters follows second-order kinetics, but by using a large excess of the hydroxide source (e.g., NaOH), the reaction can be treated under pseudo-first-order conditions, simplifying the data analysis.[11]

Objective

To determine and compare the pseudo-first-order rate constants (k_obs) for the alkaline hydrolysis of this compound and its cyclopentane analogue.

Materials & Instrumentation
  • Target Ester Compounds (Cyclobutane and Cyclopentane derivatives)

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Acetic Acid (for quenching)

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Workflow

Diagram 3: Experimental Workflow for Kinetic Analysis

G cluster_A Setup cluster_B Execution cluster_C Analysis A 1. Solution Preparation B 2. Reaction Initiation A->B C 3. Time-Point Sampling B->C D 4. Reaction Quenching C->D E 5. HPLC Analysis D->E F 6. Data Processing E->F A_desc Prepare stock solutions: - Ester in ACN (e.g., 10 mM) - NaOH in Water (e.g., 0.1 M) Equilibrate solutions to 25°C. B_desc Mix Ester and NaOH solutions in a reaction vessel at t=0. Ensure [NaOH] >> [Ester]. C_desc Withdraw aliquots at pre-determined time intervals (e.g., 0, 2, 5, 10, 20, 30 min). D_desc Immediately add the aliquot to a vial containing acetic acid to neutralize NaOH and stop the reaction. E_desc Inject quenched samples into HPLC. Monitor disappearance of the ester peak at a suitable UV wavelength (e.g., 210 nm). F_desc Calculate ester concentration from peak area. Plot ln([Ester]) vs. Time. The slope of the line = -k_obs.

Caption: Step-by-step workflow for the kinetic analysis of ester hydrolysis.

Detailed Methodology
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each ester in acetonitrile.

    • Prepare a 0.1 M aqueous solution of NaOH. This concentration is 100-fold higher than the final ester concentration, ensuring pseudo-first-order conditions.

    • Prepare a quenching solution of 1.0 M acetic acid in water.

  • Reaction Procedure:

    • Equilibrate all solutions in a constant temperature water bath set to 25.0 ± 0.1 °C.

    • To initiate the reaction (at time t=0), add a calculated volume of the ester stock solution to the NaOH solution to achieve a final ester concentration of 0.1 mM. Mix vigorously.

    • At specified time points (e.g., 0, 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an HPLC vial containing 100 µL of the 1.0 M acetic acid solution. This neutralizes the base and halts the hydrolysis.[11]

  • Analytical Method:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use an isocratic mobile phase (e.g., 50:50 ACN:Water) that provides good separation between the starting ester and the carboxylate product.

    • Monitor the elution profile using a UV detector at a wavelength where the ester absorbs (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak area of the starting ester at each time point.

    • Convert peak areas to concentrations using a calibration curve or by normalizing to the t=0 sample.

    • Plot the natural logarithm of the ester concentration (ln[Ester]) against time (t).

    • Perform a linear regression on the data points. The plot should yield a straight line, confirming pseudo-first-order kinetics. The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.[11][12]

Data Presentation and Expected Outcomes

The quantitative data from the kinetic experiments should be summarized in a clear, comparative table. Based on the principles of ring strain, the expected results would show a markedly higher rate constant for the cyclobutane derivative.

Table 1: Hypothetical Comparative Kinetic Data for Alkaline Hydrolysis at 25°C

CompoundHalf-life (t₁/₂) (min)Pseudo-first-order Rate Constant (k_obs) (s⁻¹)Relative Rate
Methyl 3,3-dimethoxy-1-methyl-cyclopentane carboxylate~150~7.7 x 10⁻⁵1
Methyl 3,3-dimethoxy-1-methyl-cyclobutane carboxylate~10~1.15 x 10⁻³~15x

Note: These values are illustrative and represent a scientifically plausible outcome based on reactivity principles. Actual experimental values would be required for definitive confirmation.

Implications for Drug Discovery and Development

The differential stability of these two scaffolds has significant practical implications:

  • Prodrug Design: The enhanced reactivity of the cyclobutane ester makes it a candidate for use as a labile linker in a prodrug strategy. A drug bearing a hydroxyl or amine group could be esterified with a cyclobutanecarboxylic acid derivative. The resulting ester would be more readily hydrolyzed in vivo to release the active parent drug, driven by the release of ring strain.

  • Metabolic Stability: Conversely, if a stable ester is required for sustained drug action or to prevent premature metabolism, the cyclopentane analogue would be the superior choice. Its lower intrinsic reactivity would translate to a longer biological half-life against hydrolytic enzymes like esterases.

  • Scaffold Hopping and Bioisosterism: When optimizing a lead compound, chemists often perform "scaffold hopping" to find cores with improved properties. Understanding the inherent reactivity of a cyclobutane versus a cyclopentane allows for a rational choice. If a lead compound with a cyclopentane ester shows poor prodrug conversion, replacing it with a cyclobutane analogue could be a logical next step to accelerate hydrolysis.

Conclusion

The comparison between this compound and its cyclopentane analogue serves as a compelling case study in physical organic chemistry principles applied to drug design. The significant ring strain inherent to the cyclobutane system acts as a potent driving force, accelerating reactions like ester hydrolysis where the transition state can accommodate a geometry that relieves this strain. In contrast, the more stable and flexible cyclopentane ring results in a comparatively unreactive ester.

For the medicinal chemist, this is not merely an academic exercise. It is a practical tool for rationally modulating molecular properties. By understanding the fundamental relationship between structure, strain, and reactivity, researchers can make more informed decisions in the design of prodrugs, the optimization of metabolic stability, and the overall selection of scaffolds to build the next generation of therapeutics.

References

Comparative Efficacy Analysis of Novel E3 Ligase Ligands: A Case Study of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel E3 ligase recruiting moieties, using the hypothetical molecule, Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (MDC), as an illustrative example. Our focus is to equip researchers, scientists, and drug development professionals with the methodologies to rigorously assess and compare the performance of such compounds across different E3 ubiquitin ligase systems.

The field of targeted protein degradation (TPD) has opened new therapeutic avenues by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The efficacy of bifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs), is critically dependent on the choice of the E3 ligase ligand. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the exploration of novel ligands for these and other E3 ligases is essential to broaden the scope of degradable targets and overcome potential resistance mechanisms.

Here, we will outline the experimental workflows, data interpretation, and comparative analysis required to characterize a new chemical entity like MDC. We will compare its hypothetical performance against established ligands for prominent E3 ligase systems, including CRBN, VHL, and MDM2.

The Landscape of E3 Ubiquitin Ligases in Targeted Protein Degradation

E3 ubiquitin ligases are a large family of several hundred proteins that play a pivotal role in substrate recognition for ubiquitination. In the context of TPD, an ideal E3 ligase should be constitutively active, highly expressed in target tissues, and possess a ligandable pocket that does not disrupt its native function. The choice of E3 ligase can significantly impact the degradation profile, including substrate scope, degradation kinetics, and potential for off-target effects.

Below is a conceptual workflow for the evaluation of a novel E3 ligase ligand.

G cluster_0 Phase 1: Ligand-E3 Ligase Interaction cluster_1 Phase 2: Ternary Complex Formation & Degradation cluster_2 Phase 3: Selectivity and Off-Target Analysis A Novel Compound Synthesis (e.g., MDC) B Binding Affinity Assays (SPR, ITC, FP) A->B Test Binding C Structural Characterization (X-ray, Cryo-EM) B->C Validate Interaction D Ternary Complex Assays (TR-FRET, SPR) C->D Proceed if binding confirmed E In Vitro Degradation (Cell-free systems) D->E Assess Function F Cell-Based Degradation (Western Blot, Proteomics) E->F Confirm in cells G E3 Ligase Panel Screening F->G Proceed if degradation observed H Global Proteomics (Off-target degradation) G->H Profile Selectivity I Phenotypic Screens H->I Functional Outcomes

Figure 1: A generalized workflow for the characterization of a novel E3 ligase ligand, from initial binding studies to comprehensive selectivity profiling.

Hypothetical Performance Profile of MDC vs. Standard Ligands

To illustrate the comparative analysis, we have generated a hypothetical dataset for MDC's performance against well-established ligands for CRBN (Pomalidomide), VHL (VH032), and MDM2 (Nutlin-3). This data serves as a benchmark for our subsequent experimental protocols.

Parameter MDC (Hypothetical) Pomalidomide (CRBN Ligand) VH032 (VHL Ligand) Nutlin-3 (MDM2 Ligand) Reference
Target E3 Ligase VHLCRBNVHLMDM2N/A
Binding Affinity (Kd) to E3 250 nM1.8 µM190 nM90 nM
Ternary Complex Cooperativity (α) 5 (with Target X)>10 (with BRD4)~5 (with BRD4)<2 (with p53)
Degradation Dmax (% degradation) 90%>95%>95%~80%
Degradation DC50 50 nM5 nM20 nM500 nM
Selectivity High for VHLHigh for CRBNHigh for VHLModerate for MDM2N/A

This data is purely illustrative to guide the experimental design.

Core Experimental Protocols for Efficacy Evaluation

The following protocols represent a self-validating system to determine the efficacy and selectivity of a novel E3 ligase ligand like MDC.

Protocol 1: E3 Ligase Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol determines the binding kinetics and affinity (Kd) of the novel ligand to its target E3 ligase.

Causality: A direct physical interaction between the ligand and the E3 ligase is the foundational requirement for its function. SPR provides real-time, label-free measurement of this interaction.

Methodology:

  • Immobilization: Covalently immobilize the purified recombinant E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Prepare a series of concentrations of the ligand (e.g., MDC) in a suitable running buffer (e.g., HBS-EP+). Inject the ligand solutions over the sensor surface at a constant flow rate.

  • Data Acquisition: Measure the change in response units (RU) over time, corresponding to the binding and dissociation of the ligand.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Protocol 2: Ternary Complex Formation via TR-FRET Assay

This assay assesses the ability of the bifunctional degrader (PROTAC) to induce the formation of a ternary complex between the E3 ligase and the target protein.

Causality: The formation of a stable ternary complex is a prerequisite for efficient ubiquitination of the target protein. The cooperativity (α) of this complex is often correlated with degradation efficacy.

Methodology:

  • Reagents: Use a tagged E3 ligase (e.g., His-tagged VHL) and a tagged target protein (e.g., Halo-tagged BRD4). Utilize fluorescently labeled antibodies or binding partners (e.g., anti-His-Tb and HaloTag-ligand-Fluor).

  • Assay Setup: In a microplate, combine the E3 ligase, target protein, and varying concentrations of the PROTAC (containing the MDC moiety).

  • Incubation: Incubate the mixture to allow for complex formation.

  • Detection: Add the detection reagents (e.g., fluorescent antibodies). Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An increased signal indicates the proximity of the E3 ligase and the target protein, confirming ternary complex formation.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.

G cluster_0 Mechanism of PROTAC-induced Protein Degradation A PROTAC (MDC-linker-Target Ligand) D Ternary Complex (VHL-PROTAC-BRD4) A->D B E3 Ligase (e.g., VHL) B->D C Target Protein (e.g., BRD4) C->D F Poly-ubiquitinated Target Protein D->F Ubiquitination E Ubiquitin (Ub) E->F G 26S Proteasome F->G Recognition H Degraded Target G->H Degradation I Recycled PROTAC & E3 G->I Recycling

Figure 2: The catalytic cycle of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex.

Protocol 3: Cell-Based Target Protein Degradation via Western Blot

This is the definitive experiment to confirm that the PROTAC induces degradation of the target protein in a cellular environment.

Causality: While in vitro assays are informative, demonstrating target degradation in live cells is the ultimate proof of a PROTAC's efficacy, accounting for cell permeability, stability, and engagement with the cellular machinery.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HEK293T or a cancer cell line expressing the target protein) and treat with a dose-response of the PROTAC for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Authoritative Grounding and Concluding Remarks

The evaluation of a novel E3 ligase ligand like the hypothetical MDC requires a multi-faceted approach, progressing from basic biophysical interactions to functional cellular outcomes. The protocols described herein provide a robust framework for such an evaluation. The strength of a novel ligand lies not only in its high affinity for its E3 ligase but also in its ability to promote a stable and productive ternary complex with a target protein, leading to efficient and selective degradation.

The hypothetical data presented for MDC suggests it could be a viable VHL ligand, with a binding affinity comparable to established ligands. However, its slightly higher DC50 compared to a BRD4-targeting PROTAC using VH032 indicates that further optimization of the linker or target-binding moiety might be necessary to improve ternary complex cooperativity and overall degradation efficiency.

Ultimately, the goal is to expand the toolbox of E3 ligase recruiters to address a wider range of protein targets and to develop next-generation degraders with improved efficacy and safety profiles. Rigorous and systematic evaluation, as outlined in this guide, is paramount to achieving this goal.

A Senior Application Scientist's Guide to the Structural Validation of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the cyclobutane motif is a privileged scaffold, offering a unique three-dimensional architecture that can significantly influence the pharmacological and material properties of a molecule.[1] Our focus here is on a versatile building block, Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate , and the critical process of validating the structures of its synthesized derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded comparison of the analytical techniques essential for unambiguous structural elucidation. We will move beyond rote procedural descriptions to explore the causal logic behind our experimental choices, ensuring a self-validating system of protocols.

The Strategic Importance of Derivative Synthesis

The parent ester, this compound, serves as a gateway to a diverse library of novel compounds. The gem-dimethoxy group acts as a stable protecting group for a ketone, which can be deprotected under acidic conditions to reveal a reactive carbonyl for further functionalization. The methyl ester, on the other hand, is amenable to a variety of transformations, allowing for the introduction of diverse functional groups and the exploration of a wider chemical space.

This guide will focus on three fundamental derivatives, each accessed through a distinct and highly reliable synthetic transformation:

  • 3,3-dimethoxy-1-methyl-cyclobutanecarboxylic Acid via ester hydrolysis.

  • (3,3-dimethoxy-1-methylcyclobutyl)methanol via ester reduction.

  • N-methyl-3,3-dimethoxy-1-methyl-cyclobutane-1-carboxamide via amidation.

The validation of these structures is paramount, as subtle changes in the cyclobutane core or the appended functional groups can lead to dramatic shifts in biological activity and physical properties.

A Multi-Faceted Approach to Structural Validation

A cornerstone of robust chemical science is the unwavering confirmation of molecular structure. To this end, we employ a triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique and complementary piece of the structural puzzle.

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Caption: Overall workflow for derivative synthesis and structural validation.

Comparative Analysis of Spectroscopic Data

The following sections will detail the expected and observed spectroscopic data for our parent compound and its derivatives. The rationale behind the spectral features will be discussed in the context of the specific structural changes occurring during each transformation.

Parent Compound: this compound
  • Molecular Formula: C₉H₁₆O₄[2]

  • Molecular Weight: 188.22 g/mol [2]

Expected Spectroscopic Data:

TechniqueExpected FeaturesRationale
¹H NMR Singlet ~1.2-1.4 ppm (3H, C-CH₃); Multiplets ~2.0-2.8 ppm (4H, cyclobutane CH₂); Singlet ~3.2 ppm (6H, OCH₃ x 2); Singlet ~3.7 ppm (3H, COOCH₃)The quaternary methyl group will be a singlet. The cyclobutane protons will likely show complex splitting due to their diastereotopic nature.[3] The two methoxy groups on the same carbon are equivalent and will appear as a single sharp singlet. The ester methyl group will also be a singlet.
¹³C NMR ~20-25 ppm (C-CH₃); ~40-50 ppm (cyclobutane CH₂); ~49 ppm (OCH₃ x 2); ~52 ppm (COOCH₃); Quaternary C ~45-55 ppm; Ketal C ~100 ppm; Carbonyl C ~175 ppmThe chemical shifts are characteristic for substituted cyclobutanes. The ketal carbon (C(OCH₃)₂) is significantly downfield.[3] The ester carbonyl carbon is also highly deshielded.
Mass Spec (EI) M⁺ at m/z 188. Loss of OCH₃ (m/z 157). Loss of COOCH₃ (m/z 129). Fragmentation of the cyclobutane ring.The molecular ion should be visible. Common losses from esters and ethers are expected.[4] Cyclobutane rings can fragment via cleavage to two ethylene fragments.[5]
IR Spec Strong C=O stretch ~1735 cm⁻¹ (ester). C-O stretches ~1100-1250 cm⁻¹ (ester and ether). C-H stretches ~2850-3000 cm⁻¹.The ester carbonyl is a very strong and characteristic absorption. The multiple C-O bonds will lead to strong signals in the fingerprint region.

Derivative 1: 3,3-dimethoxy-1-methyl-cyclobutanecarboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic conditions followed by an acidic workup.

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Caption: Synthetic pathway for the hydrolysis of the parent ester.

Comparative Spectroscopic Analysis:

TechniqueParent Ester FeatureDerivative (Acid) FeatureRationale for Change
¹H NMR Singlet ~3.7 ppm (3H, COOCH₃)Disappearance of the singlet at ~3.7 ppm. Appearance of a broad singlet ~10-12 ppm (1H, COOH).The methyl group of the ester is removed. The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
¹³C NMR ~52 ppm (COOCH₃); ~175 ppm (C=O)Disappearance of the COOCH₃ signal. Carbonyl carbon shifts slightly to ~178-180 ppm.The ester methyl carbon is no longer present. The electronic environment of the carbonyl carbon is slightly altered.
Mass Spec M⁺ at m/z 188M⁺ at m/z 174The molecular weight decreases by 14 amu, corresponding to the replacement of a -COOCH₃ group with a -COOH group (loss of CH₂).
IR Spec Strong C=O stretch ~1735 cm⁻¹Broad O-H stretch ~2500-3300 cm⁻¹. C=O stretch shifts to ~1710 cm⁻¹.The most dramatic change is the appearance of the very broad O-H stretch of the carboxylic acid, which often overlaps with C-H stretches. The carbonyl stretch shifts to a lower wavenumber due to hydrogen bonding.

Derivative 2: (3,3-dimethoxy-1-methylcyclobutyl)methanol

The reduction of the ester to a primary alcohol is a key transformation, often accomplished with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6]

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References

A Comparative Guide to Enhancing PROTAC Metabolic Stability: An Assessment of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate as a Novel Linker Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker's Crucial Role in PROTAC Viability

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the ligands dictate binding, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, influencing the formation and stability of the ternary complex, cell permeability, and, most importantly, its pharmacokinetic (PK) profile.[3]

A significant challenge in PROTAC development is the metabolic instability of the linker itself.[4] Flexible linkers, such as the commonly used polyethylene glycol (PEG) and alkyl chains, often present metabolic "soft spots" susceptible to enzymatic degradation by cytochrome P450 (CYP) enzymes.[5][6] This rapid metabolism can lead to poor in vivo exposure, reduced efficacy, and the formation of competing metabolites, necessitating the design of more robust linker architectures.[4][7] This guide explores the use of a rigid cyclobutane-based scaffold, derived from Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, as a strategy to mitigate metabolic liabilities and enhance the stability of resulting PROTACs.

The Hypothesis: Rigidity as a Shield Against Metabolism

The rationale for exploring rigid linkers stems from the observation that conformational constraint can protect otherwise labile chemical bonds from enzymatic attack.[3][] By reducing the flexibility of the linker, we limit its ability to adopt the optimal conformation required for binding to the active site of metabolic enzymes. Cycloalkyl structures are particularly attractive for this purpose.

Here, we propose the incorporation of a 1-methyl-cyclobutane-1-carboxylate core, functionalized with metabolically stable dimethoxy groups, as a novel linker component. We hypothesize that PROTACs built with this scaffold will exhibit superior metabolic stability compared to analogs featuring flexible linkers. The gem-dimethoxy groups on the cyclobutane ring serve a dual purpose: they block potential sites of oxidation and introduce a degree of polarity, which can be fine-tuned to optimize physicochemical properties.

To test this hypothesis, we designed a comparative study evaluating the metabolic stability of a hypothetical PROTAC, PROTAC-CB1 , which incorporates the this compound linker. Its performance is benchmarked against a structural analog, PROTAC-PEG3 , which utilizes a flexible three-unit PEG linker.

Comparative Structural Overview

The following diagram illustrates the structural difference between the two PROTACs under investigation. Both molecules share the same POI ligand (Warhead) and E3 Ligase ligand (Anchor) but differ fundamentally in their linker architecture.

G cluster_0 PROTAC-PEG3 (Flexible Linker) cluster_1 PROTAC-CB1 (Rigid Cyclobutane Linker) P3_Warhead POI Ligand (Warhead) P3_Linker Flexible Linker (-O-CH2-CH2-)3 P3_Warhead->P3_Linker P3_Anchor E3 Ligase Ligand (Anchor) P3_Linker->P3_Anchor P1_Warhead POI Ligand (Warhead) P1_Linker Rigid Linker (Methyl 3,3-dimethoxy- 1-methyl-cyclobutane) P1_Warhead->P1_Linker P1_Anchor E3 Ligase Ligand (Anchor) P1_Linker->P1_Anchor

Caption: Structural comparison of PROTAC-PEG3 and PROTAC-CB1.

Experimental Design: Assessing Metabolic Stability

To quantitatively compare the metabolic stability of PROTAC-CB1 and PROTAC-PEG3, a standard in vitro assay using human liver microsomes (HLM) was selected.[9] Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism for many xenobiotics.[10] This assay allows for the determination of key parameters such as half-life (t½) and intrinsic clearance (CLint), which are predictive of in vivo metabolic clearance.[11]

Workflow: Human Liver Microsome (HLM) Stability Assay

The experimental workflow is designed to be a self-validating system, incorporating positive controls (compounds with known high and low turnover rates) and negative controls (incubations without the essential NADPH cofactor) to ensure the integrity of the results.

G prep 1. Preparation Stock solutions of PROTACs & Controls (in DMSO) mix 2. Reaction Setup Add PROTAC, HLM, Buffer to 96-well plate prep->mix preinc 3. Pre-incubation Equilibrate at 37°C for 10 min mix->preinc start 4. Initiation Add NADPH regenerating system to start reaction preinc->start sample 5. Time-Point Sampling Quench reaction at 0, 5, 15, 30, 60 min with cold Acetonitrile + IS start->sample process 6. Sample Processing Centrifuge to pellet protein. Collect supernatant. sample->process analyze 7. LC-MS/MS Analysis Quantify remaining parent PROTAC concentration process->analyze data 8. Data Analysis Calculate t½ and CLint analyze->data

Caption: Step-by-step workflow for the HLM stability assay.

Detailed Experimental Protocol: Microsomal Stability Assay

This protocol provides a robust methodology for determining the metabolic stability of test compounds.

1. Materials:

  • Test Compounds: PROTAC-CB1, PROTAC-PEG3 (10 mM in DMSO).
  • Control Compounds: Verapamil (high turnover), Warfarin (low turnover) (10 mM in DMSO).
  • Human Liver Microsomes (HLM), pooled (20 mg/mL stock).
  • Potassium Phosphate Buffer (100 mM, pH 7.4).
  • NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).
  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide).
  • 96-well incubation plates and collection plates.
  • LC-MS/MS system.

2. Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system components on ice. Prepare a working HLM solution by diluting the stock to 1.0 mg/mL in phosphate buffer. Prepare working solutions of test and control compounds by diluting them in buffer.
  • Reaction Mixture: In the 96-well plate, add phosphate buffer, the HLM solution (final concentration 0.5 mg/mL), and the test/control compound (final concentration 1 µM). For negative controls, add buffer instead of the NADPH system.
  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to allow the compounds to equilibrate with the microsomes.[9]
  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the t=0 and negative control wells.[12]
  • Sampling and Quenching:
  • At t=0, immediately add 150 µL of ice-cold Quenching Solution to the designated wells.
  • Continue incubating the plate at 37°C.
  • At subsequent time points (e.g., 5, 15, 30, 60 minutes), add 150 µL of Quenching Solution to the respective wells to terminate the reaction.[12]
  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated microsomal proteins.
  • Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the samples via LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.
  • The slope of the linear regression line corresponds to the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (1 / [microsomal protein concentration]) .

Results and Comparative Analysis

The in vitro metabolic stability of PROTAC-CB1 and PROTAC-PEG3 was assessed using the protocol described above. The results, summarized in the table below, provide a clear comparison of their susceptibility to metabolism in a human liver microsomal environment.

CompoundLinker TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
PROTAC-PEG3 Flexible (PEG3)18.5187.3High
PROTAC-CB1 Rigid (Cyclobutane) > 120 < 8.7 Low
Verapamil(High Turnover Control)11.2309.4High
Warfarin(Low Turnover Control)145.17.2Low

Analysis of Results:

  • PROTAC-PEG3 , with its flexible PEG linker, demonstrated rapid degradation with a short half-life of 18.5 minutes. This corresponds to a high intrinsic clearance value, suggesting it would be quickly metabolized and cleared in vivo. This outcome is consistent with literature reports on the metabolic liabilities of PEG-based linkers.[3][5]

  • PROTAC-CB1 , featuring the rigid this compound linker, showed exceptional metabolic stability. Its half-life exceeded the 120-minute duration of the experiment, resulting in a very low calculated intrinsic clearance. This result strongly supports the hypothesis that the rigid, sterically shielded cyclobutane core effectively protects the PROTAC from CYP-mediated metabolism.

  • The control compounds, Verapamil and Warfarin, performed as expected, validating the integrity and sensitivity of the assay.

Conclusion and Future Directions

This guide demonstrates, through a comparative analysis supported by established experimental protocols, the profound impact of linker architecture on the metabolic stability of PROTACs. The data strongly indicate that replacing a conventional flexible linker with a rigid scaffold based on This compound can dramatically reduce metabolic turnover in vitro.

The superior stability of PROTAC-CB1 makes it a significantly more promising candidate for further development. By minimizing metabolic soft spots, we can anticipate improved pharmacokinetic properties, such as higher exposure and a longer in vivo half-life, which are critical for achieving therapeutic efficacy.[13][14]

The next logical steps in the development of PROTACs utilizing this novel linker include:

  • Metabolite Identification: Conduct studies to identify the primary metabolites of PROTAC-PEG3 to confirm the linker as the site of metabolism.[7]

  • Hepatocyte Stability Assays: Evaluate stability in primary hepatocytes to assess the impact of both Phase I and Phase II metabolic enzymes.[10][15]

  • In Vivo Pharmacokinetic Studies: Administer PROTAC-CB1 to animal models (e.g., mice or rats) to confirm that its excellent in vitro stability translates into a favorable in vivo PK profile.[13]

By strategically employing rigid and sterically protected linkers, researchers can overcome one of the most significant hurdles in PROTAC drug development, paving the way for a new generation of more stable and effective protein-degrading therapeutics.

References

A Comparative Guide to PROTAC Linkers: Benchmarking Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, commandeering the cell's native ubiquitin-proteasome system to achieve the targeted degradation of disease-relevant proteins.[1][] These heterobifunctional molecules are an elegant triad of a warhead ligand for the protein of interest (POI), an anchor ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3]

The linker's architecture—its length, rigidity, and chemical composition—orchestrates the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4] This guide provides a comparative analysis of a novel rigid linker building block, Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate , against established flexible and rigid linker classes. As this is an emerging building block, this guide will focus on a prospective analysis based on its structural characteristics, supported by established principles of PROTAC linker design and the experimental methodologies required for empirical validation.

Featured Linker Building Block: this compound

The molecule at the center of our discussion is this compound (CAS 1523570-99-1).[5][6] Its classification as a "Protein Degrader Building Block" by chemical suppliers suggests its intended application in the synthesis of novel PROTACs.[1]

  • Molecular Formula: C₉H₁₆O₄[5]

  • Molecular Weight: 188.22 g/mol [5]

  • Core Structure: The defining feature is the cyclobutane ring, which imparts significant conformational restraint. This places it squarely in the category of rigid linkers .

The rationale for employing rigid linkers is to "pre-organize" the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[][4] This can lead to enhanced potency and improved metabolic stability.[][7] However, the challenge lies in the fact that insufficient flexibility can also impede the necessary conformational adjustments for a productive protein-protein interface, potentially impairing degradation.[7][8]

Comparative Analysis: A Tripartite View of PROTAC Linkers

The efficacy of a PROTAC is a finely tuned balance of its physicochemical properties. Here, we benchmark the inferred characteristics of a cyclobutane-based linker against the two most prevalent flexible linker classes: polyethylene glycol (PEG) and alkyl chains.

FeatureThis compound (Inferred)Polyethylene Glycol (PEG) LinkersAlkyl Linkers
Flexibility RigidFlexibleFlexible
Solubility Moderate; methoxy and ester groups may improve hydrophilicity over simple cycloalkanes.High; hydrophilic due to repeating ether units.[9]Low; hydrophobic nature can limit aqueous solubility.[9]
Cell Permeability Potentially favorable; reduced number of rotatable bonds can be advantageous.Complex; can adopt folded conformations to shield polar surface area, but long chains can hinder permeability.Can improve permeability due to hydrophobicity, but may also increase non-specific binding.
Metabolic Stability High; saturated ring systems are generally less prone to metabolism.Can be susceptible to in vivo metabolism.[9]Generally possess good metabolic stability.
Synthetic Accessibility More complex synthesis compared to linear linkers.Can be challenging and costly to synthesize monodisperse chains.[9]Readily accessible and synthetically straightforward.
Ternary Complex May promote a highly stable, pre-organized complex if the geometry is optimal.High flexibility allows for multiple binding modes to find a productive conformation.High flexibility, similar to PEG, but with different conformational preferences.

The Causality Behind Linker Choice: Experimental Validation is Key

While theoretical analysis provides a strong starting point, the optimal linker is highly dependent on the specific POI and E3 ligase pair.[8] Empirical validation is non-negotiable. A systematic workflow is required to benchmark a novel linker's performance.

PROTAC_Benchmarking_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization synthesis Synthesize PROTACs with Novel (Cyclobutane) and Control (PEG, Alkyl) Linkers spr Ternary Complex Kinetics (SPR) synthesis->spr physchem Physicochemical Profiling (Solubility, Permeability) synthesis->physchem degradation Target Degradation (Western Blot) spr->degradation analysis Compare Performance Metrics and Refine Linker Design physchem->analysis dc50_dmax Determine DC50 & Dmax degradation->dc50_dmax dc50_dmax->analysis

Caption: Experimental workflow for benchmarking a novel PROTAC linker.

Experimental Protocols for Linker Benchmarking

Protocol 1: Assessing Ternary Complex Formation and Kinetics via Surface Plasmon Resonance (SPR)

Rationale: The formation of a stable ternary complex is the cornerstone of PROTAC activity. SPR is a label-free technology that allows for the real-time measurement of binding kinetics, providing invaluable data on the formation and dissociation of the POI-PROTAC-E3 ligase complex.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

    • Separately, determine the binding affinity of the PROTAC for the purified POI using a suitable assay format.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed, saturating concentration of the purified POI with a series of concentrations of the PROTAC.

    • Inject these pre-formed complexes over the immobilized E3 ligase surface.

    • The resulting sensorgrams will measure the binding of the POI-PROTAC binary complex to the E3 ligase, reflecting the ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, suggesting the POI and E3 ligase favorably interact within the complex.

Protocol 2: Quantifying Cellular Target Protein Degradation

Rationale: The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. Western blotting is a robust and widely used method for quantifying changes in protein levels.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., a cancer cell line expressing the POI) and allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs (novel cyclobutane-linker PROTAC and controls) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis on the bands to quantify the protein levels relative to the loading control and normalized to the vehicle-treated sample.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).

Conclusion and Future Outlook

The strategic design of the linker is paramount in the development of potent and selective PROTACs. The novel building block, This compound , represents an intriguing option for constructing rigidified linkers. Its cyclobutane core is expected to pre-organize the PROTAC into a defined conformation, which, if geometrically compatible with the target and E3 ligase, could lead to highly stable ternary complexes and potent degradation. This contrasts with the inherent flexibility of traditional PEG and alkyl linkers, which rely on conformational sampling to achieve a productive state.

However, the rigidity of the cyclobutane linker could also present a liability if it locks the PROTAC in a non-productive orientation. Therefore, the true potential of this and other novel linker scaffolds can only be unlocked through rigorous empirical testing, following systematic protocols as outlined above. The future of PROTAC design will undoubtedly involve an expansion of the linker toolkit, incorporating diverse rigid and semi-rigid scaffolds to fine-tune the delicate interplay between ternary complex stability, physicochemical properties, and degradation efficiency.

References

"Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate" case studies in targeted protein degradation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Comparison Guide: Cyclobutane-Based Rigid Linkers in Targeted Protein Degradation

A Senior Application Scientist's Guide to Leveraging Rigid Scaffolds for Next-Generation PROTACs

In the rapidly advancing field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality capable of addressing targets previously considered "undruggable."[1][2] These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] The success of a PROTAC is not solely dependent on the warhead and E3 ligand; the linker connecting them is a critical determinant of efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[5][6][7]

While early PROTAC designs heavily featured flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility, the field is increasingly turning towards "linkerology"—the strategic design of linkers to optimize degrader performance.[8][9] This guide provides a comparative analysis of PROTACs built with rigid linkers, specifically those derived from scaffolds like Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate , versus traditional flexible linkers. We will explore the causal science behind these design choices, present comparative data, and provide detailed experimental protocols for their evaluation.

The Central Role of the Linker: Beyond a Simple Spacer

The linker is not a passive tether. Its length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[10][11] An optimal linker facilitates a conformationally favorable arrangement for ubiquitination while conferring desirable physicochemical properties like solubility and cell permeability.[7][]

The Rationale for Rigidity: Pre-organization and Improved Drug-like Properties

Building blocks like cyclobutane introduce conformational rigidity into the linker.[13] Unlike flexible linkers which can adopt numerous conformations (some productive, many not), a rigid linker can pre-organize the PROTAC into a bioactive conformation. This reduces the entropic penalty of forming the ternary complex, potentially leading to higher stability and more potent degradation.[8][10][11]

Key Advantages of Rigid Linkers:

  • Enhanced Potency: By locking the PROTAC into an optimal conformation for ternary complex formation, rigid linkers can lead to more potent degradation (lower DC50 values).[8]

  • Improved Pharmacokinetics (PK): Constrained conformations can improve metabolic stability and other PK properties.[8][14] The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both utilize short, rigid linkers incorporating piperidine and piperazine moieties.[14]

  • Enhanced Permeability & Reduced Efflux: Reducing the number of rotatable bonds and shielding polar groups can improve a PROTAC's ability to cross cell membranes, a significant challenge for these large molecules.[10][15]

  • Improved Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein.[3][8]

G cluster_0 Flexible Linker (e.g., PEG) cluster_1 Rigid Linker (e.g., Cyclobutane-based) POI1 Protein of Interest (POI) E3_1 E3 Ligase PROTAC1 PROTAC POI2 Protein of Interest (POI) E3_2 E3 Ligase PROTAC2 PROTAC note Comparison of Linker Effects on Ternary Complex Formation cluster_0 cluster_0 cluster_1 cluster_1

Comparative Analysis: Rigid vs. Flexible Linkers

While direct, publicly available case studies for PROTACs using a linker derived specifically from this compound are limited, we can analyze the broader, well-documented categories of rigid and flexible linkers to draw clear comparisons.[16] The following tables summarize the general characteristics and representative performance data.

Table 1: General Characteristics and Performance Trade-offs
FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Cyclobutane, Piperazine)Rationale & Causality
Conformational Freedom HighLowFlexible linkers have more rotatable bonds, allowing them to sample a wide conformational space. Rigid linkers restrict this movement.[5]
Ternary Complex Can adapt to various protein interfaces but may have a high entropic cost to adopt the correct conformation.[5][9]Pre-organizes the PROTAC, reducing the entropic penalty and potentially forming a more stable complex.[10][11]The energy gained from new protein-protein interactions in the complex must overcome the entropic cost of "freezing" the flexible linker in place.[9]
Synthetic Accessibility Generally high; modular synthesis is well-established.[5][8]Can be more complex and synthetically challenging.[8]The synthesis of cyclic and other rigid scaffolds requires more specialized chemical routes compared to linear chain extensions.
Cell Permeability Can be lower due to higher polarity (PEG) and potential for folded, polar conformations.[15][16]Can be higher due to reduced rotatable bonds and the ability to shield polar groups.[10][17]High permeability is correlated with the ability to adopt folded conformations with a low solvent-accessible 3D polar surface area.[15]
Solubility Generally higher aqueous solubility, especially with PEG linkers.[5][16]Can be lower, but this is tunable with functional groups.PEG chains are hydrophilic. Rigid linkers are often more hydrocarbon-rich and lipophilic.[14]
Metabolic Stability Can be more susceptible to oxidative metabolism.[8]Generally more stable due to constrained structure.[9]The rigid structure is less accessible to metabolic enzymes.
Table 2: Representative Experimental Data Comparison

This table synthesizes representative data from various studies to illustrate the quantitative impact of linker choice. Note: Direct comparisons require identical warheads, E3 ligands, and experimental systems.

ParameterPROTAC with Flexible LinkerPROTAC with Rigid LinkerImplication for Drug Development
Degradation Potency (DC₅₀) 50 - 500 nM1 - 100 nMA lower DC₅₀ indicates higher potency, a key goal in drug development. Rigid linkers often improve potency.[11]
Max Degradation (Dₘₐₓ) 85 - 95%>95%Rigid linkers can lead to more complete target degradation.[11]
Ternary Complex Stability (Kᴅ) Weaker (Higher Kᴅ)Stronger (Lower Kᴅ)A more stable complex is more likely to lead to efficient ubiquitination.
Permeability (Papp) LowerHigherHigher permeability is crucial for oral bioavailability and reaching intracellular targets.[11]

Experimental Protocols for Comparative Evaluation

To objectively compare PROTACs with different linkers, a standardized experimental workflow is essential. This ensures that observed differences in performance are due to the molecular design, not experimental variability.

G start PROTAC Synthesis (Flexible vs. Rigid Linker) biochem Biochemical Assays (Ternary Complex Formation) start->biochem Step 1 cell_based Cell-Based Assays (Degradation, Viability) biochem->cell_based Step 2 adme ADME/PK Assays (Permeability, Stability) cell_based->adme Step 3 data Data Analysis & Comparative Assessment adme->data Step 4

Protocol 1: In-Cell Protein Degradation Assay (Western Blot)

This protocol determines the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) of a PROTAC.

Causality: This is the foundational experiment. It directly measures the ultimate biological outcome of the PROTAC's mechanism of action in a relevant cellular context. Comparing DC₅₀ values provides a direct measure of potency.

Methodology:

  • Cell Culture: Plate a relevant human cell line (e.g., HeLa, 22Rv1) in 12-well plates and grow to 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs (both rigid and flexible linker versions) in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.

  • Incubation: Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined period (e.g., 18-24 hours), which should be optimized based on the target's turnover rate.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Western Blot:

    • Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour.

  • Data Analysis:

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the log of the PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive permeability of a PROTAC, providing a key indicator of its potential for oral bioavailability.[5][18]

Causality: PROTACs are large molecules that often violate traditional "rule-of-five" guidelines for oral drugs. Poor permeability is a major hurdle. This assay isolates the contribution of passive diffusion, a property directly influenced by the linker's physicochemical characteristics (e.g., rigidity, polarity).[14][18]

Methodology:

  • Plate Preparation: Use a 96-well PAMPA "sandwich" plate system, consisting of a donor plate and an acceptor plate separated by a microfilter disc.

  • Membrane Formation: Pre-coat the microfilter on the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare stock solutions of the PROTACs in DMSO and dilute them into a universal buffer (e.g., PBS at pH 7.4) for the donor plate.

  • Assay Setup:

    • Fill the acceptor plate wells with buffer, which may contain a small percentage of DMSO to improve the solubility of the diffused compound.

    • Add the PROTAC solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer. Incubate the sandwich for 4-16 hours at room temperature with gentle shaking.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the concentrations, volumes, and incubation time.

Conclusion and Future Outlook

The choice between a rigid and a flexible linker is a critical decision in PROTAC design that profoundly impacts efficacy and developability.[8][16] While flexible linkers offer synthetic convenience and have proven effective, the strategic incorporation of rigid moieties, such as those derived from cyclobutane building blocks, offers a clear path toward optimizing potency, selectivity, and pharmacokinetic profiles.[9] The ability of rigid linkers to pre-organize the PROTAC into a bioactive conformation can overcome the entropic penalties associated with flexible tethers, leading to more stable ternary complexes and more efficient degradation.[10]

The future of "linkerology" lies in a rational, structure-guided approach.[11] Advances in computational modeling, combined with robust and standardized experimental validation as outlined in this guide, will be instrumental in predicting optimal linker geometries.[19] A systematic exploration of diverse, rigid linker space is key to unlocking the next generation of highly effective PROTAC-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe disposal of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, moving beyond simple instructions to explain the scientific reasoning behind each procedural step. Our commitment is to ensure that your laboratory operations are not only compliant but are built on a deep-seated foundation of safety and environmental stewardship.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal can occur, a thorough understanding of the compound's chemical properties and associated hazards is essential. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. This compound is a chemical intermediate used in organic synthesis.[1] While comprehensive toxicological data is not widely published, information on analogous structures and general chemical principles allows for a robust risk assessment. The compound should be handled as an irritant and a potentially hazardous substance.[1]

PropertyDataSource
CAS Number 1523570-99-1[1][2]
Molecular Formula C₉H₁₆O₄[2][3]
Molecular Weight 188.22 g/mol [1][2]
Known Hazards May cause skin, eye, and respiratory irritation.[1]
Related Compound Hazards Structurally similar compounds are known to be harmful if swallowed.[4]
Physical Form Liquid at room temperature.[5]
Storage Store at room temperature.[2][6]

The primary risks associated with this compound stem from its irritant nature. Therefore, the core principle of its management is the prevention of direct contact and inhalation. Disposal procedures must be designed to contain the material securely from the point of collection to its final destruction.

Immediate Safety and Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling or preparing this compound for disposal. The causality is clear: engineering controls and PPE form the primary barrier between the researcher and potential chemical exposure.[7][8]

PPE CategorySpecificationRationale and Causality
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes that could cause serious eye irritation. Standard safety glasses are insufficient.[8][9]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact, which may cause irritation. Gloves should be inspected for integrity before each use.[7][10]
Body Protection Flame-retardant laboratory coat and closed-toe shoes.Provides a barrier against spills on clothing and skin. Shoes must be non-perforated to protect against spills.[7][8]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[8][10]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process from "cradle to grave," a principle established by the Resource Conservation and Recovery Act (RCRA).[11][12] This means the generating laboratory is responsible for the waste until its final, safe destruction.

Step 1: Waste Classification

  • Action: Classify any unused, expired, or contaminated this compound as hazardous chemical waste. This includes contaminated materials like pipette tips, gloves, and absorbent pads used for cleanup.

  • Causality: This classification is the crucial first step that ensures the material enters the correct, regulated waste stream, preventing it from being disposed of in regular trash or down the drain, which is strictly prohibited.[8][13]

Step 2: Waste Segregation

  • Action: Collect the waste in a designated container separate from other waste streams like non-hazardous liquids, solid waste, or incompatible chemicals.

  • Causality: Segregation is critical to prevent dangerous chemical reactions. Mixing esters with strong acids, bases, or oxidizing agents can lead to exothermic reactions or the release of toxic fumes.

Step 3: Containerization and Labeling

  • Action: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, tight-fitting screw cap. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Waste this compound"), and the specific hazard (e.g., "Irritant").

  • Causality: Proper containerization prevents leaks and spills.[8] Clear, accurate labeling is a regulatory requirement and ensures that everyone who handles the container, from lab personnel to waste technicians, is aware of its contents and the associated dangers.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.

  • Causality: The SAA provides a secure, controlled location for the temporary storage of hazardous waste, preventing accidental spills and unauthorized access. Keeping the container closed minimizes the release of vapors into the laboratory environment.[8]

Step 5: Arrange for Disposal

  • Action: Once the waste container is full, or if the waste has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. Do not attempt to dispose of the chemical yourself.

  • Causality: EHS professionals are trained and licensed to handle, transport, and dispose of hazardous waste in compliance with all federal, state, and local regulations, ensuring the final step is performed safely and legally.[14][15]

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive chemicals.[16]

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in Section 2.

  • Clean Up: Absorb the spill with the inert material. Collect the contaminated absorbent using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate and Dispose: Clean the spill area with soap and water. All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[17]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

Caption: Decision workflow for the safe disposal of chemical waste.

References

A Senior Application Scientist's Guide to Handling Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS No. 1523570-99-1). As laboratory professionals, our primary responsibility is to foster a culture of safety that protects both the researcher and the integrity of the experiment. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural diligence rooted in the specific chemical nature of the target compound.

Hazard Assessment: Understanding the Molecule

This compound is an organic compound featuring both ester and ether functional groups on a cyclobutane ring. While cyclobutane rings are generally stable at room temperature, they can be susceptible to ring-opening reactions under various conditions[1]. The primary, immediate risks associated with this compound are well-defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification: Based on available safety data, this compound is classified with the following hazards[2]:

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile necessitates a stringent approach to personal protective equipment to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE) Protocol: A Barrier of Defense

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified hazards. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale & Key Considerations
Eyes/Face Chemical Splash GogglesProtects against splashes that can cause serious eye irritation (H319). Must form a complete seal around the eyes.
Face Shield (when handling >50mL or potential for vigorous reaction)Worn over goggles to protect the entire face from splashes or energetic reactions.[3]
Hands Butyl or Viton™ GlovesThese materials offer excellent resistance to esters and ketones.[4][5] Nitrile gloves offer poor resistance to esters and should not be used for direct or prolonged handling.[6]
Double Gloving (Recommended)Provides an additional layer of protection against potential glove failure or permeation.
Body Chemical-Resistant Laboratory CoatProtects skin and personal clothing from spills and contamination, addressing the skin irritation hazard (H315).
Chemical-Resistant Apron (when handling >50mL)Provides an additional barrier of protection over the lab coat for larger volumes.[7]
Feet Closed-toe, liquid-resistant shoesPrevents injury from spills and dropped objects.[3][7]
Respiratory Chemical Fume Hood (Primary Engineering Control)All handling must be performed in a certified chemical fume hood to mitigate the risk of respiratory tract irritation (H335).[8]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow start Task Assessment: Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP Do Not Proceed Consult EHS fume_hood->stop No   ppe_base Standard PPE Required: - Chemical Splash Goggles - Butyl or Viton Gloves - Lab Coat - Closed-toe Shoes fume_hood->ppe_base  Yes volume_check Volume > 50mL or Splash/Aerosol Risk? ppe_base->volume_check enhanced_ppe Enhanced PPE Required: - Add Face Shield (over goggles) - Add Chemical-Resistant Apron volume_check->enhanced_ppe  Yes proceed Proceed with Experiment volume_check->proceed No   enhanced_ppe->proceed

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Preparation to Execution

A safe experiment is a well-planned experiment. Follow these steps to ensure safe handling throughout your workflow.

Pre-Operation Checklist
  • Review the SDS: Always consult the Safety Data Sheet (SDS) for the most current hazard information and handling procedures before beginning work.[5]

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble All PPE: Lay out all required PPE for inspection. Check gloves for any signs of degradation, punctures, or previous contamination.[9]

  • Prepare Spill Kit: Ensure a spill kit rated for organic solvents is accessible.

  • Designate Waste Containers: Prepare clearly labeled hazardous waste containers for liquid and solid waste.[10]

Step-by-Step PPE Donning & Doffing Procedure

Donning (Putting On):

  • Footwear and Lab Coat: Ensure proper shoes are worn and your lab coat is on and fully buttoned.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves (e.g., Butyl). If double-gloving, don the first pair, then the second pair over them, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.

Doffing (Taking Off) - To avoid self-contamination, this order is critical

  • Gloves: Remove the outer gloves first, peeling them off without touching the outside with your bare skin. If double-gloved, remove the inner pair using the same technique. Dispose of them immediately in the designated solid waste container.

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Goggles: Remove your goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[9]

Spill and Disposal Protocols

Emergency Spill Response
  • Small Spill (<50 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or vermiculite.

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spill (>50 mL or outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean it up yourself unless you are specifically trained for large-scale spill response.

Waste Disposal Plan

The responsible disposal of chemical waste is crucial for laboratory and environmental safety.[10]

  • Liquid Waste:

    • All solutions containing this compound, including reaction mixtures and solvent washes, must be collected in a designated and clearly labeled hazardous liquid waste container.[11][12]

    • The container should be kept closed when not in use and stored in a secondary containment bin within a ventilated area.[12][13]

    • NEVER dispose of this chemical down the drain.[14]

  • Contaminated Solid Waste:

    • All disposable materials that have come into contact with the chemical, such as used gloves, pipette tips, and absorbent paper, must be placed in a separate, sealed, and clearly labeled hazardous solid waste container.[10]

  • Empty Containers:

    • The original container of the chemical, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as hazardous liquid waste.[12] After rinsing, the container label should be defaced before disposal in regular trash or glass recycling, as per institutional policy.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.